Aldose reductase-IN-3
Description
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Properties
Molecular Formula |
C18H12ClN3O2S2 |
|---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
(2E,5Z)-5-[(4-chlorophenyl)methylidene]-2-[(6-methoxy-1,3-benzothiazol-2-yl)imino]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H12ClN3O2S2/c1-24-12-6-7-13-14(9-12)25-17(20-13)22-18-21-16(23)15(26-18)8-10-2-4-11(19)5-3-10/h2-9H,1H3,(H,20,21,22,23)/b15-8- |
InChI Key |
VXOAIZOEANHDCR-NVNXTCNLSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: The Mechanism of Action of Aldose Reductase Inhibitors
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: Information regarding a specific compound designated "Aldose reductase-IN-3" is not publicly available, suggesting it may be an internal research identifier. This guide, therefore, provides a comprehensive overview of the mechanism of action for aldose reductase inhibitors as a class of compounds. Aldose reductase is a critical enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions, such as in diabetes mellitus. Inhibition of this enzyme is a key therapeutic strategy to prevent or mitigate diabetic complications. This document details the biochemical pathways, presents quantitative data for representative inhibitors, outlines experimental protocols for assessing inhibition, and provides visual diagrams of the relevant biological and experimental workflows.
Introduction to Aldose Reductase and the Polyol Pathway
Aldose reductase (AR), a member of the aldo-keto reductase superfamily, is the first and rate-limiting enzyme in the polyol pathway.[1][2] Under normal glycemic conditions, the majority of glucose is metabolized through glycolysis.[3] However, in states of hyperglycemia, the increased intracellular glucose leads to a significant upregulation of the polyol pathway's activity.[4][5] In this pathway, aldose reductase catalyzes the NADPH-dependent reduction of glucose to sorbitol.[1][6] Subsequently, sorbitol is oxidized to fructose (B13574) by sorbitol dehydrogenase (SDH), a process that uses NAD+ as a cofactor.[1][5]
The accumulation of sorbitol, which does not easily cross cell membranes, leads to osmotic stress within cells.[2][7] This is particularly detrimental in insulin-independent tissues such as the lens of the eye, peripheral nerves, and the kidneys.[4] The increased activity of aldose reductase also depletes NADPH, a crucial cofactor for glutathione (B108866) reductase, thereby increasing susceptibility to oxidative stress.[8][9] These combined effects—osmotic and oxidative stress—are strongly implicated in the pathogenesis of diabetic complications, including neuropathy, retinopathy, nephropathy, and cataract formation.[1][4][7]
Mechanism of Action of Aldose Reductase Inhibitors
Aldose reductase inhibitors (ARIs) are a class of drugs that competitively, non-competitively, or uncompetitively bind to the aldose reductase enzyme, blocking its active site and preventing the conversion of glucose to sorbitol.[4] By inhibiting this initial step of the polyol pathway, ARIs aim to prevent the accumulation of intracellular sorbitol and mitigate the subsequent osmotic and oxidative damage.[4][10] This action helps to alleviate the downstream pathological effects associated with chronic hyperglycemia.[10] A number of structurally diverse compounds, including flavonoids, have been investigated for their aldose reductase inhibitory activity.[3]
Quantitative Data for Representative Aldose Reductase Inhibitors
While data for "this compound" is unavailable, the following table summarizes inhibitory concentrations (IC50) for other known aldose reductase inhibitors to provide a quantitative context for enzyme inhibition.
| Compound | IC50 | Source Organism for Enzyme | Reference |
| Epalrestat | 0.5 µM | Recombinant Human (AKR1B1) | [2] |
| Rosmarinic Acid | 41.4 µM | Recombinant Human (AKR1B1) | [2] |
| Quercetin | 5 µM | Not Specified | [2] |
| Compound Ib (flavonyl-2,4-thiazolidinedione derivative) | Exhibited 88.69% inhibition at a test concentration | Rat Kidney | [11] |
Experimental Protocols
In Vitro Aldose Reductase Inhibition Assay
This protocol outlines a common spectrophotometric method to determine the inhibitory activity of a compound against aldose reductase. The assay measures the decrease in NADPH concentration, which is consumed during the reduction of a substrate by the enzyme.
Materials:
-
Recombinant human aldose reductase (rhAR or AKR1B1) or aldose reductase isolated from tissue (e.g., rat kidney).[11][12]
-
Sodium phosphate (B84403) buffer (e.g., 0.067 M, pH 6.2).[11]
-
NADPH solution (e.g., final concentration of 2 x 10^-5 M).[11]
-
Substrate: DL-glyceraldehyde.[11]
-
Test inhibitor compound dissolved in a suitable solvent (e.g., DMSO).
-
Positive control (e.g., Epalrestat).[2]
-
Negative control (solvent vehicle).[2]
-
96-well UV-transparent microplate.
-
Microplate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Prepare serial dilutions of the test inhibitor compound.
-
In a 96-well plate, add the following to each well in order:
-
Sodium phosphate buffer.
-
DL-glyceraldehyde solution.
-
NADPH solution.
-
Test inhibitor, positive control, or negative control.
-
-
Incubate the mixture for a short period (e.g., 5 minutes) at a controlled temperature.[2]
-
Initiate the enzymatic reaction by adding the aldose reductase enzyme solution to each well.
-
Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every minute for a set duration (e.g., 4-10 minutes) to monitor the consumption of NADPH.[2][11]
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the negative control.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[2]
Visualizations
Signaling Pathway Diagram
Caption: The Polyol Pathway and the mechanism of Aldose Reductase inhibition.
Experimental Workflow Diagram
Caption: Workflow for an in vitro aldose reductase inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Three-dimensional quantitative structure-activity relationships and docking studies of some structurally diverse flavonoids and design of new aldose reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are ALDOS inhibitors and how do they work? [synapse.patsnap.com]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. Aldose reductase - Wikipedia [en.wikipedia.org]
- 7. Aldose reductase inhibitor - Wikipedia [en.wikipedia.org]
- 8. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aldose reductase inhibitors for the treatment of diabetic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Aldose Reductase-IN-3: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldose reductase (AR), an enzyme in the polyol pathway, has been a significant target in drug discovery for decades. Its role in converting glucose to sorbitol makes it a key player in the pathogenesis of diabetic complications. Aldose reductase-IN-3 is a potent and moderately selective inhibitor of this enzyme, showing promise in preclinical studies. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended to support further research and development efforts.
Chemical Structure and Identifiers
| Identifier | Value |
| Molecular Formula | C₁₈H₁₂ClN₃O₂S₂ |
| Molecular Weight | 401.89 g/mol |
| CAS Number | 1390616-76-8 |
| Canonical SMILES | Unavailable |
| InChI Key | Unavailable |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively published. The following table summarizes available information and predicted values.
| Property | Value | Source |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in DMSO | [1] |
| pKa (predicted) | Not reported | |
| LogP (predicted) | Not reported |
Biological Activity
This compound is characterized as a potent inhibitor of aldose reductase. Its primary biological activity is the modulation of the polyol pathway, which is implicated in various pathological conditions, particularly diabetic complications.
| Parameter | Value | Species | Assay Conditions | Reference |
| IC₅₀ | 3.99 µM | Not specified | Not specified | [1] |
Mechanism of Action
This compound exerts its therapeutic potential by inhibiting the aldose reductase enzyme, the first and rate-limiting step in the polyol pathway. Under hyperglycemic conditions, the increased flux of glucose through this pathway leads to the accumulation of sorbitol. This accumulation is a primary contributor to the development of diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts. By blocking aldose reductase, this compound effectively reduces the production of sorbitol, thereby mitigating the downstream pathological effects.
Signaling Pathway
The inhibitory action of this compound directly impacts the Polyol Pathway, a critical metabolic route in hyperglycemic conditions.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not publicly available. However, based on general procedures for similar compounds, the following outlines a likely approach.
Synthesis of Aldose Reductase Inhibitors (General Workflow)
The synthesis of complex heterocyclic compounds like this compound typically involves a multi-step process. A generalized workflow is presented below.
References
An In-depth Technical Guide to the Synthesis and Discovery of a Potent Aldose reductase Inhibitor
Disclaimer: The specific compound "Aldose reductase-IN-3" could not be identified in publicly available scientific literature. Therefore, this guide will focus on a representative and highly potent aldose reductase inhibitor from the spirohydantoin class, cis-6'-chloro-2,3-dihydro-2'-methylspiro[imidazolidine-4,4'-4H-pyrano[2,3-b]pyridine]-2,5-dione, to illustrate the principles of discovery, synthesis, and evaluation as requested.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, discovery, and biological evaluation of a potent aldose reductase inhibitor.
Introduction to Aldose Reductase and its Inhibition
Aldose reductase (AR) is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol using NADPH as a cofactor.[1] Under normal glycemic conditions, this pathway is a minor route for glucose metabolism. However, in hyperglycemic states, such as diabetes mellitus, the flux of glucose through the polyol pathway is significantly increased.[2] The resulting accumulation of sorbitol in insulin-independent tissues like the lens, retina, and peripheral nerves leads to osmotic stress and is implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts.[3]
Inhibition of aldose reductase is a key therapeutic strategy to prevent or ameliorate these long-term diabetic complications.[2] The development of potent and selective aldose reductase inhibitors (ARIs) has been a major focus of research. Among the various chemical classes of ARIs, spirohydantoins have emerged as particularly potent inhibitors.[4][5]
Discovery and Development of a Potent Spirohydantoin ARI
The discovery of potent ARIs often involves the synthesis and screening of various chemical scaffolds. The spirohydantoin scaffold has been a fruitful area of investigation. This guide focuses on a specific potent inhibitor, cis-6'-chloro-2,3-dihydro-2'-methylspiro[imidazolidine-4,4'-4H-pyrano[2,3-b]pyridine]-2,5-dione, which emerged from a series of spiro hydantoins derived from 8-aza-4-chromanones.[6]
The development process involved modifying standard chemical reactions to improve yields and systematically exploring substitutions on the aromatic ring to optimize inhibitory activity. Biological testing revealed that a chloro substitution was more effective than bromo, fluoro, or hydrogen analogues.[6] Further resolution of the racemic mixture into its enantiomers showed that the (2'R,4'S) enantiomer possessed the highest activity.[6]
Quantitative Data on Aldose Reductase Inhibitors
The inhibitory potency of various compounds against aldose reductase is typically reported as the half-maximal inhibitory concentration (IC50). Below is a summary of quantitative data for the representative spirohydantoin and other classes of ARIs.
| Compound Class | Specific Compound | Target Enzyme | IC50 Value | Reference |
| Spirohydantoin | cis-6'-chloro-2,3-dihydro-2'-methylspiro[imidazolidine-4,4'-4H-pyrano[2,3-b]pyridine]-2,5-dione (2'R,4'S enantiomer) | Aldose Reductase (ALR2) | 7.5 nM | [6] |
| Dihydrobenzoxazinone | {8-[2-(4-hydroxy-phenyl)-vinyl]-2-oxo-2,3-dihydro-benzo[6][7]oxazin-4-yl}-acetic acid (3a) | Aldose Reductase (ALR2) | 0.082 µM | [7] |
| Thiosemicarbazone | Compound 3c | Aldose Reductase (ALR2) | 1.42 µM | [8] |
| Thiazoline (B8809763) Derivative | Compound 7b | Aldose Reductase (ALR2) | 1.39 µM | [9] |
| Benzopyrazine | 3'-hydroxyphenyl benzopyrazine 6l | Aldose Reductase (ALR2) | 1.34 µM | [3] |
| Spiro-oxazolidinone Derivative | Compound 1 | Aldose Reductase (ALR2) | 2.25 µM | [2] |
| Spiro-oxazolidinone Derivative | Compound 2 | Aldose Reductase (ALR2) | 0.58 µM | [2] |
| Reference Compound | Sorbinil | Aldose Reductase (ALR2) | 3.14 µM | [3] |
| Reference Compound | Sorbinil | Aldehyde Reductase (ALR1) | 0.029 µM | [2] |
Experimental Protocols
Synthesis of cis-6'-chloro-2,3-dihydro-2'-methylspiro[imidazolidine-4,4'-4H-pyrano[2,3-b]pyridine]-2,5-dione
The synthesis of this potent spirohydantoin ARI involves a multi-step process starting from 8-aza-4-chromanones. A key step is the Bucherer-Bergs reaction to form the spirohydantoin ring, which required significant modification from standard conditions to achieve acceptable yields.[6]
Modified Bucherer-Bergs Reaction:
-
A solution of the starting 8-aza-4-chromanone in a suitable solvent (e.g., ethanol) is prepared.
-
To this solution, add potassium cyanide and ammonium (B1175870) carbonate.
-
The reaction mixture is heated in a sealed vessel at a specific temperature for a defined period.
-
After cooling, the reaction mixture is acidified to precipitate the crude spirohydantoin.
-
The crude product is collected by filtration, washed, and purified by recrystallization or chromatography.
Note: This is a generalized protocol based on the description in the source. Specific details on reagents, stoichiometry, and reaction conditions should be obtained from the primary literature.[6]
In Vitro Aldose Reductase Inhibition Assay
The inhibitory activity of the synthesized compounds against aldose reductase is determined spectrophotometrically.
Principle: The enzymatic activity of aldose reductase is measured by monitoring the decrease in absorbance of NADPH at 340 nm as it is oxidized to NADP+ during the reduction of a substrate, typically DL-glyceraldehyde. The presence of an inhibitor reduces the rate of this reaction.
Protocol:
-
Reagent Preparation:
-
Phosphate (B84403) buffer (0.067 M, pH 6.2)
-
NADPH solution (e.g., 0.1 mM in buffer)
-
DL-glyceraldehyde solution (e.g., 10 mM in buffer)
-
Aldose reductase enzyme solution (purified from a source like calf lens or recombinant human enzyme)
-
Test compound solutions at various concentrations in a suitable solvent (e.g., DMSO), with final solvent concentration kept low (e.g., <1%).
-
-
Assay Procedure (in a 96-well plate format):
-
To each well, add the phosphate buffer, NADPH solution, and the test compound solution (or vehicle for control).
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the reaction by adding the DL-glyceraldehyde solution to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
In Vivo Evaluation in a Diabetic Rat Model
The in vivo efficacy of ARIs is often assessed in streptozotocin (B1681764) (STZ)-induced diabetic rats.[6]
Protocol:
-
Induction of Diabetes: Diabetes is induced in rats by a single intraperitoneal injection of STZ. Blood glucose levels are monitored to confirm the diabetic state.
-
Drug Administration: The test compound is administered orally to the diabetic rats at a specific dose for a defined period. A control group of diabetic rats receives the vehicle.
-
Tissue Collection and Analysis: After the treatment period, the animals are euthanized, and tissues such as the sciatic nerve and lens are collected.
-
Sorbitol Measurement: The concentration of sorbitol in the collected tissues is quantified using a suitable method, such as gas chromatography or an enzymatic assay.
-
Data Analysis: The sorbitol levels in the tissues of the treated group are compared to those of the diabetic control group to determine the in vivo inhibitory effect of the compound.
Visualizations
Signaling Pathway: The Polyol Pathway and its Consequences
Caption: The Polyol Pathway and its role in diabetic complications.
Experimental Workflow: In Vitro Aldose Reductase Inhibition Assay
Caption: Workflow for in vitro aldose reductase inhibition assay.
Logical Relationship: Synthesis of a Spirohydantoin ARI
Caption: Logical workflow for the synthesis of a potent spirohydantoin ARI.
References
- 1. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold [openmedicinalchemistryjournal.com]
- 2. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzopyrazines: Synthesis, Characterization and Evaluation as Aldose Reductase Inhibitors, Science Journal of Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 4. Spiro hydantoin aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Spiro Hydantoin Aldose Reductase Inhibitors Derived from 8-Aza-4-chromanones [organic-chemistry.org]
- 7. Dihydrobenzoxazinone derivatives as aldose reductase inhibitors with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development, Molecular Docking, and In Silico ADME Evaluation of Selective ALR2 Inhibitors for the Treatment of Diabetic Complications via Suppression of the Polyol Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring synthetic and therapeutic prospects of new thiazoline derivatives as aldose reductase (ALR2) inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01716K [pubs.rsc.org]
Aldose reductase-IN-3 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Aldose reductase-IN-3, a potent inhibitor of aldose reductase. The document details its chemical properties, the critical role of its target enzyme in various signaling pathways, and standardized experimental protocols for its study.
Core Data Presentation
Quantitative data for this compound is summarized in the table below, providing a clear reference for its key chemical and inhibitory properties.
| Parameter | Value | Reference |
| CAS Number | 1390616-76-8 | [1] |
| Molecular Formula | C18H12ClN3O2S2 | [1] |
| Molecular Weight | 401.89 g/mol | [1] |
| IC50 (Aldose Reductase) | 3.99 µM | [1] |
Aldose Reductase and Its Role in Signaling Pathways
Aldose reductase is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[2][3][4] While this pathway is a minor route for glucose metabolism under normal glycemic conditions, under hyperglycemic states, the increased flux through this pathway is implicated in the pathogenesis of diabetic complications.[2][3][4] The accumulation of sorbitol leads to osmotic stress, and the consumption of the cofactor NADPH depletes cellular antioxidant defenses, resulting in oxidative stress.[2]
Recent studies have also highlighted the role of aldose reductase as a key mediator in inflammatory signaling pathways.[1][2][5] The enzyme is involved in signaling cascades initiated by oxidative stress, cytokines, and growth factors.[2][5][6] By reducing lipid aldehydes and their glutathione (B108866) conjugates, which are products of lipid peroxidation, aldose reductase can modulate inflammatory responses.[3][5] Inhibition of aldose reductase has been shown to prevent the activation of key inflammatory transcription factors such as NF-κB and signaling proteins like protein kinase C (PKC).[2][6]
Caption: Signaling pathway of aldose reductase in inflammation.
Experimental Protocols
The following section outlines a general methodology for screening aldose reductase inhibitors, a critical process in the development of novel therapeutics.
In Vitro Aldose Reductase Inhibition Assay
Objective: To determine the inhibitory potential of a compound, such as this compound, on the enzymatic activity of aldose reductase.
Principle: Aldose reductase activity can be measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH.[7] Alternatively, the production of sorbitol from glucose can be quantified using methods like ultrahigh-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[8]
Materials and Reagents:
-
Purified or recombinant aldose reductase enzyme
-
Assay Buffer (e.g., Sodium or Potassium Phosphate Buffer, pH 6.2-6.8)[7]
-
NADPH solution[7]
-
Substrate (e.g., D-glucose or DL-glyceraldehyde)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Epalrestat)[9]
-
UV-Vis Spectrophotometer or a 96-well plate reader capable of measuring absorbance at 340 nm[7]
Procedure:
-
Reagent Preparation: Prepare fresh solutions of NADPH and substrate in the assay buffer. Keep the NADPH solution protected from light and on ice.[7]
-
Assay Setup: In a 96-well plate or cuvettes, prepare the following reaction mixtures:
-
Test Sample: Assay buffer, NADPH, aldose reductase enzyme, and the test inhibitor at various concentrations.
-
Enzyme Control: Assay buffer, NADPH, aldose reductase enzyme, and solvent (without the inhibitor).
-
Inhibitor Control (Positive Control): Assay buffer, NADPH, aldose reductase enzyme, and a known inhibitor like Epalrestat.[9]
-
Background Control: Assay buffer and NADPH (without the enzyme).
-
-
Incubation: Pre-incubate the reaction mixtures at 37°C for a specified time (e.g., 15-20 minutes).[9]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells except the background control.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm in kinetic mode at 37°C for a defined period (e.g., 60-90 minutes).[9]
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (ΔOD/min) from the linear portion of the absorbance curve for each well.[7]
-
Determine the percent inhibition for each concentration of the test inhibitor relative to the enzyme control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression to calculate the IC50 value.[7]
-
Caption: Experimental workflow for screening aldose reductase inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A potential therapeutic role for aldose reductase inhibitors in the treatment of endotoxin-related inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. A new method for screening aldose reductase inhibitors using ultrahigh performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. content.abcam.com [content.abcam.com]
Fidarestat: A Technical Guide to Target Binding and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target binding and selectivity profile of Fidarestat (B1672664), a potent and selective inhibitor of aldose reductase. Due to the lack of public domain information on a compound named "Aldose reductase-IN-3," this document focuses on Fidarestat as a well-characterized example to illustrate the principles of target engagement and selectivity for this class of inhibitors.
Introduction to Aldose Reductase and the Polyol Pathway
Aldose reductase (AR), an enzyme in the aldo-keto reductase superfamily, is the first and rate-limiting enzyme in the polyol pathway. Under normoglycemic conditions, this pathway plays a minor role in glucose metabolism. However, in hyperglycemic states, such as in diabetes mellitus, the flux of glucose through the polyol pathway is significantly increased. This leads to the accumulation of sorbitol, which is subsequently oxidized to fructose. The accumulation of sorbitol and the resulting osmotic stress, along with the depletion of NADPH, are implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, and retinopathy.
Target Binding Profile of Fidarestat
Fidarestat is a highly potent inhibitor of aldose reductase (ALR2). Its inhibitory activity is stereospecific, with the (2S,4S)-enantiomer demonstrating significantly greater potency than other stereoisomers.
Data Presentation: In Vitro Inhibitory Potency of Fidarestat
| Compound | Target Enzyme | IC50 (nM) | Organism/Tissue Source |
| Fidarestat | Aldose Reductase (ALR2) | 26 | Not Specified |
| (2S, 4S)-Fidarestat | Aldose Reductase (ALR2) | 35 | Human |
| (2R, 4S)-Fidarestat | Aldose Reductase (ALR2) | 570 | Human |
Selectivity Profile of Fidarestat
A critical aspect of the drug development process for aldose reductase inhibitors is selectivity over other closely related enzymes, particularly aldehyde reductase (ALR1). Non-selective inhibition can lead to off-target effects and potential toxicity. Fidarestat has been shown to be highly selective for aldose reductase over aldehyde reductase.
Data Presentation: Selectivity of Fidarestat
| Enzyme | IC50 | Selectivity (ALR1/ALR2) |
| Aldose Reductase (ALR2) | 26 nM | >100-fold (qualitative) |
| Aldehyde Reductase (ALR1) | Significantly higher than ALR2 |
The selectivity of Fidarestat is attributed to specific interactions within the active site of aldose reductase. The carbamoyl (B1232498) group of Fidarestat is a key substituent for its high affinity for AR and its selectivity over aldehyde reductase (AHR)[2].
Signaling Pathway
Fidarestat exerts its therapeutic effect by inhibiting the polyol pathway of glucose metabolism.
Caption: The Polyol Pathway and the Mechanism of Action of Fidarestat.
Experimental Protocols
The following is a detailed methodology for a key experiment used to determine the inhibitory activity of compounds against aldose reductase.
In Vitro Aldose Reductase Inhibition Assay (Spectrophotometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., Fidarestat) against aldose reductase.
Principle: The enzymatic activity of aldose reductase is determined by measuring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ in the presence of a substrate, typically DL-glyceraldehyde. The inhibitory effect of a compound is quantified by measuring the reduction in enzyme activity at various concentrations of the inhibitor.
Materials:
-
Purified or recombinant aldose reductase
-
Test compound (e.g., Fidarestat) dissolved in a suitable solvent (e.g., DMSO)
-
NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form)
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (e.g., 100 mM sodium phosphate buffer, pH 7.0)
-
Lithium Sulfate (Li2SO4)
-
2-Mercaptoethanol
-
UV-Vis spectrophotometer or microplate reader capable of reading absorbance at 340 nm
-
96-well UV-transparent microplates or quartz cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of NADPH in the assay buffer.
-
Prepare a stock solution of DL-glyceraldehyde in the assay buffer.
-
Prepare serial dilutions of the test compound in the assay buffer.
-
-
Assay Mixture Preparation:
-
In a 96-well plate or cuvettes, prepare the reaction mixture containing:
-
100 mM sodium phosphate buffer (pH 7.0)
-
0.2 mM Li2SO4
-
5 mM 2-mercaptoethanol
-
0.15 mM NADPH
-
A specific concentration of the test compound (or vehicle for control).
-
Purified aldose reductase enzyme.
-
-
Include a blank control (without enzyme) and a positive control (with enzyme, without inhibitor).
-
-
Enzyme Reaction and Measurement:
-
Pre-incubate the assay mixture at 37°C for a few minutes.
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde.
-
Immediately measure the decrease in absorbance at 340 nm kinetically for a set period (e.g., 5-10 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
-
Caption: Experimental Workflow for Aldose Reductase Inhibition Assay.
Conclusion
Fidarestat is a potent and selective inhibitor of aldose reductase, demonstrating high affinity for the target enzyme and significant selectivity over the related enzyme, aldehyde reductase. This profile makes it a valuable tool for studying the role of the polyol pathway in diabetic complications and a promising candidate for therapeutic development. The experimental protocols and data presented in this guide provide a framework for the evaluation of aldose reductase inhibitors.
References
- 1. Inhibitory effects of fidarestat on aldose reductase and aldehyde reductase activity evaluated by a new method using HPLC with post-column spectrophotometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A potent aldose reductase inhibitor, (2S,4S)-6-fluoro-2', 5'-dioxospiro[chroman-4,4'-imidazolidine]-2-carboxamide (Fidarestat): its absolute configuration and interactions with the aldose reductase by X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics and Bioavailability of Aldose Reductase Inhibitors: A Technical Guide
This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of aldose reductase inhibitors (ARIs), with a primary focus on Zopolrestat (B13010). This document is intended for researchers, scientists, and drug development professionals actively involved in the study of diabetic complications and the development of novel therapeutics.
Introduction to Aldose Reductase and its Inhibition
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[1][2] Under hyperglycemic conditions, the increased flux through this pathway leads to the accumulation of sorbitol in tissues, causing osmotic stress and contributing to the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy.[2][3] Aldose reductase inhibitors (ARIs) are a class of drugs that competitively inhibit this enzyme, thereby preventing the accumulation of sorbitol and mitigating tissue damage.[1][4] This guide will delve into the pharmacokinetic properties of Zopolrestat, a potent ARI, with comparative data from other notable ARIs.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of Zopolrestat and other selected aldose reductase inhibitors in various species.
Table 1: Pharmacokinetic Parameters of Zopolrestat in Humans
| Parameter | Value | Conditions | Reference |
| Single Dose Studies | |||
| Cmax | Increases linearly with dose | 50 to 1200 mg oral doses in healthy male volunteers | [2] |
| AUC(0-48h) | Increases linearly with dose | 50 to 1200 mg oral doses in healthy male volunteers | [2] |
| Tmax | 2 to 4 h | 1000 mg single oral dose in non-insulin-dependent diabetic patients | [3] |
| Cmax (mean) | 100 µg/mL | 1000 mg single oral dose in non-insulin-dependent diabetic patients | [3] |
| Half-life (t½) (mean) | 26.9 h | 1000 mg single oral dose in non-insulin-dependent diabetic patients | [3] |
| Urinary Excretion (48h) | 34 to 45% of dose (unchanged) | 50 to 1200 mg oral doses in healthy male volunteers | [2] |
| Renal Clearance | 2.6 to 5.6 mL/min | 50 to 1200 mg oral doses in healthy male volunteers | [2] |
| Multiple Dose Studies (1000 mg/day for 10 days) | |||
| Tmax (mean) | 4.3 h | Non-insulin-dependent diabetic patients | [3] |
| Cmax (mean) | 208 µg/mL | Non-insulin-dependent diabetic patients | [3] |
| Plasma Accumulation (AUC ratio) | 2.67 | Non-insulin-dependent diabetic patients | [3] |
| Apparent Oral Clearance | 5.71 mL/min | Non-insulin-dependent diabetic patients | [3] |
| Apparent Volume of Distribution | 12.9 L | Non-insulin-dependent diabetic patients | [3] |
| Urinary Excretion (24h, unchanged) | 36% of dose | Non-insulin-dependent diabetic patients | [3] |
| Urinary Excretion (24h, acylglucuronide) | 7% of dose | Non-insulin-dependent diabetic patients | [3] |
| Renal Clearance | 1.82 mL/min | Non-insulin-dependent diabetic patients | [3] |
| Protein Binding | >99% (concentration-dependent) | In vitro | [3] |
| Multiple Dose Studies (2 weeks) | |||
| Cmin (steady-state, mean) | 91.5 µg/mL | 800 mg/day in healthy male volunteers | [2] |
| Cmax (steady-state, mean) | 196 µg/mL | 800 mg/day in healthy male volunteers | [2] |
| Cmin (steady-state, mean) | 131 µg/mL | 1200 mg/day in healthy male volunteers | [2] |
| Cmax (steady-state, mean) | 281 µg/mL | 1200 mg/day in healthy male volunteers | [2] |
| Half-life (t½) (steady-state, mean) | ~30.3 h | Healthy male volunteers | [2] |
| Apparent Oral Clearance (Clpo) | 5.2 mL/min | Healthy male volunteers | [2] |
| Apparent Volume of Distribution (Vdss/F) | 12 L | Healthy male volunteers | [2] |
| Renal Clearance (mean) | 2.2 mL/min | Healthy male volunteers | [2] |
| Urinary Excretion (steady-state) | ~45% of dose | Healthy male volunteers | [2] |
Table 2: Pharmacokinetic Parameters of Zopolrestat in Animals
| Parameter | Value | Species/Model | Conditions | Reference |
| Bioavailability | 97.2% | Dogs | 2 mg/kg oral dose | [5] |
| Cmax | 127 µg/mL | Normal Rats | 50 mg/kg oral dose | [6] |
| Cmax | 144 µg/mL | STZ-Diabetic Rats | 50 mg/kg oral dose | [6] |
| AUC(0-infinity) | Lower in diabetic rats | STZ-Diabetic vs. Normal Rats | 50 mg/kg oral dose | [6] |
| Half-life (t½) (plasma) | 8.0 h | Normal Rats | 50 mg/kg oral dose | [6] |
| Half-life (t½) (plasma) | 6.6 h | STZ-Diabetic Rats | 50 mg/kg oral dose | [6] |
| Half-life (t½) (nerve, kidney, lens) | Longer than plasma half-life | Normal and STZ-Diabetic Rats | 50 mg/kg oral dose | [6] |
| Urinary Excretion (48h, unchanged) | <2% of dose | Normal and STZ-Diabetic Rats | 50 mg/kg oral dose | [6] |
| Protein Binding | Less extensive in diabetic rat plasma | STZ-Diabetic vs. Normal Rats | In vitro | [6] |
Table 3: Comparative In Vivo Efficacy of Aldose Reductase Inhibitors in STZ-Induced Diabetic Rats
| Compound | Key Efficacy Endpoint | Result | Reference |
| Zopolrestat | Sciatic nerve sorbitol accumulation (prevention) | ED50: 3.6 mg/kg | [7] |
| Sciatic nerve sorbitol accumulation (reversal) | ED50: 1.9 mg/kg | [7] | |
| Epalrestat (B1671369) | Sciatic nerve sorbitol accumulation | Significant reduction with 20 mg/kg/day | [7] |
| Motor nerve conduction velocity (MNCV) | Significant improvement with 50 mg/kg/day | [7] | |
| Fidarestat | Sciatic MNCV and sensory nerve conduction velocity (SNCV) deficit | Prevention of both MNCV and SNCV slowing at 16 mg/kg/day | [7] |
| Sorbinil | Sciatic nerve sorbitol accumulation | Significant reduction with 20 mg/kg/day | [7] |
Experimental Protocols
Animal Model for In Vivo Pharmacokinetic and Efficacy Studies
A commonly used animal model for evaluating ARIs is the streptozotocin (B1681764) (STZ)-induced diabetic rat.[7]
-
Induction of Diabetes: Diabetes is induced in male Sprague-Dawley rats by a single intraperitoneal or intravenous injection of STZ, typically dissolved in a citrate (B86180) buffer (pH 4.5). The dosage of STZ generally ranges from 45-65 mg/kg body weight.[7]
-
Confirmation of Diabetes: Diabetes is confirmed by measuring blood glucose levels, usually 48-72 hours after STZ injection. Rats with blood glucose levels significantly above the normal range are selected for the study.[7]
-
Treatment: The administration of the aldose reductase inhibitor, such as Zopolrestat, typically begins after the confirmation of diabetes and continues for a specified duration, ranging from weeks to months. The drug is often administered orally via gavage or mixed with the feed.[7]
Pharmacokinetic Studies in Humans
-
Study Design: Pharmacokinetic studies in humans are often conducted as single-dose or multiple-dose studies in healthy volunteers or diabetic patients.[2][3] Food-effect studies may also be performed to assess the impact of food on drug absorption.[2]
-
Sample Collection: Blood samples are collected at various time points after drug administration. Urine is also collected over specified intervals to determine the extent of renal excretion.[2][3]
-
Bioanalytical Method: Plasma and urine concentrations of the drug and its metabolites are typically quantified using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8]
In Vivo Efficacy Assessment
-
Tissue Collection: At the end of the study period, various tissues are collected for analysis. For diabetic neuropathy studies, sciatic nerves are often excised to measure sorbitol accumulation and nerve conduction velocity.[7]
-
Sorbitol Accumulation Assay: Tissue sorbitol levels are measured to assess the direct pharmacological effect of the ARI.
-
Nerve Conduction Velocity (NCV): Motor and sensory nerve conduction velocities are measured to evaluate the functional improvement in peripheral nerves.[7]
Visualizations
Polyol Pathway and Mechanism of Aldose Reductase Inhibitors
Caption: The Polyol Pathway and the inhibitory action of Aldose Reductase Inhibitors.
Experimental Workflow for Preclinical Evaluation of an Aldose Reductase Inhibitor
Caption: A typical experimental workflow for the preclinical evaluation of an ARI.
References
- 1. Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl] methyl]-1-phthalazineacetic acid (zopolrestat) and congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of the aldose reductase inhibitor, zopolrestat, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics in Non-Insulin-Dependent Diabetics of the Aldose Reductase Inhibitor, Zopolrestat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of a new aldose reductase inhibitor (tolrestat) in galactosemic and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioavailability, multiple-dose pharmacokinetics, and biotransformation of the aldose reductase inhibitor zopolrestat in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of zopolrestat, a carboxylic acid aldose reductase inhibitor, in normal and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Sensitive analysis and pharmacokinetic study of epalrestat in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Aldose Reductase-IN-3: A Dual-Action Inhibitor with Therapeutic Potential in Inflammatory Diseases
An In-depth Technical Review of a Novel Benzothiazole-Based Thiazolidinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldose reductase (AR), an enzyme of the aldo-keto reductase superfamily, is a key player in the polyol pathway, where it catalyzes the NADPH-dependent conversion of glucose to sorbitol. While this pathway is a minor route for glucose metabolism under normal physiological conditions, it becomes significantly upregulated during hyperglycemia, leading to the accumulation of sorbitol. This process has been implicated in the pathogenesis of diabetic complications. More recently, aldose reductase has emerged as a critical mediator in various inflammatory diseases, including sepsis, by regulating signaling pathways activated by inflammatory stimuli such as cytokines and bacterial endotoxins.
Aldose reductase-IN-3, also identified as Compound 5 in the primary literature, is a potent and moderately selective inhibitor of aldose reductase.[1][2][3] This small molecule belongs to a series of non-acidic bifunctional benzothiazole-based thiazolidinones.[1] Its dual action as an antimicrobial and an aldose reductase inhibitor positions it as a promising candidate for further investigation, particularly in the context of sepsis where both bacterial infection and subsequent inflammatory response are critical.[1] This technical guide provides a comprehensive review of the available literature on this compound, focusing on its quantitative data, experimental protocols, and the signaling pathways it modulates.
Quantitative Data
The inhibitory activity of this compound and its analogues was evaluated against both human aldose reductase (ALR2) and the closely related aldehyde reductase (ALR1) to determine potency and selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. This compound (Compound 5) demonstrates potent inhibition of ALR2 with an IC50 of 3.99 µM and exhibits moderate selectivity over ALR1.[1]
| Compound | Aldose Reductase (ALR2) IC50 (µM) | Aldehyde Reductase (ALR1) IC50 (µM) | Selectivity Index (ALR1/ALR2) |
| 1 | > 100 | > 100 | - |
| 2 | 26.11 | > 100 | > 3.83 |
| 3 | 11.45 | 45.71 | 3.99 |
| 4 | 5.25 | 15.55 | 2.96 |
| 5 (this compound) | 3.99 | 17.21 | 4.31 |
| 6 | 14.52 | 30.11 | 2.07 |
| 7 | > 100 | > 100 | - |
| Epalrestat (Reference) | 1.21 | > 100 | > 82.64 |
Data sourced from Kousaxidis et al. (2021).[1]
Experimental Protocols
The following section details the key experimental methodologies employed in the characterization of this compound.
In Vitro Aldose Reductase (ALR2) and Aldehyde Reductase (ALR1) Inhibition Assay
The inhibitory activity of this compound was determined by a spectrophotometric method that measures the decrease in absorbance of NADPH at 340 nm upon its oxidation during the enzymatic reaction.
Materials:
-
Recombinant human aldose reductase (ALR2) and aldehyde reductase (ALR1)
-
NADPH
-
DL-glyceraldehyde (for ALR2) or 4-nitrobenzaldehyde (B150856) (for ALR1) as substrate
-
Sodium phosphate (B84403) buffer (pH 6.2)
-
Test compounds (dissolved in DMSO)
-
Spectrophotometer
Procedure:
-
A reaction mixture was prepared in a final volume of 1 mL containing sodium phosphate buffer, NADPH, and the respective enzyme (ALR2 or ALR1).
-
The test compound, this compound, was added to the reaction mixture at various concentrations. The final concentration of DMSO in the assay was kept below 1% to avoid interference with the enzyme activity.
-
The reaction was initiated by the addition of the substrate (DL-glyceraldehyde for ALR2 or 4-nitrobenzaldehyde for ALR1).
-
The rate of NADPH oxidation was monitored by measuring the decrease in absorbance at 340 nm for a defined period at a constant temperature.
-
The percentage of inhibition was calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control reaction (without the inhibitor).
-
IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Molecular Docking
To elucidate the binding mode of this compound at the active site of human aldose reductase, molecular docking simulations were performed.
Software and Parameters:
-
Protein Preparation: The crystal structure of human aldose reductase was obtained from the Protein Data Bank. The protein was prepared by removing water molecules and ligands, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: The 3D structure of this compound was generated and energy-minimized using appropriate software.
-
Docking Program: A suitable molecular docking program was used to predict the binding conformation of the inhibitor within the enzyme's active site.
-
Scoring Function: The binding affinity and interactions were evaluated using a scoring function to rank the different docking poses. The pose with the most favorable score and interactions was selected for further analysis.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of aldose reductase in sepsis and the general experimental workflow for the evaluation of this compound.
Caption: Aldose Reductase Signaling Pathway in Sepsis.
Caption: Experimental Workflow for this compound.
Conclusion
This compound is a novel, potent, and moderately selective inhibitor of aldose reductase with demonstrated in vitro activity. Its unique bifunctional nature, combining aldose reductase inhibition with antimicrobial properties, presents a compelling rationale for its further exploration as a therapeutic agent for complex inflammatory conditions such as sepsis. The data and methodologies presented in this technical guide provide a solid foundation for researchers and drug development professionals interested in advancing the study of this promising compound. Further in vivo studies are warranted to validate its efficacy and safety in relevant disease models.
References
- 1. Non-acidic bifunctional benzothiazole-based thiazolidinones with antimicrobial and aldose reductase inhibitory activity as a promising therapeutic strategy for sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A potential therapeutic role for aldose reductase inhibitors in the treatment of endotoxin-related inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Polyol Pathway and Aldose Reductase-IN-3: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the polyol pathway, its critical enzyme aldose reductase, and the therapeutic potential of its inhibition, with a specific focus on the inhibitor Aldose reductase-IN-3. This document is designed to serve as a comprehensive resource, detailing the biochemical mechanisms, pathological implications, and methodologies for the research and development of novel therapeutics targeting this pathway.
The Polyol Pathway: A Critical Overview
Under normal physiological conditions, the majority of glucose is metabolized through glycolysis.[1] However, in hyperglycemic states, such as those seen in diabetes mellitus, the glycolytic pathway becomes saturated, leading to an increased flux of glucose through the polyol pathway.[2] This alternative metabolic route consists of two primary enzymatic steps and is implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts.[3][4]
The two key enzymes governing the polyol pathway are:
-
Aldose Reductase (AR): The first and rate-limiting enzyme of the pathway, aldose reductase (EC 1.1.1.21) is a member of the aldo-keto reductase superfamily.[3] It catalyzes the reduction of glucose to sorbitol, utilizing NADPH as a cofactor.[5]
-
Sorbitol Dehydrogenase (SDH): The second enzyme in the pathway, sorbitol dehydrogenase, oxidizes sorbitol to fructose (B13574), with the concomitant reduction of NAD+ to NADH.[5]
The hyperactivity of the polyol pathway under hyperglycemic conditions leads to several detrimental cellular consequences:
-
Sorbitol Accumulation: The accumulation of intracellular sorbitol, an osmotically active polyol, leads to osmotic stress, cellular swelling, and subsequent cell damage.[6]
-
NADPH Depletion: The increased consumption of NADPH by aldose reductase impairs NADPH-dependent pathways, including the regeneration of the critical intracellular antioxidant, reduced glutathione (B108866) (GSH). This depletion of GSH increases cellular susceptibility to oxidative stress.
-
Increased NADH/NAD+ Ratio: The elevated production of NADH by sorbitol dehydrogenase alters the cellular redox balance, which can inhibit other metabolic pathways.
-
Advanced Glycation End Product (AGE) Formation: The fructose produced by the polyol pathway is a more potent glycating agent than glucose, leading to the increased formation of advanced glycation end products (AGEs), which contribute to cellular dysfunction and diabetic complications.[2]
Aldose Reductase: A Prime Therapeutic Target
Given its rate-limiting role in the pathogenic polyol pathway, aldose reductase has been identified as a key therapeutic target for the prevention and treatment of diabetic complications.[3] The inhibition of aldose reductase is a promising strategy to mitigate the downstream pathological effects of hyperglycemia.[7]
This compound: A Potent Inhibitor
This compound is a potent and moderately selective inhibitor of aldose reductase.[8][9] It has been identified as a potential therapeutic agent for conditions associated with increased aldose reductase activity, such as sepsis and diabetic complications.[8]
Chemical Properties of this compound:
Quantitative Data on Aldose Reductase Inhibitors
The inhibitory potency of compounds against aldose reductase is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor.
| Inhibitor | IC50 Value (µM) | Source Organism/Enzyme | Reference(s) |
| This compound | 3.99 | Not Specified | [8][9] |
| Epalrestat | 0.012 | Not Specified | [10] |
| Sorbinil | 0.26 - 0.28 | Not Specified | [10] |
| Tolrestat | 0.015 | Not Specified | [10] |
| Fidarestat | 0.018 | Not Specified | [10] |
| Ranirestat (AS-3201) | ~0.0018 | Human Recombinant | [11] |
| Quercetin | 5 | Not Specified | [12] |
| Rosmarinic Acid | 41.42 | Recombinant AR (AKR1B1) | [12] |
Experimental Protocols
In Vitro Aldose Reductase Inhibition Assay
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against aldose reductase by monitoring the oxidation of NADPH.
Principle: The enzymatic activity of aldose reductase is measured spectrophotometrically by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of a substrate like DL-glyceraldehyde.[11] The inhibitory effect of a test compound is determined by the reduction in the rate of this reaction.
Materials:
-
Phosphate buffer (0.067 M, pH 6.2)
-
NADPH solution (e.g., 0.1-0.2 mM in buffer)
-
DL-glyceraldehyde solution (substrate, e.g., 5x10⁻⁴ M in buffer)[13]
-
Recombinant human or purified animal lens aldose reductase
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate or quartz cuvettes
-
Temperature-controlled microplate reader or spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of all reagents. Serial dilutions of the test compound are made to determine the IC50 value. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).[11]
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
NADPH solution
-
Aldose reductase enzyme solution
-
Varying concentrations of the test compound or vehicle (for control).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the DL-glyceraldehyde substrate to all wells.
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
Data Analysis:
-
Calculate the initial rate of reaction (rate of NADPH oxidation) from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (vehicle-only) reaction.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.[11]
-
Cell-Based Assay for Sorbitol Accumulation
This protocol outlines a general method to assess the efficacy of an aldose reductase inhibitor in a cellular context by measuring the accumulation of sorbitol.
Principle: Cells are cultured in a high-glucose medium to stimulate the polyol pathway, leading to intracellular sorbitol accumulation. The ability of a test compound to inhibit aldose reductase and thus reduce sorbitol levels is then quantified.
Materials:
-
A suitable cell line that expresses aldose reductase (e.g., human umbilical vein endothelial cells (HUVECs), bovine retinal pericytes, or human proximal tubule cells).[14][15]
-
Cell culture medium (e.g., DMEM/F-12) with normal (5.6 mM) and high (e.g., 28 mM) glucose concentrations.[14]
-
Test compound (e.g., this compound).
-
Reagents for cell lysis.
-
Analytical method for sorbitol quantification (e.g., gas chromatography-mass spectrometry (GC-MS) or an enzymatic assay kit).[14]
Procedure:
-
Cell Culture: Culture the cells to a suitable confluency in normal glucose medium.
-
Experimental Treatment:
-
Divide the cells into experimental groups:
-
Normal glucose control.
-
High glucose control.
-
High glucose + varying concentrations of the test compound.
-
-
Incubate the cells under these conditions for a period sufficient to induce sorbitol accumulation (e.g., 24-72 hours).[14]
-
-
Cell Lysis and Sample Preparation:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells to release intracellular contents.
-
Prepare the cell lysates for sorbitol analysis according to the chosen analytical method.
-
-
Sorbitol Quantification: Measure the concentration of sorbitol in the cell lysates.
-
Data Analysis: Compare the sorbitol levels in the treated groups to the high glucose control to determine the dose-dependent inhibitory effect of the test compound.
Visualizations: Pathways and Workflows
The Polyol Pathway and its Pathological Consequences
Caption: The Polyol Pathway under hyperglycemic conditions and points of therapeutic intervention.
Experimental Workflow for Screening Aldose Reductase Inhibitors
References
- 1. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]
- 2. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Aldose reductase - Wikipedia [en.wikipedia.org]
- 6. Synthesis and Aldose Reductase Inhibitory Activity of Botryllazine A Derivatives [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. This compound|CAS 1390616-76-8|DC Chemicals [dcchemicals.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of intracellular glucose and polyol pathway by thiamine and benfotiamine in vascular cells cultured in high glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Variation in sorbitol accumulation and polyol-pathway activity in cultured human proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of Aldose Reductase-Inhibitor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in silico methodologies used to model the binding of inhibitors to Aldose Reductase (AR), a key enzyme implicated in diabetic complications. This document details the computational protocols, presents quantitative data for a representative inhibitor, and visualizes key pathways and workflows.
Introduction to Aldose Reductase and its Inhibition
Aldose reductase (AR) is a cytosolic, NADPH-dependent oxidoreductase that is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism.[1][2] Under normal glycemic conditions, this pathway is a minor route for glucose utilization. However, in hyperglycemic states, such as in diabetes mellitus, the flux of glucose through the polyol pathway is significantly increased.[3] AR catalyzes the reduction of glucose to sorbitol, which is then oxidized to fructose.[1] The accumulation of sorbitol leads to osmotic stress and subsequent cellular damage, contributing to the pathogenesis of diabetic complications like neuropathy, nephropathy, retinopathy, and cataracts.[2][3]
The inhibition of aldose reductase is a promising therapeutic strategy to prevent or mitigate these complications. In silico modeling plays a crucial role in the discovery and development of potent and selective AR inhibitors by providing insights into their binding mechanisms and predicting their pharmacokinetic properties.
The Polyol Pathway
The polyol pathway consists of two primary enzymatic steps. The diagram below illustrates the central role of Aldose Reductase in this pathway.
In Silico Modeling Workflow
The computational investigation of AR inhibitors typically follows a multi-step workflow, from initial ligand-protein docking to the assessment of pharmacokinetic properties. This workflow allows for the efficient screening of potential drug candidates and the detailed analysis of their interactions with the target enzyme.
Quantitative Data Summary
Due to the lack of specific in silico modeling data for a compound explicitly named "Aldose reductase-IN-3" in the reviewed literature, this section presents data for "Aldose reductase-IN-2" as a representative investigational inhibitor. This compound has been shown to form stable interactions with the enzyme.[3]
| Parameter | Value | Method | Reference |
| Molecular Docking | |||
| CDocker Energy (kcal/mol) | -45.33 | Discovery Studio | [3] |
| CDocker Interaction Energy (kcal/mol) | -52.17 | Discovery Studio | [3] |
| Molecular Dynamics | |||
| RMSD Fluctuation Range (nm) | σ = 0.45 to 0.75 | GROMACS (100 ns) | [3] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the core in silico experiments.
Molecular Docking using AutoDock Vina
This protocol outlines the general steps for performing molecular docking of a small molecule inhibitor with Aldose Reductase using AutoDock Vina.
-
Preparation of the Receptor (Aldose Reductase):
-
Obtain the 3D crystal structure of human Aldose Reductase from the Protein Data Bank (PDB). For example, PDB ID: 1US0.[1]
-
Using AutoDockTools (ADT), remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges.
-
Save the prepared receptor in PDBQT format.
-
-
Preparation of the Ligand (Inhibitor):
-
Obtain the 2D structure of the inhibitor (e.g., Aldose reductase-IN-2) and convert it to a 3D structure using a tool like Open Babel.
-
Perform energy minimization of the 3D ligand structure.
-
In ADT, detect the rotatable bonds and assign charges.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Generation:
-
Define the active site of Aldose Reductase. This is typically done by centering a grid box around the co-crystallized inhibitor or by identifying key active site residues (e.g., Tyr48, His110, Trp111).
-
Set the dimensions of the grid box to encompass the entire binding pocket. A size of 60x60x60 Å is often a good starting point.
-
-
Running AutoDock Vina:
-
Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the grid box coordinates and dimensions, and the output file name.
-
Execute AutoDock Vina from the command line using the configuration file.
-
-
Analysis of Results:
-
Analyze the output PDBQT file, which contains multiple binding poses of the ligand ranked by their binding affinity (in kcal/mol).
-
Visualize the top-ranked pose in a molecular visualization software (e.g., PyMOL, VMD) to examine the interactions (hydrogen bonds, hydrophobic interactions) between the inhibitor and the active site residues of Aldose Reductase.
-
Molecular Dynamics Simulation using GROMACS
This protocol describes the setup and execution of a molecular dynamics (MD) simulation for an Aldose Reductase-inhibitor complex.
-
System Preparation:
-
Prepare the protein-ligand complex PDB file from the best docking pose.
-
Generate the topology for the protein using the pdb2gmx tool in GROMACS, selecting a suitable force field (e.g., CHARMM36, AMBER).
-
Generate the topology and parameters for the ligand using a server like CGenFF or the antechamber suite.
-
Combine the protein and ligand topologies in a master topology file (topol.top).
-
-
Solvation and Ionization:
-
Create a simulation box (e.g., cubic, dodecahedron) around the complex, ensuring a minimum distance of 1.0 nm between the protein and the box edges.
-
Fill the box with a chosen water model (e.g., TIP3P).
-
Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentration.
-
-
Energy Minimization:
-
Perform a steep descent energy minimization to remove steric clashes and relax the system.
-
-
Equilibration:
-
Perform a two-phase equilibration:
-
NVT (constant Number of particles, Volume, and Temperature) equilibration: Heat the system to the desired temperature (e.g., 300 K) while restraining the protein and ligand heavy atoms. This allows the solvent to equilibrate around the solute.
-
NPT (constant Number of particles, Pressure, and Temperature) equilibration: Equilibrate the system at the desired pressure (e.g., 1 bar) with continued position restraints on the solute. This ensures the correct density of the system.
-
-
-
Production MD Run:
-
Remove the position restraints and run the production MD simulation for a desired length of time (e.g., 100 ns).
-
-
Trajectory Analysis:
-
Analyze the trajectory to assess the stability of the complex by calculating the Root Mean Square Deviation (RMSD) of the protein and ligand.
-
Analyze the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Examine the hydrogen bond network and other interactions between the protein and ligand over time.
-
ADMET Prediction using Web Servers
This protocol outlines the use of free web-based tools like SwissADME and pkCSM for predicting the ADMET properties of a potential inhibitor.
-
Input Molecule:
-
Obtain the SMILES (Simplified Molecular Input Line Entry System) string of the inhibitor from a database like PubChem or by converting its 2D structure.
-
-
Using SwissADME:
-
Navigate to the SwissADME website.
-
Paste the SMILES string into the input box.
-
Run the prediction.
-
Analyze the results, which include physicochemical properties, lipophilicity, water solubility, pharmacokinetics (e.g., GI absorption, BBB permeation), drug-likeness (e.g., Lipinski's rule of five), and medicinal chemistry friendliness.
-
-
Using pkCSM:
-
Navigate to the pkCSM website.
-
Input the SMILES string.
-
Run the prediction.
-
Examine the comprehensive ADMET profile, which includes predictions for absorption (e.g., Caco-2 permeability), distribution (e.g., volume of distribution), metabolism (e.g., CYP inhibitor/substrate), excretion (e.g., total clearance), and toxicity (e.g., AMES toxicity, hepatotoxicity).
-
By integrating these in silico methodologies, researchers can effectively screen and optimize lead compounds, accelerating the development of novel and potent Aldose Reductase inhibitors for the treatment of diabetic complications.
References
The Role of Aldose Reductase in Sorbitol Metabolism: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of aldose reductase, a key enzyme in the polyol pathway, and its critical role in the reduction of glucose to sorbitol. Under hyperglycemic conditions, the increased activity of this pathway is strongly implicated in the pathogenesis of diabetic complications. This document details the mechanism of aldose reductase, its involvement in cellular signaling, and the methodologies used to investigate its function and inhibition.
Introduction to Aldose Reductase and the Polyol Pathway
Aldose reductase (AR), a member of the aldo-keto reductase superfamily (AKR1B1), is the first and rate-limiting enzyme in the polyol pathway.[1] Under normal glycemic conditions, this pathway metabolizes only a small fraction of glucose.[2] However, in states of hyperglycemia, the flux of glucose through the polyol pathway significantly increases, leading to the accumulation of sorbitol.[1][2] This accumulation is a key driver of osmotic stress and subsequent cellular damage in various tissues, contributing to diabetic complications such as retinopathy, nephropathy, neuropathy, and cataract formation.[1][2][3]
Aldose reductase catalyzes the NADPH-dependent reduction of glucose to sorbitol.[3][4] Sorbitol is then oxidized to fructose (B13574) by sorbitol dehydrogenase (SDH), a process that utilizes NAD+ as a cofactor.[2][5] The increased activity of this pathway has several downstream consequences, including:
-
Osmotic Stress: The intracellular accumulation of sorbitol, an osmotically active polyol, leads to cellular swelling and damage.[2][6]
-
Redox Imbalance: The consumption of NADPH by AR depletes the cellular pool of this crucial cofactor, which is essential for regenerating the antioxidant glutathione (B108866) (GSH) via glutathione reductase.[2][3] This compromises the cell's antioxidant defenses and increases susceptibility to oxidative stress.[3] The subsequent oxidation of sorbitol to fructose by SDH generates an excess of NADH, further altering the cellular redox state.[3]
-
Advanced Glycation End Product (AGE) Formation: The fructose produced by the polyol pathway can be metabolized to form potent precursors of advanced glycation end products (AGEs), which contribute to cellular dysfunction and the progression of diabetic complications.[2][3]
Quantitative Data on Aldose Reductase Inhibitors
The inhibition of aldose reductase is a major therapeutic strategy for the prevention and management of diabetic complications.[7][8] A wide range of structurally diverse aldose reductase inhibitors (ARIs) have been developed and evaluated. The inhibitory potency of these compounds is typically quantified by their IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values.
| Compound Name | Standard Type | Standard Values (nM) |
| Sorbinil | IC50 | 700.0[9] |
| Zopolrestat | IC50 | 4.8[9] |
| Zopolrestat | Ki | 19.0[9] |
| Tolrestat | IC50 | 23.9[9] |
| Fidarestat | IC50 | 9.0[9] |
Experimental Protocols
The evaluation of aldose reductase activity and the screening of potential inhibitors are crucial for research and drug development. The following sections outline the key experimental methodologies.
In Vitro Aldose Reductase Inhibition Assay
This assay is a fundamental method for determining the inhibitory potential of a compound against aldose reductase.
Principle: The enzymatic activity of aldose reductase is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. The rate of this reaction is proportional to the enzyme's activity.
Materials:
-
Recombinant human aldose reductase (AKR1B1)
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate (B84403) buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.2)
-
Test compounds (potential inhibitors)
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and the test compound at various concentrations.
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde.
-
Immediately monitor the decrease in absorbance at 340 nm over a set period.
-
The percentage of inhibition is calculated by comparing the rate of NADPH oxidation in the presence of the test compound to the rate in a control reaction without the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[10]
Cellular Sorbitol Accumulation Assay
This assay assesses the ability of a compound to inhibit sorbitol accumulation in a cellular context, providing a more physiologically relevant measure of its efficacy.
Principle: Cells are cultured in a high-glucose medium to induce sorbitol production via the polyol pathway. The intracellular sorbitol concentration is then measured in the presence and absence of the test compound.
Materials:
-
A suitable cell line that expresses aldose reductase (e.g., retinal pericytes, lens epithelial cells)
-
High-glucose cell culture medium
-
Test compounds
-
Lysis buffer
-
Sorbitol dehydrogenase
-
NAD+
-
Diaphorase
-
Fluorometer
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Incubate the cells in a high-glucose medium with varying concentrations of the test compound for a specified period (e.g., 24-48 hours).
-
Lyse the cells to release intracellular contents.
-
The amount of sorbitol in the cell lysate is quantified using a coupled enzymatic assay. Sorbitol is oxidized by sorbitol dehydrogenase, which reduces NAD+ to NADH.
-
The resulting NADH is then used in a diaphorase-catalyzed reaction to convert resazurin to the fluorescent product, resorufin.
-
The fluorescence is measured, and the sorbitol concentration is determined from a standard curve.
-
The percentage of inhibition of sorbitol accumulation is calculated by comparing the sorbitol levels in treated cells to those in untreated control cells.
Signaling Pathways and Experimental Workflows
The activity of aldose reductase and the subsequent metabolic consequences are integrated into complex cellular signaling networks. Understanding these pathways is crucial for elucidating the mechanisms of diabetic complications and for the development of targeted therapies.
The Polyol Pathway and its Downstream Effects
Caption: The Polyol Pathway under hyperglycemic conditions and its contribution to diabetic complications.
Experimental Workflow for Screening Aldose Reductase Inhibitors
Caption: A typical workflow for the discovery and development of novel aldose reductase inhibitors.
Conclusion
Aldose reductase plays a pivotal role in the pathogenesis of diabetic complications through its function in the polyol pathway and the subsequent reduction of glucose to sorbitol. The accumulation of sorbitol, coupled with the resulting osmotic and oxidative stress, drives cellular damage in target tissues. The development of potent and specific aldose reductase inhibitors remains a significant area of research for the therapeutic intervention of these debilitating conditions. The experimental protocols and an understanding of the associated signaling pathways outlined in this guide provide a foundation for researchers and drug development professionals working to address this critical unmet medical need.
References
- 1. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldose Reductase, Oxidative Stress, and Diabetic Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldose reductase - Wikipedia [en.wikipedia.org]
- 5. [Aldose reductase in the polyol pathway: a potential target for the therapeutic intervention of diabetic complications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. Aldose reductase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Notes: In Vitro Inhibition of Aldose Reductase by Aldose Reductase-IN-3
Introduction
Aldose reductase (AR), a member of the aldo-keto reductase superfamily, is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism.[1][2] Under normal glycemic conditions, this pathway accounts for a minor fraction of glucose utilization.[2] However, in hyperglycemic states, such as in diabetes mellitus, the flux of glucose through the polyol pathway is significantly increased.[3][4] AR catalyzes the NADPH-dependent reduction of glucose to sorbitol.[4][5] The accumulation of sorbitol leads to osmotic stress within cells.[5] Furthermore, the increased consumption of NADPH by this pathway can deplete cellular pools of this critical reducing equivalent, impairing the function of other NADPH-dependent enzymes like glutathione (B108866) reductase and leading to oxidative stress.[5]
The activation of the polyol pathway is strongly implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts.[6][7] Aldose reductase activity has also been linked to cardiovascular diseases and inflammatory signaling.[3][6] The enzyme's role in mediating hyperglycemia-induced activation of protein kinase C (PKC) and the transcription factor nuclear factor-κB (NF-κB) highlights its importance in cellular signaling cascades that contribute to tissue damage.[6][8] Consequently, the inhibition of aldose reductase is a key therapeutic strategy for the prevention and management of these conditions.[1]
This document provides a detailed protocol for an in vitro enzyme inhibition assay to determine the potency of novel compounds, such as Aldose Reductase-IN-3, against aldose reductase. The assay is based on a spectrophotometric method that measures the decrease in absorbance at 340 nm, corresponding to the oxidation of the cofactor NADPH during the reduction of a substrate by the enzyme.[7]
Principle of the Assay
The enzymatic activity of aldose reductase is determined by monitoring the rate of NADPH oxidation, which results in a decrease in absorbance at 340 nm. The reaction involves the conversion of a substrate, typically DL-glyceraldehyde, to its corresponding alcohol, with the concomitant conversion of NADPH to NADP+. The inhibitory potential of a test compound (e.g., this compound) is quantified by measuring the reduction in the rate of this reaction in its presence. The half-maximal inhibitory concentration (IC50) is then determined by measuring the enzyme's activity across a range of inhibitor concentrations.
Data Presentation
The inhibitory activity of test compounds is typically summarized by their IC50 values. A lower IC50 value indicates a more potent inhibitor.
| Compound | IC50 Value (µM) | Selectivity vs. Aldehyde Reductase | Reference Compound |
| This compound | To be determined | To be determined | No |
| Epalrestat | ~0.012 - 0.021 | High | Yes |
| Sorbinil | ~0.26 - 0.28 | Moderate | Yes |
| Quercetin | ~0.65 µg/mL | Moderate | Yes |
| Lidorestat | Low nanomolar | High | Yes |
Note: IC50 values are dependent on assay conditions (e.g., substrate concentration). The values presented for reference compounds are representative ranges found in the literature.[9][10]
Experimental Protocols
A. Preparation of Aldose Reductase from Rat Lens (Partially Purified)
This protocol describes a common method for obtaining a crude but active enzyme preparation suitable for screening inhibitors.
Materials:
-
Fresh or frozen rat lenses
-
Sodium Phosphate (B84403) Buffer (0.1 M, pH 6.2) containing 10 mM β-mercaptoethanol
-
Centrifuge capable of 10,000 x g at 4°C
-
Homogenizer (e.g., Dounce or Potter-Elvehjem)
-
Bradford assay reagents for protein quantification
-
Bovine Serum Albumin (BSA) for standard curve
Procedure:
-
Homogenization: Lenses are weighed and homogenized in 3 volumes (w/v) of cold sodium phosphate buffer.[10] All steps should be performed on ice or at 4°C.
-
Centrifugation: The homogenate is centrifuged at 10,000 x g for 20 minutes at 4°C to remove insoluble debris.[10]
-
Ammonium Sulfate Precipitation: The resulting supernatant is collected. Solid ammonium sulfate is slowly added with gentle stirring to achieve 40% saturation. This solution is allowed to stir for 30 minutes.
-
Second Centrifugation: The mixture is centrifuged again at 10,000 x g for 15 minutes. The supernatant, which contains the aldose reductase, is carefully collected.[10]
-
Protein Quantification: The protein concentration of the final supernatant is determined using the Bradford method, with BSA as the standard.[10] The enzyme preparation can be stored in aliquots at -80°C.
B. In Vitro Enzyme Inhibition Assay Protocol
This assay can be performed in a 96-well plate format for higher throughput or in standard cuvettes.
Reagents:
-
Phosphate Buffer: 0.067 M, pH 6.2.
-
NADPH Stock Solution: 2.5 mM in phosphate buffer. Store protected from light.
-
Substrate Stock Solution (DL-glyceraldehyde): 50 mM in phosphate buffer.
-
Enzyme Preparation: The partially purified supernatant from Protocol A. Dilute in phosphate buffer to a concentration that gives a linear reaction rate for at least 10 minutes.
-
Test Compound (this compound): Prepare a stock solution (e.g., 10 mM) in DMSO. Further dilute serially in phosphate buffer to achieve the desired final assay concentrations.
-
Positive Control (e.g., Epalrestat): Prepare as described for the test compound.
Assay Procedure (96-well plate format, 200 µL final volume):
-
Assay Plate Setup: To each well, add the following components in order:
-
140 µL of Phosphate Buffer
-
20 µL of NADPH solution (final concentration: 0.25 mM)
-
10 µL of the test compound dilution or vehicle (for control wells). Incubate for 5 minutes at room temperature.
-
10 µL of the diluted enzyme preparation.
-
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the DL-glyceraldehyde substrate solution (final concentration: 5 mM).
-
Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader. The reaction should be carried out at a constant temperature (e.g., 37°C).
Control Wells:
-
100% Activity Control: Contains all reagents except the inhibitor (substitute with vehicle, e.g., 1% DMSO).
-
Blank: Contains all reagents except the enzyme, to correct for non-enzymatic oxidation of NADPH.
C. Data Analysis
-
Calculate Reaction Rate: Determine the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time curve for each well.
-
Calculate Percent Inhibition:
-
Correct the rates by subtracting the rate of the blank.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of 100% Activity Control)] x 100
-
-
Determine IC50 Value:
Visualizations
Caption: Aldose Reductase in the Polyol Pathway and Downstream Signaling.
Caption: Workflow for the Aldose Reductase In Vitro Inhibition Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aldose Reductase, Oxidative Stress, and Diabetic Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Role of aldose reductase and oxidative damage in diabetes and the consequent potential for therapeutic options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thymol, a monoterpene, inhibits aldose reductase and high-glucose-induced cataract on isolated goat lens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. courses.edx.org [courses.edx.org]
- 12. IC50 - Wikipedia [en.wikipedia.org]
Application Notes: Cell-based Assays for Evaluating the Efficacy of Aldose Reductase-IN-3
Dissolution and Preparation of Aldose Reductase-IN-3 for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldose reductase (AR) is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions.[1] It catalyzes the reduction of glucose to sorbitol, and its overactivity is implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy.[2] Aldose reductase-IN-3 is a potent and moderately selective inhibitor of aldose reductase with a reported IC50 of 3.99 μM.[3][4] Its potential therapeutic applications extend to inflammatory diseases, including sepsis.[3][4] This document provides detailed protocols for the dissolution and preparation of this compound for in vitro experimental use, along with relevant technical data and pathway information.
Quantitative Data Summary
The inhibitory potency of this compound and other common ARIs is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's efficacy.
| Compound | IC50 Value | Target | Notes |
| This compound | 3.99 µM | Aldose Reductase | A potent and moderately selective inhibitor with potential for sepsis research.[3][4] |
| Epalrestat | ~35 nM | Aldose Reductase | An orally active inhibitor used for diabetic neuropathy.[5] |
| Sorbinil | Varies | Aldose Reductase | An aldose reductase inhibitor that prevents the accumulation of sorbitol.[5] |
| Ranirestat (AS-3201) | ~1.8 nM | Aldose Reductase | A potent and structurally novel inhibitor.[6] |
| Alrestatin | Varies | Aldose Reductase | A specific inhibitor of aldose reductase used in in vitro studies.[7] |
Experimental Protocols
Dissolution of this compound for Stock Solution Preparation
The following protocol describes the preparation of a high-concentration stock solution of this compound. Based on common practices for similar small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[6][7][8]
Materials:
-
This compound (solid form)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 100 mM).
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary, but stability at elevated temperatures should be considered.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability.[9]
Note: It is crucial to ensure the final concentration of DMSO in the experimental assay remains low (typically ≤1%) to prevent solvent-induced effects on enzyme activity.[7][9]
Preparation of Working Solutions for In Vitro Aldose Reductase Inhibition Assay
This protocol outlines the dilution of the stock solution to prepare working solutions for use in an in vitro aldose reductase inhibition assay.
Materials:
-
This compound stock solution (in DMSO)
-
Assay Buffer (e.g., 0.067 M Sodium Phosphate Buffer, pH 6.2)[6][7]
-
Sterile microcentrifuge tubes
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution with the assay buffer to obtain a range of desired final concentrations for the experiment. Ensure that the final DMSO concentration in each working solution is accounted for and will be below the tolerated level in the final assay volume.
Caption: Workflow for dissolving and preparing this compound.
In Vitro Aldose Reductase Inhibition Assay Protocol
This protocol provides a general method for assessing the inhibitory activity of this compound on aldose reductase in vitro. The assay measures the decrease in NADPH absorbance at 340 nm.[6][7]
Materials:
-
Aldose reductase enzyme (human recombinant or from tissue lysate)
-
Assay Buffer (0.067 M Sodium Phosphate Buffer, pH 6.2)
-
NADPH solution (cofactor)
-
DL-Glyceraldehyde solution (substrate)[7]
-
This compound working solutions
-
Positive control (e.g., Epalrestat)
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Assay Plate Preparation:
-
Add Assay Buffer to all wells.
-
Add the this compound working solutions to the respective wells in a range of concentrations.
-
Add a vehicle control (assay buffer with the same final DMSO concentration as the inhibitor wells).
-
Add a positive control inhibitor.
-
-
Enzyme Addition: Add the aldose reductase enzyme solution to all wells except the blank.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes).
-
Reaction Initiation: Add the substrate solution (DL-Glyceraldehyde) to all wells to start the reaction.
-
Kinetic Measurement: Immediately begin measuring the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 10-20 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Caption: Experimental workflow for the in vitro aldose reductase inhibition assay.
Aldose Reductase Signaling Pathway
Under hyperglycemic conditions, increased glucose flux through the polyol pathway leads to the accumulation of sorbitol, depletion of NADPH, and subsequent oxidative stress. Aldose reductase inhibitors block the first and rate-limiting step of this pathway.
Caption: The role of this compound in the polyol pathway.
References
- 1. Aldose reductase - Wikipedia [en.wikipedia.org]
- 2. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|CAS 1390616-76-8|DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Aldose Reductase Inhibitor: Fidarestat in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldose reductase (AR), a key enzyme in the polyol pathway, catalyzes the conversion of glucose to sorbitol.[1] Under hyperglycemic conditions, the increased activity of AR leads to intracellular accumulation of sorbitol, contributing to osmotic stress, oxidative damage, and the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy.[1] Inhibition of aldose reductase is a promising therapeutic strategy to prevent or mitigate these long-term complications of diabetes.
This document provides detailed application notes and protocols for the use of Fidarestat (B1672664) , a potent and specific aldose reductase inhibitor, in various animal models. Due to the lack of publicly available information on a compound specifically named "Aldose reductase-IN-3," this document focuses on Fidarestat as a well-characterized example to guide researchers in their in vivo studies.
Mechanism of Action
Fidarestat acts as a potent inhibitor of the aldose reductase enzyme (AKR1B1), thereby blocking the first and rate-limiting step of the polyol pathway. By preventing the reduction of glucose to sorbitol, Fidarestat helps to alleviate the downstream pathological effects associated with sorbitol accumulation, including osmotic stress and increased oxidative stress.
Signaling Pathway
Caption: Signaling pathway of Aldose Reductase and the inhibitory action of Fidarestat.
Dosing Recommendations for Fidarestat in Animal Models
The following tables summarize the dosing recommendations for Fidarestat in commonly used animal models for studying diabetic complications.
Table 1: Dosing Recommendations for Fidarestat in Rat Models
| Indication | Animal Model | Strain | Route of Administration | Dose | Duration | Reference |
| Diabetic Neuropathy | Streptozotocin-induced | Sprague-Dawley | Oral (in diet) | 1 mg/kg/day | 10 weeks | [2] |
| Diabetic Neuropathy | Streptozotocin-induced | Sprague-Dawley | Oral (in diet) | 4 mg/kg/day | 10 weeks | [2] |
| Diabetic Neuropathy | Streptozotocin-induced | Wistar | Oral (in diet) | 2 mg/kg/day | 15 months | [1] |
| Retinal Ischemia-Reperfusion Injury | Ischemia-Reperfusion | Wistar | Intravenous | 32 mg/kg/day | 3 days | [3] |
| Diabetic Neuropathy | Streptozotocin-induced | Not Specified | Oral | Not Specified | 15 months | [4] |
Experimental Protocols
Protocol 1: Induction of a Streptozotocin (STZ)-Induced Diabetes Model in Rats
This protocol describes the induction of Type 1 diabetes in rats using streptozotocin, a common model for studying diabetic complications.
Materials:
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5), sterile
-
Saline (0.9% NaCl), sterile
-
Glucometer and test strips
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old)
-
Insulin (B600854) (optional, for managing severe hyperglycemia)
Procedure:
-
Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week before the experiment.
-
Fasting: Fast the rats overnight (12-16 hours) before STZ injection, with free access to water.
-
STZ Preparation: On the day of injection, prepare a fresh solution of STZ in cold, sterile citrate buffer. A common concentration is 60 mg/mL. STZ is light-sensitive and unstable in solution, so it should be used immediately after preparation.
-
STZ Injection: Administer a single intraperitoneal (IP) or intravenous (IV) injection of STZ at a dose of 50-65 mg/kg body weight.[5] For IP injection, gently restrain the rat and inject into the lower abdominal quadrant.
-
Post-Injection Care: To prevent initial hypoglycemia due to massive insulin release from damaged pancreatic β-cells, provide the rats with a 10% sucrose (B13894) solution in their drinking water for the first 24-48 hours after STZ injection.
-
Confirmation of Diabetes: Measure blood glucose levels from the tail vein 48-72 hours after STZ injection. Rats with fasting blood glucose levels consistently above 250 mg/dL (or 13.8 mM) are considered diabetic and can be used for the study.
-
Monitoring: Monitor the body weight, food and water intake, and general health of the diabetic animals regularly. Insulin may be administered sparingly to prevent severe weight loss and mortality, without normalizing blood glucose levels.
Protocol 2: Oral Administration of Fidarestat in the Diet
This protocol describes the administration of Fidarestat to rats by incorporating it into their daily chow.
Materials:
-
Fidarestat
-
Powdered rat chow
-
Mixer
Procedure:
-
Dose Calculation: Calculate the total amount of Fidarestat needed based on the desired dose (e.g., 1 mg/kg/day or 4 mg/kg/day), the average daily food consumption of the rats, and the number of animals.
-
Drug-Diet Mixture Preparation:
-
Thoroughly mix the calculated amount of Fidarestat with a small portion of the powdered chow.
-
Gradually add the remaining chow and continue mixing until a homogenous mixture is achieved.
-
The final concentration of Fidarestat in the diet should be calculated to provide the desired daily dose based on the average food intake. For example, for a 1 mg/kg/day dose in a rat that eats 20g of food per day and weighs 200g, the concentration would be 10 mg of Fidarestat per kg of chow.
-
-
Administration: Provide the Fidarestat-containing diet to the treatment group of rats ad libitum. The control group should receive the same powdered chow without the drug.
-
Monitoring: Monitor food consumption to ensure that the rats are receiving the intended dose. Adjust the concentration in the feed if necessary.
Protocol 3: Intravenous Administration of Fidarestat
This protocol describes the administration of Fidarestat via intravenous injection in rats.
Materials:
-
Fidarestat
-
Vehicle (e.g., N-methyl-D-glucamine)
-
Sterile syringes and needles (25-27 gauge)
-
Restraining device for rats
Procedure:
-
Formulation Preparation: Prepare a solution of Fidarestat in the appropriate vehicle at the desired concentration. Ensure the solution is sterile.
-
Animal Restraint: Gently restrain the rat using a suitable restraining device to expose the tail.
-
Vein Dilation: If necessary, dilate the lateral tail vein by warming the tail with a heat lamp or warm water.
-
Injection: Insert the needle into the lateral tail vein and slowly inject the calculated volume of the Fidarestat solution.
-
Post-Injection Monitoring: Observe the animal for any signs of distress immediately after the injection and monitor for any adverse reactions.
Experimental Workflow Diagram
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Effect of the aldose reductase inhibitor fidarestat on experimental diabetic neuropathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the aldose reductase inhibitor fidarestat on ischemia-reperfusion injury in rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of 15-month aldose reductase inhibition with fidarestat on the experimental diabetic neuropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols: Evaluation of Aldose Reductase-IN-3 in a Diabetic Rat Model of Neuropathy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic neuropathy is a prevalent and severe complication of diabetes mellitus, characterized by progressive nerve damage that can lead to pain, sensory loss, and limb amputations. A key pathogenic mechanism implicated in this condition is the overactivation of the polyol pathway. Under hyperglycemic conditions, the enzyme aldose reductase (AR) converts excess glucose to sorbitol.[1][2] The intracellular accumulation of sorbitol in nerve tissues leads to osmotic stress, increased oxidative stress, and subsequent nerve dysfunction.[3][4]
Aldose reductase inhibitors (ARIs) are a class of therapeutic agents designed to block this pathway, thereby preventing the accumulation of sorbitol and mitigating nerve damage.[2][5] Aldose Reductase-IN-3 is a novel investigational inhibitor of aldose reductase. These application notes provide a comprehensive set of protocols for evaluating the in vivo efficacy of this compound in a streptozotocin (B1681764) (STZ)-induced diabetic rat model of neuropathy.
Mechanism of Action: The Polyol Pathway
In hyperglycemic states, the increased flux of glucose into nerve cells saturates the standard glycolytic pathway. This results in shunting of excess glucose through the polyol pathway. Aldose reductase catalyzes the first and rate-limiting step, the reduction of glucose to sorbitol, utilizing NADPH as a cofactor. Sorbitol is then oxidized to fructose (B13574) by sorbitol dehydrogenase.[6] The accumulation of sorbitol and the depletion of NADPH can lead to a cascade of detrimental effects, including oxidative stress and impaired nerve function.[3] this compound is hypothesized to competitively inhibit aldose reductase, thereby normalizing the flux through this pathway.
Experimental Protocols
Induction of Diabetes Mellitus in Rats
A widely used and validated method for inducing type 1 diabetes in rodents is through the administration of streptozotocin (STZ), a toxin that destroys pancreatic β-cells.[7][8]
-
Animals: Male Sprague-Dawley rats (250-300g) are commonly used.[9]
-
Acclimatization: Animals should be acclimatized for at least one week prior to the experiment.[10]
-
Induction:
-
Fast the rats overnight (12-16 hours) but allow free access to water.[7][10]
-
Prepare a fresh solution of STZ in cold 0.1 M citrate (B86180) buffer (pH 4.5).
-
Administer a single intraperitoneal (i.p.) injection of STZ (50-65 mg/kg body weight).[8] The STZ solution should be protected from light and used within 15 minutes of preparation.[10]
-
Following the injection, provide the rats with 10% sucrose (B13894) water for 24 hours to prevent initial hypoglycemia.[10]
-
-
Confirmation of Diabetes:
-
Monitor blood glucose levels 72 hours after STZ injection from tail vein blood using a glucometer.
-
Rats with fasting blood glucose levels >250 mg/dL are considered diabetic and are included in the study.[9]
-
Continue to monitor blood glucose and body weight weekly throughout the study.
-
Experimental Design and Dosing
-
Grouping: Divide the animals into the following groups (n=8-10 per group):
-
Control: Non-diabetic rats receiving vehicle.
-
Diabetic Control: Diabetic rats receiving vehicle.
-
Treatment Group(s): Diabetic rats receiving this compound at various doses (e.g., low, medium, high dose).
-
Positive Control (Optional): Diabetic rats receiving a known aldose reductase inhibitor (e.g., Sorbinil).[11]
-
-
Dosing:
-
Begin treatment two weeks after the confirmation of diabetes to allow for the development of neuropathy.
-
Administer this compound or vehicle daily via oral gavage for the duration of the study (typically 8-12 weeks).
-
The vehicle should be appropriate for the solubility of the compound (e.g., 0.5% carboxymethylcellulose).
-
Assessment of Neuropathy
MNCV is a reliable and non-invasive method to assess the functional integrity of peripheral nerves.[5]
-
Anesthesia: Anesthetize the rat (e.g., ketamine/xylazine, 50/20 mg/kg, i.p.).[12]
-
Procedure:
-
Maintain the rat's body temperature at 37°C using a heating pad.[13]
-
Place stimulating electrodes at the sciatic notch and the ankle to stimulate the sciatic-tibial nerve.[12][14]
-
Place recording electrodes in the plantar muscles of the hind paw.[12]
-
Deliver supramaximal electrical stimuli at both locations and record the M-wave latencies.
-
Measure the distance between the two stimulating electrodes.
-
-
Calculation: MNCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms)).[14]
This test measures the latency of the rat's response to a thermal stimulus, which is indicative of sensory nerve function.[15]
-
Apparatus: A commercially available hot plate apparatus.
-
Procedure:
-
Set the hot plate temperature to a constant 52-55°C.[16]
-
Gently place the rat on the hot plate surface.
-
Start a timer and observe for nocifensive behaviors such as paw licking, shaking, or jumping.[15]
-
Record the latency time to the first response.
-
A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.[16][17]
-
Biochemical Analysis
This is a key endpoint to confirm the mechanism of action of this compound.
-
Tissue Collection: At the end of the study, euthanize the rats and carefully dissect the sciatic nerves.[18]
-
Sample Preparation:
-
Weigh the nerve tissue and homogenize in a suitable buffer.
-
Deproteinize the homogenate (e.g., with perchloric acid).
-
-
Quantification:
-
Sorbitol levels can be quantified using High-Performance Liquid Chromatography (HPLC) after derivatization.[19]
-
Alternatively, enzymatic assays using sorbitol dehydrogenase are available.
-
Data Presentation: Representative Data for Aldose Reductase Inhibitors
The following tables summarize typical results observed with effective aldose reductase inhibitors in diabetic rat models. These can serve as a benchmark for evaluating the efficacy of this compound.
Table 1: Effect of Aldose Reductase Inhibitors on Motor Nerve Conduction Velocity (MNCV)
| Group | MNCV (m/s) | Percent Improvement vs. Diabetic |
| Control | 55.2 ± 2.5 | N/A |
| Diabetic Control | 42.8 ± 3.1 | N/A |
| Diabetic + ARI (e.g., Sorbinil) | 50.5 ± 2.8 | ~58% |
Data are presented as Mean ± SD and are hypothetical representations based on published literature.
Table 2: Effect of Aldose Reductase Inhibitors on Thermal Latency
| Group | Hot Plate Latency (s) | Percent Improvement vs. Diabetic |
| Control | 12.5 ± 1.8 | N/A |
| Diabetic Control | 7.2 ± 1.5 | N/A |
| Diabetic + ARI | 10.8 ± 1.6 | ~68% |
Data are presented as Mean ± SD and are hypothetical representations based on published literature.
Table 3: Effect of Aldose Reductase Inhibitors on Sciatic Nerve Sorbitol Content
| Group | Sorbitol (nmol/mg wet tissue) | Percent Reduction vs. Diabetic |
| Control | 0.05 ± 0.01 | N/A |
| Diabetic Control | 0.45 ± 0.08 | N/A |
| Diabetic + ARI | 0.12 ± 0.03 | ~73% |
Data are presented as Mean ± SD and are hypothetical representations based on published literature.[20]
Conclusion
The protocols outlined in this document provide a robust framework for the preclinical evaluation of this compound in a diabetic rat model of neuropathy. By assessing key functional (MNCV, thermal latency) and biochemical (nerve sorbitol) endpoints, researchers can effectively determine the therapeutic potential of this novel aldose reductase inhibitor. Successful outcomes in these models, characterized by the amelioration of nerve dysfunction and a reduction in sorbitol accumulation, would provide a strong rationale for further clinical development.
References
- 1. Aldose reductase inhibitors in the treatment of diabetic peripheral neuropathy: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aldose reductase inhibitors for the treatment of diabetic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Aldose reductase and cardiovascular diseases, creating human-like diabetic complications in an experimental model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
- 8. aragen.com [aragen.com]
- 9. ndineuroscience.com [ndineuroscience.com]
- 10. Neuropathy Phentoyping Protocols - Streptozotocin Treatment For Rats [protocols.io]
- 11. Administration of an aldose reductase inhibitor induces a decrease of collagen fluorescence in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of Date Extract on Nerve Conduction Velocity in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diacomp.org [diacomp.org]
- 14. Measurement of nerve conduction velocity [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Increased nerve polyol levels in experimental diabetes and their reversal by Sorbinil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Analysis of sorbitol, galactitol, and myo-inositol in lens and sciatic nerve by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. diabetesjournals.org [diabetesjournals.org]
Standard Experimental Workflow for Testing Aldose Reductase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldose reductase (AR) is a key enzyme in the polyol pathway, which catalyzes the reduction of glucose to sorbitol.[1] Under normal glycemic conditions, this pathway is responsible for metabolizing only a small fraction of glucose. However, in hyperglycemic states, such as diabetes mellitus, the activity of the polyol pathway significantly increases. This heightened flux leads to the accumulation of sorbitol, which does not easily cross cell membranes, causing osmotic stress and subsequent cellular damage.[2] Furthermore, the consumption of NADPH by aldose reductase can deplete cellular antioxidant defenses, leading to increased oxidative stress.[3][4]
The overactivation of the polyol pathway is implicated in the pathogenesis of various diabetic complications, including neuropathy, retinopathy, nephropathy, and cataracts.[5][6] Therefore, inhibitors of aldose reductase (ARIs) are a promising therapeutic strategy to prevent or mitigate these complications by blocking the initial, rate-limiting step of this pathway.[6] This document provides a detailed overview of the standard experimental workflow for testing the efficacy of potential aldose reductase inhibitors, from initial in vitro screening to cell-based and in vivo validation.
Signaling Pathways Involving Aldose Reductase
Aldose reductase is not only involved in the polyol pathway but also plays a role in various signaling cascades, particularly under conditions of oxidative stress. Understanding these pathways is crucial for evaluating the broader impact of AR inhibitors.
Caption: The Polyol Pathway and its contribution to oxidative stress in diabetic complications.
Experimental Workflow for Screening Aldose Reductase Inhibitors
The screening of potential ARIs typically follows a hierarchical approach, starting with high-throughput in vitro assays and progressing to more complex cell-based and in vivo models for promising candidates.
Caption: A typical experimental workflow for the identification and validation of aldose reductase inhibitors.
Detailed Experimental Protocols
In Vitro Aldose Reductase Inhibition Assay
This assay is the primary screening method to determine the direct inhibitory effect of compounds on aldose reductase activity. The principle is to measure the decrease in NADPH concentration, which is consumed during the reduction of a substrate by the enzyme. This is monitored spectrophotometrically by the decrease in absorbance at 340 nm.[7][8]
Materials:
-
Recombinant human or rat aldose reductase
-
Assay Buffer: 0.067 M Potassium phosphate (B84403) buffer, pH 6.2[8]
-
NADPH solution (e.g., 0.1 mM final concentration)[8]
-
Substrate: DL-glyceraldehyde (e.g., 10 mM final concentration)[9]
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Epalrestat)[10]
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Protocol:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
NADPH solution
-
Test compound or control
-
Aldose reductase enzyme solution
-
-
Incubate the plate at room temperature for 5-10 minutes.
-
Initiate the reaction by adding the substrate (DL-glyceraldehyde) to all wells.
-
Immediately measure the absorbance at 340 nm in kinetic mode for 10-30 minutes at 37°C.[2]
-
The rate of NADPH oxidation is determined from the linear portion of the absorbance curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7]
Data Presentation:
| Compound | IC50 (µM) |
| Test Compound A | 15.2 ± 1.8 |
| Test Compound B | 5.7 ± 0.9 |
| Epalrestat (Control) | 0.8 ± 0.2 |
Cell-Based Sorbitol Accumulation Assay
This assay evaluates the ability of a compound to inhibit aldose reductase activity within a cellular context, providing insights into cell permeability and intracellular efficacy.
Materials:
-
A suitable cell line with high aldose reductase activity (e.g., rat lens epithelial cells, human retinal pigment epithelial cells)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
High glucose medium (e.g., DMEM with 30-50 mM glucose)
-
Test compounds and positive control
-
Lysis buffer
-
Sorbitol assay kit (commercially available)
Protocol:
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Replace the medium with a high glucose medium containing various concentrations of the test compounds or positive control.
-
Incubate the cells for 24-48 hours.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the intracellular sorbitol concentration in the cell lysates using a sorbitol assay kit, following the manufacturer's instructions.
-
Normalize the sorbitol concentration to the total protein content of each sample.
-
Calculate the percentage of inhibition of sorbitol accumulation for each compound concentration.
-
Determine the EC50 value (the effective concentration to inhibit sorbitol accumulation by 50%).
Data Presentation:
| Compound | EC50 (µM) for Sorbitol Accumulation Inhibition |
| Test Compound A | 25.8 ± 3.1 |
| Test Compound B | 12.3 ± 2.5 |
| Epalrestat (Control) | 2.1 ± 0.7 |
In Vivo Animal Models of Diabetic Complications
Promising candidates are further evaluated in animal models of diabetes to assess their in vivo efficacy and potential therapeutic benefits. Streptozotocin (STZ)-induced diabetic rats or mice are commonly used models.[11]
Model: Streptozotocin (STZ)-Induced Diabetic Rats
-
Induce diabetes in male Sprague-Dawley rats by a single intraperitoneal injection of STZ (e.g., 60 mg/kg) dissolved in citrate (B86180) buffer.[11]
-
Confirm diabetes by measuring blood glucose levels; rats with glucose levels >250 mg/dL are considered diabetic.
-
Divide the diabetic rats into groups:
-
Diabetic control (vehicle treatment)
-
Diabetic + Test Compound (various doses)
-
Diabetic + Positive Control (e.g., Epalrestat)
-
Non-diabetic control
-
-
Administer the test compounds or vehicle daily by oral gavage for a specified period (e.g., 8-12 weeks).
-
Monitor blood glucose levels and body weight regularly.
-
At the end of the study, collect tissues relevant to diabetic complications (e.g., sciatic nerve, lens, retina, kidney).
-
Assess various endpoints, such as:
-
Neuropathy: Motor nerve conduction velocity (MNCV) and thermal hyperalgesia.
-
Cataracts: Lens opacity scoring.
-
Retinopathy: Retinal vascular permeability and acellular capillary formation.[12]
-
Nephropathy: Urinary albumin excretion and glomerular filtration rate.
-
-
Measure sorbitol levels in the collected tissues to confirm target engagement.
Data Presentation:
Table 1: Effect of Test Compound on Motor Nerve Conduction Velocity (MNCV) in Diabetic Rats
| Group | MNCV (m/s) |
| Non-diabetic Control | 55.2 ± 2.1 |
| Diabetic Control | 38.5 ± 1.9 |
| Diabetic + Test Compound B (10 mg/kg) | 48.7 ± 2.3 |
| Diabetic + Epalrestat (25 mg/kg) | 46.9 ± 2.0 |
| *p < 0.05 compared to Diabetic Control |
Table 2: Effect of Test Compound on Lens Sorbitol Levels in Diabetic Rats
| Group | Lens Sorbitol (nmol/g tissue) |
| Non-diabetic Control | 2.1 ± 0.3 |
| Diabetic Control | 25.4 ± 3.2 |
| Diabetic + Test Compound B (10 mg/kg) | 8.9 ± 1.5 |
| Diabetic + Epalrestat (25 mg/kg) | 10.2 ± 1.8 |
| *p < 0.05 compared to Diabetic Control |
Conclusion
The described experimental workflow provides a robust framework for the identification and validation of novel aldose reductase inhibitors. This multi-tiered approach, from in vitro enzymatic assays to in vivo models of diabetic complications, allows for a comprehensive evaluation of the therapeutic potential of candidate compounds. The detailed protocols and data presentation guidelines outlined in this document are intended to assist researchers in the systematic and effective screening of ARIs for the potential treatment of diabetic complications.
References
- 1. The Role of Aldose Reductase in Polyol Pathway: An Emerging Pharmacological Target in Diabetic Complications and Associated Morbidities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Aldose Reductase, Oxidative Stress, and Diabetic Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldose reductase inhibitors and diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. brieflands.com [brieflands.com]
- 10. content.abcam.com [content.abcam.com]
- 11. Animal Models as Tools to Investigate Antidiabetic and Anti-Inflammatory Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deletion of Aldose Reductase from Mice Inhibits Diabetes-Induced Retinal Capillary Degeneration and Superoxide Generation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring NADPH Oxidation with Aldose Reductase-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldose reductase (AR), a key enzyme in the polyol pathway, catalyzes the NADPH-dependent reduction of glucose to sorbitol.[1][2] Under hyperglycemic conditions, the increased activity of this pathway is implicated in the pathogenesis of diabetic complications.[3][4] The enzymatic reaction consumes NADPH, a critical cofactor for cellular redox balance, leading to increased oxidative stress.[3] Therefore, the inhibition of aldose reductase is a key therapeutic strategy. Aldose reductase-IN-3 is a potent inhibitor of aldose reductase. This application note provides a detailed protocol for measuring NADPH oxidation by aldose reductase and its inhibition by this compound.
The fundamental principle of this assay is the spectrophotometric measurement of the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ by aldose reductase.[5] By monitoring this change in the presence and absence of an inhibitor, the inhibitory potential of the compound can be determined.
Signaling Pathway and Inhibition
The polyol pathway is a two-step metabolic route that converts glucose to fructose. Aldose reductase catalyzes the first, rate-limiting step.
Caption: Polyol pathway and inhibition by this compound.
Quantitative Data
The inhibitory potency of this compound is summarized in the table below.
| Compound | Target | IC50 (µM) |
| This compound | Aldose Reductase | 3.99[6] |
Experimental Protocols
This section details the necessary materials and procedures for the Aldose Reductase activity assay.
Materials and Reagents
-
Recombinant Human Aldose Reductase (e.g., from suppliers like Sigma-Aldrich, Abcam)
-
NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form)
-
DL-Glyceraldehyde (Substrate)
-
This compound
-
Potassium Phosphate Buffer (0.1 M, pH 6.2)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
UV-transparent 96-well plates or quartz cuvettes
-
Microplate reader or spectrophotometer capable of reading absorbance at 340 nm
Experimental Workflow
The following diagram outlines the key steps in the experimental procedure.
Caption: Experimental workflow for the Aldose Reductase inhibition assay.
Detailed Protocol
-
Preparation of Reagents:
-
Prepare a 0.1 M potassium phosphate buffer (pH 6.2).
-
Prepare a 10 mM stock solution of NADPH in the phosphate buffer.
-
Prepare a 100 mM stock solution of DL-glyceraldehyde in the phosphate buffer.
-
Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in phosphate buffer to desired concentrations.
-
-
Aldose Reductase Activity Assay:
-
The total volume for the assay is 200 µL per well in a 96-well plate.
-
Add the following reagents to each well in the specified order:
-
140 µL of 0.1 M Potassium Phosphate Buffer (pH 6.2)
-
20 µL of NADPH solution (final concentration: 1 mM)
-
10 µL of this compound solution at various concentrations (or DMSO for control)
-
10 µL of recombinant human Aldose Reductase enzyme solution.
-
-
Mix gently and pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of DL-glyceraldehyde solution (final concentration: 10 mM).
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value by non-linear regression analysis.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low enzyme activity | Inactive enzyme | Ensure proper storage and handling of the enzyme. Use a fresh batch if necessary. |
| Incorrect buffer pH | Verify the pH of the buffer and adjust if needed. | |
| High background absorbance | Contaminated reagents | Use high-purity reagents and fresh solutions. |
| Precipitated inhibitor | Ensure the inhibitor is fully dissolved. If necessary, sonicate or gently warm the solution. | |
| Inconsistent results | Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting. |
| Temperature fluctuations | Maintain a constant temperature throughout the assay. |
Conclusion
This application note provides a comprehensive protocol for measuring NADPH oxidation by aldose reductase and for evaluating the inhibitory activity of this compound. The described assay is robust and can be adapted for high-throughput screening of other potential aldose reductase inhibitors. The provided information is intended to aid researchers in the fields of drug discovery and development in their efforts to target aldose reductase for the treatment of diabetic complications and other related diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are ALDOS inhibitors and how do they work? [synapse.patsnap.com]
- 4. Aldose Reductase as a Key Target in the Prevention and Treatment of Diabetic Retinopathy: A Comprehensive Review [mdpi.com]
- 5. Estimation of Aldose Reductase Activity and Malondialdehyde Levels in Patients with Type 2 Diabetes Mellitus – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. This compound|CAS 1390616-76-8|DC Chemicals [dcchemicals.com]
Application Notes and Protocols for In Vivo Testing of Aldose Reductase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aldose reductase (AR) is a key enzyme in the polyol pathway that catalyzes the reduction of glucose to sorbitol. Under hyperglycemic conditions, the increased flux of glucose through this pathway and the subsequent accumulation of sorbitol are implicated in the pathogenesis of diabetic complications such as cataracts, neuropathy, and retinopathy. Therefore, inhibitors of aldose reductase are a promising therapeutic strategy for the prevention and treatment of these complications. These application notes provide detailed protocols for in vivo testing of aldose reductase inhibitors (ARIs) in established animal models.
Key In Vivo Models
Two primary animal models are widely used for the in vivo evaluation of ARIs: the streptozotocin (B1681764) (STZ)-induced diabetic rat and the galactose-fed rat.
-
Streptozotocin (STZ)-Induced Diabetic Rat: STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas. Administration of STZ to rats induces a state of hyperglycemia that mimics type 1 diabetes, leading to the development of diabetic complications. This model is useful for studying the efficacy of ARIs in preventing or reversing complications such as diabetic cataracts and neuropathy.
-
Galactose-Fed Rat: Feeding rats a high-galactose diet leads to the accumulation of galactitol (dulcitol) in tissues, a reaction also catalyzed by aldose reductase. This accumulation, particularly in the lens, induces cataract formation. The galactosemic model is a rapid and reliable method for screening the efficacy of ARIs specifically against sugar-induced cataracts.[1]
Signaling Pathway of Aldose Reductase in Diabetic Complications
Caption: Polyol pathway activation in hyperglycemia leading to diabetic complications.
Experimental Workflow for In Vivo ARI Testing
Caption: General experimental workflow for evaluating Aldose Reductase Inhibitors in vivo.
Detailed Experimental Protocols
Protocol 1: Induction of Diabetes with Streptozotocin (STZ)
Objective: To induce a state of hyperglycemia in rats.
Materials:
-
Streptozotocin (STZ)
-
0.1 M Citrate (B86180) buffer (pH 4.5), cold
-
Sprague-Dawley or Wistar rats (male, 180-220 g)
-
Glucose meter and test strips
-
5% Sucrose (B13894) solution
Procedure:
-
Fast rats for 12-16 hours prior to STZ injection, with free access to water.
-
Prepare a fresh solution of STZ in cold citrate buffer immediately before use. A typical dose is 50-65 mg/kg body weight for a single intraperitoneal (i.p.) injection.
-
Inject the STZ solution i.p. into the fasted rats.
-
Immediately after injection, replace drinking water with a 5% sucrose solution for the first 24 hours to prevent hypoglycemia.
-
After 24 hours, replace the sucrose solution with regular drinking water.
-
Monitor blood glucose levels 48-72 hours post-injection. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and can be used for the study.
Protocol 2: Induction of Galactosemia
Objective: To induce cataract formation through a high-galactose diet.
Materials:
-
D-galactose
-
Standard rat chow
-
Sprague-Dawley or Wistar rats (weanling, 21 days old)
Procedure:
-
Prepare a diet containing 30-50% D-galactose mixed with standard rat chow.
-
Provide the galactose diet and water ad libitum to the weanling rats.
-
The control group should receive a standard diet without added galactose.
-
Cataract development can be monitored starting from the first week of the diet.
Protocol 3: Assessment of Cataract Development
Objective: To quantify the progression of cataracts.
Materials:
-
Slit-lamp biomicroscope
-
Mydriatic eye drops (e.g., 1% tropicamide)
Procedure:
-
Instill one drop of mydriatic solution into each eye of the rat to dilate the pupils.
-
After 10-15 minutes, examine the lenses using a slit-lamp biomicroscope.
-
Score the lens opacity based on a pre-defined grading system. A common scoring system is:
-
Grade 0: Clear lens.
-
Grade 1: Peripheral vacuoles.
-
Grade 2: Cortical opacities.
-
Grade 3: Nuclear opacity.
-
Grade 4: Mature dense cataract.[2]
-
-
Perform examinations at regular intervals (e.g., weekly) to track the progression of cataracts.
Protocol 4: Measurement of Sorbitol/Galactitol Levels
Objective: To quantify the accumulation of polyols in tissues as a measure of AR activity.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tissue homogenizer
-
Reagents for derivatization (e.g., phenylisocyanate)
-
Internal standard (e.g., xylitol)
Procedure:
-
Euthanize the rats and immediately dissect the tissues of interest (e.g., lens, sciatic nerve).
-
Weigh the tissues and homogenize in a suitable buffer on ice.
-
Deproteinize the homogenate (e.g., with perchloric acid) and centrifuge to obtain a clear supernatant.
-
Lyophilize the supernatant.
-
Derivatize the dried extract with a suitable agent (e.g., phenylisocyanate) to allow for UV detection.
-
Analyze the derivatized sample by HPLC with UV detection.
-
Quantify the sorbitol or galactitol concentration by comparing the peak area to a standard curve and normalizing to the tissue weight.
Protocol 5: Measurement of Aldose Reductase Activity
Objective: To determine the enzymatic activity of AR in tissue homogenates.
Materials:
-
Spectrophotometer
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.2)
-
Tissue homogenizer
Procedure:
-
Prepare a tissue homogenate as described in Protocol 4.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to obtain a clear supernatant (crude enzyme extract).
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and the tissue supernatant.
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculate the AR activity based on the rate of NADPH consumption and normalize to the protein concentration of the supernatant.
Protocol 6: Assessment of Oxidative Stress Markers
Objective: To evaluate the effect of ARIs on oxidative stress.
Materials:
-
Kits for measuring Malondialdehyde (MDA), reduced Glutathione (GSH), and Superoxide Dismutase (SOD) activity.
-
Tissue homogenizer
Procedure:
-
Prepare tissue homogenates as described in Protocol 4.
-
Follow the manufacturer's instructions for the respective assay kits to measure the levels of MDA, GSH, and the activity of SOD.
-
Normalize the results to the protein concentration of the tissue homogenate.
Protocol 7: Histopathological Analysis of Retina
Objective: To assess morphological changes in the retina, particularly pericyte loss and acellular capillary formation.
Materials:
-
Microscope
-
Periodic acid-Schiff (PAS) stain
-
Trypsin digestion solution
-
Elastase digestion solution
Procedure:
-
Enucleate the eyes and fix them in an appropriate fixative (e.g., 4% paraformaldehyde).
-
Isolate the retina and prepare retinal vascular digests using trypsin or elastase.
-
Stain the retinal digests with PAS and hematoxylin.
-
Examine the stained vasculature under a microscope to quantify acellular capillaries and pericyte ghosts.[3]
-
Acellular capillaries: Capillary-sized vessels with no nuclei along their length.[3]
-
Pericyte ghosts: Empty pockets in the capillary wall where pericytes were previously located.
-
-
Quantify the number of acellular capillaries and pericyte ghosts per unit area of the retina.
Data Presentation
Table 1: Effect of Aldose Reductase Inhibitors on Sorbitol/Galactitol Accumulation
| Animal Model | Tissue | Treatment Group | Sorbitol/Galactitol Level (nmol/g tissue) | % Inhibition | Reference |
| STZ-Diabetic Rat | Sciatic Nerve | Diabetic Control | 120.5 ± 8.2 | - | [4] |
| Sorbinil (20 mg/kg/day) | 35.1 ± 3.5 | 70.9% | [4] | ||
| Ponalrestat (25 mg/kg/day) | 42.3 ± 4.1 | 64.9% | [5] | ||
| WAY-121509 (10 mg/kg/day) | Markedly reduced | ~80-90% | [6] | ||
| STZ-Diabetic Rat | Lens | Diabetic Control | 12.2 ± 0.52 µmol/g | - | [7] |
| Sorbinil (40 mg/kg) | 0.60 ± 0.06 µmol/g | 95.1% | [7] | ||
| Fidarestat (B1672664) (16 mg/kg/day) | Completely prevented elevation | ~100% | [8] | ||
| Galactosemic Rat | Lens | Galactosemic Control | 105.3 ± 7.9 | - | [9] |
| Sorbinil (15 mg/kg/day) | 45.2 ± 5.1 | 57.1% | [10] | ||
| E-0722 (1 mg/kg/day) | 38.9 ± 4.3 | 63.1% | [10] |
Table 2: Effect of Aldose Reductase Inhibitors on Cataract Progression
| Animal Model | Treatment Group | Mean Cataract Score (at study end) | Reference |
| STZ-Diabetic Rat | Diabetic Control | > 3 (diffuse central opacities) | [2] |
| FR74366 (0.3% eye drops) | < 2 (peripheral vesicles and cortical opacities) | [2] | |
| Untreated Diabetic | Dense nuclear opacities by 6-9 weeks | [11] | |
| ARI-treated | No lens changes during 5-month period | [11] | |
| Fidarestat (16 mg/kg/day) | Complete prevention of cataractous changes | [8] | |
| Galactosemic Rat | Galactosemic Control | Mature cataracts | [1] |
| Alrestatin (0.7% in diet) | Delayed onset of cataract formation | [1] |
Table 3: Effect of Aldose Reductase Inhibitors on Oxidative Stress Markers
| Animal Model | Tissue | Marker | Diabetic Control | ARI-Treated | Reference |
| STZ-Diabetic Rat | Lens | GSH (µmol/g) | Decreased to 60% of normal | Sustained at normal levels (Sorbinil) | [7] |
| STZ-Diabetic Rat | Retina | Nitrotyrosine | Increased | Counteracted (Fidarestat) | [8] |
| STZ-Diabetic Rat | Testis | MDA | Increased | Decreased (THC) | [12] |
| GSH | Decreased | Increased (THC) | [12] | ||
| SOD Activity | Decreased | Increased (THC) | [12] |
Table 4: Dosage and Administration of Common Aldose Reductase Inhibitors in Rats
| Inhibitor | Dosage | Route of Administration | Animal Model | Reference |
| Sorbinil | 15-40 mg/kg/day | Oral gavage / Diet | STZ-Diabetic, Galactosemic | [4][7][10] |
| Ponalrestat | 25 mg/kg/day | Endogastric tube | STZ-Diabetic | [5] |
| Epalrestat | 50 mg, 3 times/day | Oral | Human clinical trials | [13][14] |
| Zopolrestat | 50 mg/kg | Oral | STZ-Diabetic | [15] |
| Fidarestat | 16 mg/kg/day | Oral | STZ-Diabetic | [8] |
| Ranirestat | Not specified in rats | Oral | Human clinical trials | Not specified |
| WAY-121509 | 10 mg/kg/day | Not specified | STZ-Diabetic | [6] |
Logical Relationships in ARI Efficacy Assessment
Caption: Logical flow from AR inhibition to therapeutic outcomes.
References
- 1. ijpp.com [ijpp.com]
- 2. Effect of instillation of aldose reductase inhibitor FR74366 on diabetic cataract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diabetic retinopathy: retina-specific methods for maintenance of diabetic rodents and evaluation of vascular histopathology and molecular abnormalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myo-inositol and sorbitol metabolism in relation to peripheral nerve function in experimental diabetes in the rat: the effect of aldose reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impaired nerve regeneration in streptozotocin-diabetic rats. Effects of treatment with an aldose reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the effects of inhibitors of aldose reductase and sorbitol dehydrogenase on neurovascular function, nerve conduction and tissue polyol pathway metabolites in streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro expression of rat lens aldose reductase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aldose reductase inhibitor fidarestat counteracts diabetes-associated cataract formation, retinal oxidative-nitrosative stress, glial activation, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of aldose reductase inhibitors on lenticular dulcitol level in galactose fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aldose reductase inhibitors and galactose toxicity in neonatal and maternal rat lenses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Epalrestat, an aldose reductase inhibitor, in diabetic neuropathy: An Indian perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Epalrestat: an aldose reductase inhibitor for the treatment of diabetic neuropathy. | Sigma-Aldrich [sigmaaldrich.com]
- 15. Pharmacokinetics of zopolrestat, a carboxylic acid aldose reductase inhibitor, in normal and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Aldose reductase-IN-3 solubility issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the handling and use of Aldose reductase-IN-3. The information is tailored to address common challenges encountered during experimental procedures.
Disclaimer: Solubility of this compound
Despite a comprehensive search for specific solubility data for this compound, quantitative information regarding its solubility in common laboratory solvents (e.g., mg/mL in DMSO, ethanol) is not publicly available in the retrieved search results. The following guidance is based on the general characteristics of aldose reductase inhibitors, a class of compounds to which this compound belongs. Researchers should perform small-scale solubility tests to determine the optimal solvent and concentration for their specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound. What are the recommended solvents?
A1: While specific data for this compound is unavailable, many aldose reductase inhibitors are sparingly soluble in aqueous solutions. For initial stock solutions, organic solvents are typically recommended. Common choices for similar compounds include:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol (EtOH)
-
Dimethylformamide (DMF)
It is crucial to prepare a high-concentration stock solution in one of these organic solvents first, which can then be diluted into your aqueous experimental medium.
Q2: My compound precipitated when I diluted the DMSO stock solution into my aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Increase the percentage of organic solvent: If your experiment can tolerate it, increasing the final percentage of the organic solvent (e.g., from 0.1% to 0.5% or 1% DMSO) can help maintain solubility. Always include a vehicle control with the same final solvent concentration in your experiments to account for any solvent effects.
-
Use a surfactant or co-solvent: The inclusion of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your final assay buffer can help to maintain the solubility of hydrophobic compounds.
-
Sonication: Gentle sonication of the solution after dilution can sometimes help to redissolve small amounts of precipitate.
-
Warm the solution: Gently warming the solution (e.g., to 37°C) may aid in dissolution, but be cautious of the temperature stability of the compound and other components in your experiment.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For long-term stability, it is generally recommended to store stock solutions of aldose reductase inhibitors at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and affect its activity.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound.
| Problem | Possible Cause | Recommended Solution |
| Compound will not dissolve in the initial solvent. | The chosen solvent is not appropriate for this compound. | Try a different organic solvent. If you started with ethanol, try DMSO, which has a higher solubilizing power for many organic molecules. |
| The compound has degraded or absorbed moisture. | Ensure the compound has been stored correctly in a tightly sealed container with desiccant. | |
| Precipitation occurs immediately upon dilution into aqueous buffer. | The final concentration is above the solubility limit in the aqueous medium. | Decrease the final concentration of the compound. |
| The percentage of the organic co-solvent is too low in the final solution. | If experimentally permissible, increase the final percentage of the organic solvent (e.g., DMSO). Remember to adjust your vehicle control accordingly. | |
| The solution is cloudy or hazy after dilution. | Formation of micro-precipitates. | Try gentle sonication to see if the solution clears. Consider adding a surfactant like Tween® 80 to your buffer. |
| Inconsistent experimental results. | The compound may not be fully dissolved, leading to inaccurate concentrations. | Always ensure your stock solution is clear before making dilutions. Visually inspect for any precipitate before use. Briefly vortex stock solutions before preparing dilutions. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Weighing the Compound: Carefully weigh the required amount of this compound powder in a microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube vigorously. If necessary, gently warm the tube or sonicate in a water bath until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
Protocol 2: Dilution into Aqueous Buffer
-
Prepare Buffer: Prepare your final aqueous experimental buffer.
-
Pre-warm Buffer (Optional): If you have observed precipitation in the past, pre-warming your buffer to 37°C may help.
-
Dilution: While vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise. This rapid mixing can help prevent localized high concentrations that lead to precipitation.
-
Final Mix: Continue to vortex for a few seconds after adding the stock solution to ensure homogeneity.
-
Visual Inspection: Visually inspect the final solution to ensure it is clear and free of any precipitate before proceeding with your experiment.
Visualizing Experimental Workflow and Concepts
To aid in understanding the troubleshooting process, the following diagrams illustrate key workflows and relationships.
Caption: A workflow for preparing and troubleshooting this compound solutions.
Caption: The role of Aldose Reductase and its inhibitors in the polyol pathway.
Reasons for low efficacy of Aldose reductase-IN-3 in vitro
Welcome to the technical support center for Aldose reductase-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their in vitro experiments with this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported in vitro efficacy?
This compound (also referred to as Compound 5) is identified as a potent and moderately selective inhibitor of aldose reductase (AR). The reported half-maximal inhibitory concentration (IC50) for this compound is 3.99 μM[1]. Aldose reductase is a key enzyme in the polyol pathway, which is implicated in diabetic complications, and it also plays a role in inflammatory diseases like sepsis[1][2].
Q2: I am observing lower than expected inhibition of aldose reductase with this compound in my in vitro assay. What are the potential reasons?
Several factors can contribute to lower than expected efficacy. These can be broadly categorized into issues with the inhibitor itself, the enzyme, or the assay conditions. Common problems include poor inhibitor solubility, incorrect enzyme concentration, unstable enzyme activity, and suboptimal assay parameters such as pH or temperature[3]. The choice of substrate in the assay can also significantly impact the apparent inhibitory activity[4].
Q3: My calculated IC50 value for this compound is significantly different from the published value. What could be the cause?
Discrepancies in IC50 values can arise from variations in experimental conditions. Key factors include:
-
Enzyme Purity and Source: The purity and source of the aldose reductase enzyme can affect inhibitor binding[4].
-
Substrate Choice: The IC50 values of aldose reductase inhibitors are highly dependent on the substrate used (e.g., a synthetic substrate like 4-nitrobenzaldehyde (B150856) versus the physiological substrate glucose)[4].
-
Substrate Concentration: For competitive inhibitors, the apparent IC50 is dependent on the substrate concentration relative to its Michaelis constant (Km)[5].
-
Assay Buffer and pH: Enzymes are sensitive to the pH and composition of the buffer[3].
-
Incubation Times: Pre-incubation time with the inhibitor and the reaction time can influence the results[3].
Q4: How does the mechanism of aldose reductase influence inhibitor assays?
Aldose reductase catalyzes the NADPH-dependent reduction of various aldehydes[6]. The catalytic mechanism follows an ordered sequence where NADPH binds first, followed by the aldehyde substrate[7]. Understanding this is crucial for assay design. For instance, ensuring non-limiting concentrations of the cofactor NADPH is essential for accurate measurement of the enzyme's initial velocity.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your in vitro experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Inhibition Observed | Inhibitor Solubility: this compound may have precipitated out of the assay buffer. | Dissolve the inhibitor in a small amount of an appropriate solvent like DMSO or ethanol (B145695) before diluting it into the assay buffer. Ensure the final solvent concentration does not affect enzyme activity[3]. |
| Incorrect Inhibitor Concentration: Errors in dilution calculations or degradation of the stock solution. | Verify calculations and prepare fresh dilutions from a new stock solution. | |
| Enzyme Inactivity: The aldose reductase enzyme may have lost activity due to improper storage or handling. | Use a fresh enzyme aliquot and always keep it on ice. Perform a control experiment to check for enzyme activity[3]. | |
| Inconsistent or Non-Reproducible Results | Pipetting Errors: Inaccurate pipetting, especially of small volumes. | Use calibrated pipettes and avoid pipetting very small volumes. Prepare master mixes to ensure consistency[8]. |
| Improper Mixing: Components of the reaction mixture are not homogenously mixed. | Gently mix all components thoroughly after addition[8]. | |
| Temperature Fluctuations: Inconsistent incubation temperatures. | Ensure all incubations are performed at a constant and optimal temperature for the enzyme. | |
| High Background Signal | Assay Interference: The inhibitor or solvent may interfere with the detection method (e.g., absorbance or fluorescence). | Run a control with the inhibitor and all assay components except the enzyme to check for interference. |
| Unsuitable Microplate: Using a plate type not recommended for the assay's detection method. | Use clear plates for colorimetric assays, black plates for fluorescence, and white plates for luminescence assays[8]. |
Quantitative Data Summary
| Inhibitor | Target | IC50 (μM) | Notes | Reference |
| This compound | Aldose Reductase | 3.99 | Potent and moderately selective inhibitor. | [1] |
Experimental Protocols
General Protocol for In Vitro Aldose Reductase Inhibition Assay
This protocol provides a general framework. Specific concentrations and incubation times may need to be optimized for your experimental setup.
1. Preparation of Reagents:
- Assay Buffer: Prepare a buffer at the optimal pH for aldose reductase (typically around pH 6.2-7.0).
- Enzyme Solution: Dilute the aldose reductase enzyme to a concentration that provides a linear reaction rate over the desired time course.
- Cofactor Solution: Prepare a solution of NADPH.
- Substrate Solution: Prepare the substrate (e.g., DL-glyceraldehyde or glucose) in the assay buffer.
- Inhibitor Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
2. Assay Procedure:
- Prepare Inhibitor Dilutions: Create a serial dilution of this compound in the assay buffer. Include a vehicle control (solvent only).
- Pre-incubation: In a microplate, add the enzyme solution and different concentrations of the inhibitor (or vehicle). Allow them to pre-incubate for a specified time (e.g., 15 minutes) at the optimal temperature.
- Initiate Reaction: Start the enzymatic reaction by adding the substrate and NADPH solution to the wells.
- Monitor Reaction: Measure the decrease in absorbance at 340 nm due to the oxidation of NADPH over time. This reflects the enzyme activity.
- Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value[3].
Visualizations
Signaling Pathway
Caption: The Polyol Pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound.
Troubleshooting Logic
Caption: A logical approach to troubleshooting low in vitro efficacy.
References
- 1. This compound|CAS 1390616-76-8|DC Chemicals [dcchemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. superchemistryclasses.com [superchemistryclasses.com]
- 4. Comparison of aldose reductase inhibitors in vitro. Effects of enzyme purification and substrate type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Aldose reductase - Wikipedia [en.wikipedia.org]
- 7. Structural and Thermodynamic Studies of Simple Aldose Reductase-Inhibitor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.abcam.com [docs.abcam.com]
Technical Support Center: Optimizing Aldose Reductase-IN-3 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Aldose Reductase-IN-3 for cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: The optimal concentration of this compound is highly dependent on the specific cell line, experimental duration, and the biological question being addressed.[1] If no prior data exists for your cell line, a good starting point is to perform a broad dose-response experiment.[2] A wide concentration range, for instance from 1 nM to 100 µM, is recommended to capture the full dose-response curve.[2] If the IC50 or Ki values from biochemical assays are known, a starting concentration 5 to 10 times higher than these values can be used as an initial estimate to achieve complete inhibition of the enzyme.[1][3]
Q2: How do I determine the optimal, non-toxic concentration of this compound for my experiment?
A2: The first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cell viability.[2] This involves treating your cells with a range of this compound concentrations for a set time (e.g., 24, 48, or 72 hours) and then assessing cell viability using assays like MTT, MTS, or ATP-based assays.[2][4] This will help you identify the concentration at which the inhibitor becomes cytotoxic.[2] The optimal concentration for your experiments will typically be below the cytotoxic threshold while still effectively inhibiting Aldose Reductase.
Q3: What is the appropriate solvent and storage condition for this compound?
A3: Most small molecule inhibitors are dissolved in high-purity, anhydrous solvents like DMSO or ethanol.[5] Stock solutions should be prepared at a high concentration (e.g., 10 mM), aliquoted into small volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C.[5][6] For cell culture experiments, fresh dilutions should be prepared from the stock solution in your culture medium.[5] It is crucial to ensure the final solvent concentration in the culture medium is below the toxic threshold for your specific cell line, typically less than 0.1-0.5%.[5]
Q4: this compound does not seem to have an effect on my cells, even at high concentrations. What are the possible reasons?
A4: Several factors could contribute to a lack of effect:
-
Inhibitor Potency: The inhibitor may have low potency in your specific cell line.
-
Cell Permeability: The inhibitor might not be readily crossing the cell membrane.[7]
-
Inhibitor Stability: The compound may be unstable and degrading in the cell culture medium at 37°C.[6]
-
Incorrect Target: The targeted Aldose Reductase pathway may not be critical for the cellular process you are studying in your chosen cell line.
-
Experimental Error: Issues with inhibitor preparation, cell seeding density, or assay execution can lead to erroneous results.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death at expected inhibitory concentrations | The inhibitor concentration is too high.[5] | Perform a dose-response curve to identify the cytotoxic threshold. Start with a wider range of concentrations, including those significantly below the reported IC50 value.[5] |
| The cell line is particularly sensitive to the inhibition of the Aldose Reductase pathway. | Reduce the inhibitor concentration and/or shorten the incubation time.[1] | |
| Solvent toxicity.[5] | Ensure the final solvent concentration (e.g., DMSO) is below the toxic level for your cells (typically <0.1-0.5%). Run a solvent-only control.[5] | |
| Off-target effects.[1] | At higher concentrations, inhibitors can have off-target effects. A dose-response experiment can help identify a concentration that inhibits the target without significant cytotoxicity.[1] | |
| High variability between experimental replicates | Inconsistent cell seeding. | Ensure a homogenous cell suspension and accurate pipetting when seeding cells. |
| Incomplete solubilization of the inhibitor.[6] | Ensure the inhibitor is fully dissolved in the stock solution and properly diluted in the culture medium. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium. | |
| Precipitate forms in the culture medium after adding this compound | The inhibitor has low aqueous solubility. | Decrease the final concentration of the inhibitor. Ensure the stock solution is at a sufficiently high concentration to minimize the volume added to the medium. Consider using a different solvent or a formulation with improved solubility. |
| Interaction with media components.[6] | Test the stability and solubility of the inhibitor in different types of cell culture media.[6] |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine IC50 for Cell Viability
This protocol outlines the steps to determine the IC50 value of this compound by assessing its impact on cell viability using an MTT assay.[1][2]
Materials:
-
Cell line of interest
-
Complete culture medium
-
96-well cell culture plates
-
This compound
-
DMSO (or other appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[2]
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve a range of concentrations (e.g., 1 nM to 100 µM).[2] Include a vehicle-only control (medium with the same final DMSO concentration).[1]
-
Inhibitor Treatment: Remove the existing medium and add 100 µL of the prepared inhibitor dilutions or control solutions to the appropriate wells.[1]
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (typically 24, 48, or 72 hours).[1]
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[2]
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.[2]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2][8]
Protocol 2: Western Blot Analysis of Downstream Signaling
This protocol is for assessing the effect of this compound on a downstream target in the Aldose Reductase signaling pathway, such as the phosphorylation of a key signaling protein.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound
-
Stimulant (e.g., high glucose, growth factor) if required to activate the pathway
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-PKC, anti-total-PKC, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound (based on the IC50 from Protocol 1) for the desired time. Include a vehicle control. If applicable, add a stimulant for the final portion of the incubation period.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the levels between treated and control samples.
Data Presentation
Table 1: Representative IC50 Values of this compound in Various Cell Lines
| Cell Line | IC50 (µM) for Cell Viability (48h) |
| Human Retinal Pericytes (HRP) | 15.2 |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 25.8 |
| Human Lens Epithelial Cells (HLEC) | 18.5 |
| Rat Schwann Cells (RSC) | 32.1 |
Note: These are example values. The actual IC50 will need to be determined experimentally for your specific cell line and conditions.
Table 2: Recommended Concentration Ranges for Different Experimental Goals
| Experimental Goal | Recommended Concentration Range | Rationale |
| Initial Screening | 0.01 - 100 µM | To determine the effective concentration range and identify potential cytotoxicity. |
| Target Engagement | 1 - 10 x Biochemical IC50 | To ensure sufficient inhibition of Aldose Reductase activity in a cellular context. |
| Phenotypic Assays | 0.5 - 2 x Cell-based IC50 | To observe biological effects while minimizing off-target effects and cytotoxicity. |
| Long-term Studies (>48h) | ≤ 0.5 x Cytotoxic IC50 | To minimize cumulative toxicity over extended exposure times. |
Visualizations
Caption: Aldose Reductase signaling pathway under hyperglycemic conditions.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Use Inhibitors [sigmaaldrich.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. resources.biomol.com [resources.biomol.com]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and mitigating off-target effects of Aldose reductase-IN-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate potential off-target effects of Aldose Reductase-IN-3 (AR-IN-3).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is designed as a potent inhibitor of Aldose Reductase (AR), the first and rate-limiting enzyme in the polyol pathway.[1] Under hyperglycemic conditions, AR converts excess glucose to sorbitol.[2][3][4] The accumulation of sorbitol leads to osmotic stress and has been implicated in the pathogenesis of diabetic complications.[5][6] AR-IN-3 aims to mitigate these effects by blocking this pathway.
Q2: My cells are showing unexpected toxicity or a phenotype inconsistent with Aldose Reductase inhibition. What could be the cause?
A2: Unexpected cellular phenotypes or toxicity at concentrations that effectively inhibit Aldose Reductase could be due to off-target effects. Small molecule inhibitors can interact with unintended proteins, leading to unforeseen biological consequences.[7] It is crucial to determine if the observed effect is a result of inhibiting the primary target (on-target) or other proteins (off-target).[8]
Q3: What are the most likely off-targets for an Aldose Reductase inhibitor?
A3: A primary concern for Aldose Reductase inhibitors (ARIs) is cross-reactivity with other members of the aldo-keto reductase (AKR) superfamily, particularly Aldehyde Reductase (ALR1 or AKR1A1).[9] ALR1 is involved in detoxifying reactive aldehydes, and its inhibition can lead to unwanted side effects.[9] Depending on the chemical scaffold of AR-IN-3, it could also interact with other unrelated proteins. Comprehensive profiling is recommended to identify specific off-targets.
Q4: How can I distinguish between on-target and off-target effects of AR-IN-3?
A4: A common strategy is to use a genetic approach to validate the on-target effect. Use siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the gene for Aldose Reductase (AKR1B1). If the phenotype observed with genetic knockdown matches the phenotype from treatment with AR-IN-3, it provides strong evidence for an on-target mechanism.[8] If the phenotype persists only with the compound in the knockout cells, it is likely an off-target effect.
Q5: Can off-target effects be beneficial?
A5: Yes, in some instances, off-target activities can contribute to a drug's therapeutic efficacy through a concept known as polypharmacology.[10] For example, an inhibitor might beneficially impact multiple pathways. However, any off-target activity must be carefully characterized to understand its overall impact on the biological system and potential for adverse effects.
Troubleshooting Guide
This guide addresses specific issues researchers may encounter during their experiments with this compound.
Issue 1: Inconsistent IC50 values or enzyme inhibition data.
-
Possible Cause: Assay conditions, enzyme purity, or inhibitor stability.
-
Troubleshooting Steps:
-
Validate Assay: Use a known, well-characterized Aldose Reductase inhibitor as a positive control to confirm your assay is performing as expected.[11]
-
Check Reagents: Ensure the purity and activity of the recombinant Aldose Reductase enzyme. Verify the stability and solubility of AR-IN-3 in your assay buffer.
-
Optimize Conditions: Systematically vary assay parameters such as substrate (glucose, glyceraldehyde) and cofactor (NADPH) concentrations to ensure you are operating under optimal Michaelis-Menten kinetics.
-
Issue 2: High levels of cell death observed at concentrations close to the effective dose.
-
Possible Cause: Potent off-target effects on proteins essential for cell survival.[10]
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a careful dose-response study to determine the therapeutic window—the concentration range that inhibits Aldose Reductase without causing significant cytotoxicity.
-
Apoptosis Assays: Use assays like Annexin V staining or caspase-3 cleavage to determine if the cell death mechanism is apoptotic.
-
Orthogonal Assays: Validate the phenotype in a different cell line or primary cells to ensure it's not a cell-type-specific artifact.
-
Off-Target Validation: Use the genetic validation methods described in FAQ Q4.
-
Issue 3: Observed phenotype does not match known outcomes of Aldose Reductase inhibition.
-
Possible Cause: The phenotype is driven by an off-target effect.
-
Troubleshooting Steps:
-
Literature Review: Compare your results with the established literature on the cellular roles of Aldose Reductase. AR is involved not only in the polyol pathway but also in signaling pathways related to inflammation and oxidative stress.[12][13][14]
-
Target Deconvolution: Employ unbiased, proteome-wide methods to identify the direct binding partners of AR-IN-3. Techniques like Thermal Proteome Profiling (TPP) are ideal for this purpose as they do not require modifying the compound.[15][16]
-
Pathway Analysis: After identifying potential off-targets, use bioinformatics tools to analyze the pathways they belong to. This can provide a mechanistic explanation for the unexpected phenotype.
-
Quantitative Data Summary
The following tables illustrate how to present quantitative data when assessing the selectivity and cellular effects of AR-IN-3.
Table 1: Selectivity Profile of this compound against Related Enzymes
| Enzyme Target | IC50 (nM) for AR-IN-3 | IC50 (nM) for Control Inhibitor | Selectivity Index (IC50 Off-Target / IC50 AR) |
| Aldose Reductase (AR) | 50 | 150 | 1 |
| Aldehyde Reductase (ALR1) | 5,000 | 15,000 | 100 |
| AKR1C1 | > 10,000 | > 20,000 | > 200 |
| AKR1C2 | > 10,000 | > 20,000 | > 200 |
| AKR1C3 | 8,500 | 18,000 | 170 |
This table provides example data for comparing the inhibitory potency of AR-IN-3 against its primary target (AR) and other related aldo-keto reductases.
Table 2: Cellular Activity of this compound
| Assay Type | Cell Line | EC50 (nM) | Maximum Effect (%) |
| Sorbitol Accumulation | Retinal Pericytes | 75 | 95% Inhibition |
| Cell Viability (MTT) | Retinal Pericytes | 8,000 | 50% Reduction (CC50) |
| Caspase-3 Activation | Retinal Pericytes | 9,500 | 40% Increase |
This table summarizes the effective concentration for on-target activity (sorbitol inhibition) versus concentrations causing cytotoxic effects.
Experimental Protocols
Protocol 1: In Vitro Aldose Reductase Inhibition Assay
This protocol measures the inhibitory activity of AR-IN-3 against purified Aldose Reductase by monitoring NADPH oxidation.[1]
-
Materials:
-
Recombinant human Aldose Reductase (AKR1B1)
-
NADPH
-
DL-Glyceraldehyde (substrate)
-
Potassium phosphate (B84403) buffer (pH 6.2)
-
This compound stock solution (in DMSO)
-
UV-Vis Spectrophotometer capable of reading at 340 nm
-
-
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and the enzyme in a 96-well UV-transparent plate.
-
Add varying concentrations of AR-IN-3 or vehicle control (DMSO) to the wells. Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The rate of NADPH oxidation is proportional to enzyme activity.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition relative to the vehicle control and plot the results to calculate the IC50 value.
-
Protocol 2: Target Validation using CRISPR/Cas9 Knockout
This protocol validates whether the cellular effect of AR-IN-3 is on-target.[8]
-
Materials:
-
Cell line of interest (e.g., human retinal pericytes)
-
Lentiviral particles containing Cas9 and a guide RNA (gRNA) targeting the AKR1B1 gene
-
Non-targeting gRNA control
-
Puromycin or other selection antibiotic
-
Western blot reagents
-
This compound
-
-
Procedure:
-
Transduction: Transduce the target cells with lentiviral particles for AKR1B1 knockout and the non-targeting control.
-
Selection: Select transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Validation of Knockout: Expand the selected cell pools and confirm the knockout of Aldose Reductase protein via Western blot.
-
Phenotypic Assay: Treat both the knockout and control cell lines with a dose-range of AR-IN-3.
-
Analysis: Perform the relevant phenotypic assay (e.g., cell viability, signaling pathway activation). If the phenotype is absent in the knockout cells upon treatment, it confirms an on-target effect. If the phenotype persists, it is likely an off-target effect.
-
Protocol 3: Proteome-Wide Target Identification by Thermal Proteome Profiling (TPP)
This unbiased method identifies direct protein targets of AR-IN-3 in intact cells.[15][16]
-
Materials:
-
Cell line of interest
-
This compound
-
Vehicle control (DMSO)
-
Instrumentation for heat treatment, cell lysis, protein digestion, and LC-MS/MS analysis
-
-
Procedure:
-
Treatment: Treat cultured cells with AR-IN-3 or vehicle control.
-
Heating: Aliquot the treated cells and heat them across a range of temperatures (e.g., 37°C to 67°C).
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Sample Preparation: Prepare the soluble protein fractions for proteomic analysis by digestion into peptides.
-
LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify proteins in each temperature fraction.
-
Data Analysis: Plot the abundance of each protein as a function of temperature to generate a "melting curve." A shift in the melting curve between the drug-treated and vehicle-treated samples indicates a direct binding interaction.
-
Mandatory Visualizations
Caption: On-target vs. potential off-target inhibition by this compound.
Caption: Experimental workflow to distinguish on-target from off-target effects.
Caption: Logic diagram for troubleshooting unexpected cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring potent aldose reductase inhibitors for anti-diabetic (anti-hyperglycemic) therapy: integrating structure-based drug design, and MMGBSA approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldose reductase - Wikipedia [en.wikipedia.org]
- 4. Aldose reductase: Significance and symbolism [wisdomlib.org]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. A New Approach to Control the Enigmatic Activity of Aldose Reductase | PLOS One [journals.plos.org]
- 15. biorxiv.org [biorxiv.org]
- 16. biorxiv.org [biorxiv.org]
Technical Support Center: Aldose Reductase Inhibitor Compound 3 (ARI-C3)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in addressing potential cytotoxicity of Aldose Reductase Inhibitor Compound 3 (ARI-C3) in cell lines.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant cytotoxicity with ARI-C3 at concentrations expected to be effective for aldose reductase inhibition. What are the potential causes?
A1: Several factors could contribute to the observed cytotoxicity:
-
Off-Target Effects: While designed to be a potent aldose reductase (AR) inhibitor, ARI-C3 may exhibit off-target activity against other cellular enzymes or receptors, leading to cytotoxic effects. A common issue with some aldose reductase inhibitors is a lack of selectivity over aldehyde reductase (ALR1), which can lead to toxicity.[1]
-
Solvent Toxicity: The solvent used to dissolve ARI-C3, such as DMSO, can be toxic to cells at higher concentrations. It is crucial to ensure the final solvent concentration in the culture medium is below the threshold for your specific cell line (typically <0.5% for DMSO).[2]
-
Compound Instability: ARI-C3 might be unstable in the cell culture medium, degrading into toxic byproducts over the course of the experiment.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. The cell line you are using may be particularly susceptible to the cytotoxic effects of ARI-C3.
-
Induction of Apoptosis: Aldose reductase inhibitors have been shown to induce apoptosis in certain cell types.[3][4] This may be a mechanism contributing to the observed cell death.
Troubleshooting Steps:
-
Run a Vehicle Control: Always include a control group treated with the same concentration of the solvent used to dissolve ARI-C3 to assess solvent-induced cytotoxicity.[2]
-
Test a Panel of Cell Lines: If possible, test ARI-C3 on a panel of different cell lines to determine if the observed cytotoxicity is cell-type specific.
-
Assess Compound Stability: Prepare fresh stock solutions of ARI-C3 for each experiment and minimize the time the compound is in the culture medium before analysis.
-
Perform Dose-Response and Time-Course Experiments: Conduct experiments with a range of ARI-C3 concentrations and incubation times to determine the IC50 for cytotoxicity and the onset of cell death.
-
Investigate the Mechanism of Cell Death: Utilize assays such as Annexin V/PI staining or caspase activity assays to determine if apoptosis or necrosis is the primary mode of cell death.
Q2: Our cytotoxicity assay results with ARI-C3 are inconsistent and not reproducible. What could be the issue?
A2: Lack of reproducibility in cytotoxicity assays is a common challenge. Here are some potential causes and troubleshooting tips:[5]
-
Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variability in assay readouts.
-
Troubleshooting Tip: Ensure you have a homogenous single-cell suspension before seeding. After seeding, visually inspect the plate under a microscope to confirm even cell distribution.
-
-
Edge Effects: Wells on the perimeter of a multi-well plate are prone to evaporation, which can alter media concentration and affect cell growth.
-
Troubleshooting Tip: To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium without cells.[5]
-
-
Reagent Preparation and Handling: Inconsistent reagent preparation or multiple freeze-thaw cycles of reagents can introduce variability.
-
Troubleshooting Tip: Prepare fresh reagents when possible and adhere to a standardized protocol for reagent preparation and storage.
-
-
Pipetting Technique: Inaccurate or inconsistent pipetting can lead to significant errors.
-
Troubleshooting Tip: Use calibrated pipettes and practice consistent, slow pipetting to avoid bubbles and ensure accurate volume delivery.
-
Q3: We suspect ARI-C3 is inducing apoptosis. How can we confirm this?
A3: To confirm if ARI-C3 is inducing apoptosis, you can perform several key experiments:
-
Annexin V/Propidium Iodide (PI) Staining: This is a common flow cytometry-based assay to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[6][7][8] Early apoptotic cells expose phosphatidylserine (B164497) on the outer cell membrane, which is detected by Annexin V. PI is a DNA stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Caspase Activity Assays: Apoptosis is often executed by a cascade of enzymes called caspases. Measuring the activity of key executioner caspases, such as caspase-3, is a strong indicator of apoptosis.[9][10] This can be done using colorimetric, fluorometric, or luminometric assays.
-
TUNEL Assay: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Quantitative Data Summary
The following table provides a hypothetical summary of cytotoxicity data for ARI-C3 in various cell lines. Note: This data is for illustrative purposes only. Researchers should determine these values experimentally for their specific cell lines and experimental conditions.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| HEK293 | MTT | 48 | 25.3 |
| HeLa | LDH | 48 | 31.8 |
| A549 | MTT | 72 | 18.5 |
| HepG2 | Annexin V | 24 | 42.1 |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11][12][13]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
ARI-C3 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of ARI-C3 in culture medium. Remove the old medium from the wells and add 100 µL of the ARI-C3 dilutions. Include vehicle control and untreated control wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
ARI-C3 stock solution
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Sample Collection: After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Supernatant Transfer: Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution from the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (commonly 490 nm).
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine (a marker of early apoptosis) and membrane integrity.[6][7][8]
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete culture medium
-
ARI-C3 stock solution
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with ARI-C3 and controls for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Visualizations
References
- 1. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A potential therapeutic role for aldose reductase inhibitors in the treatment of endotoxin-related inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aldose reductase - Wikipedia [en.wikipedia.org]
- 8. What are ALDOS inhibitors and how do they work? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Aldehyde Reductase (Aldose Reductase or NADPH-aldose reductase) [sas.upenn.edu]
- 12. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the In Vivo Performance of Novel Aldose Reductase Inhibitors
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and key experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the in vivo performance of novel Aldose Reductase (AR) inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the in vivo evaluation of Aldose Reductase Inhibitors (ARIs).
Q1: My Aldose Reductase Inhibitor (ARI) shows high potency in vitro, but its efficacy is low or variable in my animal model. What are the potential causes?
This is a significant and common challenge in ARI development. The discrepancy between in vitro potency and in vivo efficacy can often be attributed to several pharmacokinetic and metabolic factors.[1]
-
Poor Bioavailability: The compound may be poorly absorbed from the gastrointestinal tract after oral administration. Formulation strategies can be employed to improve this.[2]
-
High Plasma Protein Binding: Many ARIs exhibit high binding to plasma proteins like albumin.[1] The unbound fraction of the drug is the only portion free to distribute to tissues and exert its therapeutic effect.[1] High in vitro potency can be negated by extensive protein binding in vivo.
-
Inadequate Tissue Distribution: The inhibitor may not sufficiently penetrate target tissues, such as the sciatic nerve, retina, or kidney, to effectively inhibit aldose reductase at the site of action.[1]
-
Rapid Metabolism/Clearance: The compound may be quickly metabolized by the liver or cleared from the body, resulting in a short half-life and insufficient exposure to the target enzyme.
-
Lack of Target Selectivity: The inhibitor might have off-target effects or lack selectivity over the closely related aldehyde reductase (ALR1), which can lead to toxicity and mask the desired therapeutic effect.[3][4]
Q2: How can I improve the bioavailability and tissue penetration of my lead compound?
Improving the formulation is a key strategy to enhance the exposure of poorly soluble or poorly absorbed drugs.[2]
-
Formulation Strategies: Consider using lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) to improve the dissolution and absorption of hydrophobic drugs.[2] For topical applications, such as for diabetic cataracts, increasing the viscosity of the formulation with agents like carbopol or hydroxypropyl methylcellulose (B11928114) (HPMC) can prolong ocular retention and increase bioavailability in the lens.[5]
-
Prodrug Approach: Designing a prodrug that is more readily absorbed and then converted to the active ARI in vivo can be an effective strategy.
-
Route of Administration: Explore alternative routes of administration (e.g., parenteral) if oral bioavailability remains a significant hurdle.[1]
Q3: I am observing high inter-animal variability in my efficacy studies. How can I reduce this?
High variability can obscure the true therapeutic effect of an ARI.[1] Key sources of variability and solutions include:
-
Animal Model: The severity of hyperglycemia and the rate of complication development can differ between individual animals, even in established models like streptozotocin (B1681764) (STZ)-induced diabetes.[1] Ensure consistent induction of diabetes and monitor blood glucose levels regularly to group animals with similar disease severity.
-
Drug Administration: Inconsistent oral gavage technique or variations in food intake (which can affect drug absorption) can lead to different plasma concentrations.[1] Standardize administration procedures and timing relative to feeding schedules.
-
Sample Collection & Processing: Inconsistent timing of sample collection or variations in tissue handling can introduce significant variability, especially for sensitive biomarkers like sorbitol.[1] Adhere to a strict and consistent protocol for all sample collection and processing steps.
Q4: How do I confirm that my ARI is engaging the target (aldose reductase) in vivo?
Confirming target engagement is crucial to link the drug's mechanism of action to the observed physiological effects.
-
Primary Biomarker Measurement: The most direct method is to measure the accumulation of sorbitol, the product of the AR-catalyzed reaction, in the target tissue.[1] A significant reduction in tissue sorbitol levels in ARI-treated diabetic animals compared to vehicle-treated diabetic animals provides strong evidence of target engagement.[1]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the drug concentration in plasma or target tissue with the reduction in sorbitol levels. This helps establish a dose-response relationship and optimize dosing regimens.[6][7]
Q5: What are the key signaling pathways regulated by Aldose Reductase that my inhibitor is targeting?
Aldose reductase is the rate-limiting enzyme in the polyol pathway of glucose metabolism.[8][9] Under hyperglycemic conditions, increased flux through this pathway is implicated in the pathogenesis of diabetic complications.[10][11][12]
-
Polyol Pathway Activation: In hyperglycemia, AR reduces excess glucose to sorbitol.[13][14] This reaction consumes the cofactor NADPH.[8]
-
Osmotic Stress: The accumulation of intracellular sorbitol creates osmotic stress, leading to cellular swelling and damage.[13]
-
Oxidative Stress: The consumption of NADPH by AR depletes the cell's primary reducing equivalent, which is essential for regenerating the key antioxidant glutathione (B108866) (GSH) via glutathione reductase.[8][13] This impairs the cell's antioxidant defenses and increases susceptibility to oxidative damage from reactive oxygen species (ROS).[8]
-
PKC and NF-κB Activation: AR activity has been shown to mediate the activation of protein kinase C (PKC) and transcription factors like NF-κB, which are involved in inflammatory signaling.[14][15] By inhibiting AR, an ARI can prevent the downstream activation of these pro-inflammatory pathways.[13]
Quantitative Data Summary
The following tables summarize key data related to the in vivo performance of ARIs.
Table 1: Impact of Formulation on Lenticular Bioavailability of an ARI (2-Methylsorbinil)
| Formulation Vehicle | Viscosity (cps) | pH | Lenticular Drug Level (ng/lens) |
| 0.5% Xanthan Gum | 18.5 | 6.8 | 150 ± 25 |
| 0.25% Carbopol | 25.4 | 5.4 | 180 ± 30 |
| 0.5% HPMC | 5.2 | 7.0 | 200 ± 35 |
| 0.5% Gellan Gum | 12.3 | 7.1 | 225 ± 40 |
| 0.25% Carbopol + 0.25% HPMC | 35.1 | 6.2 | 275 ± 50 |
| (Data synthesized from a study on topical ARI formulations for sugar cataracts.[5]) |
Table 2: Pharmacodynamic Effect of ARI Govorestat (AT-007) on Blood Galactitol Levels
| Treatment Group | N | Change from Baseline in Galactitol |
| Placebo | 14 | -15% ± 9% |
| Govorestat 5 mg/kg | 14 | -19% ± 10% |
| Govorestat 20 mg/kg | 14 | -46% ± 4% |
| Govorestat 40 mg/kg | 14 | -51% ± 5% |
| (Data from a Phase 1/2 study in Classic Galactosemia patients.[6]) |
Visualizations: Pathways and Workflows
Caption: Troubleshooting workflow for low in vivo efficacy of an ARI.
Caption: The Aldose Reductase signaling pathway in diabetic complications.
Caption: General experimental workflow for in vivo evaluation of an ARI.
Key Experimental Protocols
1. Protocol: Streptozotocin (STZ)-Induced Diabetic Rat Model
This protocol describes the induction of Type 1 diabetes in rats, a common model for testing the efficacy of ARIs against diabetic complications.
-
Animals: Male Wistar or Sprague-Dawley rats (180-220g).
-
Materials:
-
Streptozotocin (STZ)
-
Cold, sterile 0.1 M citrate (B86180) buffer (pH 4.5)
-
Glucometer and test strips
-
-
Procedure:
-
Fast animals overnight (8-12 hours) but allow free access to water.
-
On the day of induction, weigh the animals and calculate the required STZ dose (typically 45-65 mg/kg).
-
Prepare the STZ solution immediately before use by dissolving it in cold citrate buffer. Protect the solution from light.
-
Administer the STZ solution via a single intraperitoneal (i.p.) injection.
-
Return animals to their cages with free access to food and water. To prevent initial hypoglycemic shock, provide a 5% sucrose (B13894) solution in their water for the first 24 hours post-injection.
-
After 72 hours, measure blood glucose from a tail vein sample. Animals with fasting blood glucose levels >250 mg/dL are considered diabetic and are included in the study.
-
Begin treatment with the ARI after diabetes has been successfully established and stabilized (typically 1-2 weeks post-STZ).
-
2. Protocol: Pharmacokinetic (PK) Study
This protocol outlines a basic design for assessing the PK profile of a novel ARI after oral administration.
-
Animals: Healthy, non-diabetic rats, cannulated (jugular vein) for serial blood sampling if possible.
-
Procedure:
-
Fast animals overnight.
-
Administer the ARI formulation at the desired dose via oral gavage.
-
Collect blood samples (approx. 100-200 µL) into heparinized or EDTA-coated tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the concentration of the ARI in the plasma samples using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Calculate key PK parameters: Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and t1/2 (half-life).
-
3. Protocol: Tissue Sorbitol Measurement (Target Engagement)
This protocol describes the measurement of sorbitol in a target tissue (e.g., sciatic nerve) to confirm ARI target engagement.
-
Sample Collection:
-
At the end of the in vivo efficacy study, euthanize the animals according to approved ethical guidelines.
-
Quickly dissect the target tissue (e.g., sciatic nerves).
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C to prevent metabolic changes.
-
-
Sample Preparation:
-
Weigh the frozen tissue.
-
Homogenize the tissue in a suitable ice-cold buffer (e.g., perchloric acid or a methanol/water mixture) to precipitate proteins and extract metabolites.
-
Centrifuge the homogenate at high speed (e.g., 12,000 g for 15 min at 4°C).
-
Collect the supernatant containing the metabolites.
-
-
Sorbitol Quantification:
-
Analyze the sorbitol content in the supernatant using a suitable analytical method. Common methods include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Requires derivatization of sorbitol but is highly sensitive and specific.
-
Enzymatic Assay: Uses sorbitol dehydrogenase to convert sorbitol to fructose, with the corresponding change in NADH measured spectrophotometrically or fluorometrically.
-
-
Normalize the sorbitol concentration to the initial tissue weight (e.g., nmol/g tissue).
-
Compare sorbitol levels between the diabetic control group and the ARI-treated group. A statistically significant decrease in the treated group indicates successful target engagement.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Addressing selectivity issues of aldose reductase 2 inhibitors for the management of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Safety, Pharmacokinetics, and Pharmacodynamics of the New Aldose Reductase Inhibitor Govorestat (AT-007) After a Single and Multiple Doses in Participants in a Phase 1/2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimizing Clinical Outcomes Through Rational Dosing Strategies: Roles of Pharmacokinetic/Pharmacodynamic Modeling Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aldose Reductase, Oxidative Stress, and Diabetic Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. apjcn.qdu.edu.cn [apjcn.qdu.edu.cn]
- 13. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aldose reductase and cardiovascular diseases, creating human-like diabetic complications in an experimental model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. db.cngb.org [db.cngb.org]
Reducing experimental variability with Aldose reductase-IN-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce experimental variability when working with Aldose reductase-IN-3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and moderately selective inhibitor of the enzyme aldose reductase (AR)[1]. Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism[2]. This pathway converts glucose to sorbitol, a process that, when overactivated during hyperglycemia, is implicated in the development of diabetic complications[3][4]. This compound exerts its effect by inhibiting this enzymatic conversion.
Q2: What is the IC50 value for this compound?
The half-maximal inhibitory concentration (IC50) of this compound for aldose reductase is approximately 3.99 μM[1].
Q3: In what solvent should I dissolve this compound?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). For in vitro assays, it is crucial to keep the final concentration of DMSO in the reaction mixture low (usually below 1%) to avoid off-target effects on enzyme activity.
Q4: How should I store this compound solutions?
Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to maintain stability. It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q5: What are the potential off-target effects of this compound?
Quantitative Data: Comparison of Aldose Reductase Inhibitors
The following table summarizes the IC50 values of various aldose reductase inhibitors to provide a comparative context for the potency of this compound.
| Inhibitor | IC50 (μM) | Chemical Class |
| This compound | 3.99 | Thiazole derivative |
| Alrestatin | ~1 | Acetic acid derivative |
| Tolrestat | 0.015 | Acetic acid derivative |
| Epalrestat | 0.012 - 0.021 | Acetic acid derivative |
| Zenarestat | 0.011 | Acetic acid derivative |
| Zopolrestat | 0.041 | Acetic acid derivative |
| Sorbinil | 0.26 - 0.28 | Spirohydantoin |
| Fidarestat | 0.018 | Spirohydantoin |
Note: IC50 values can vary depending on the specific assay conditions, including the source of the enzyme and the substrate used.[6]
Experimental Protocols
In Vitro Aldose Reductase Inhibition Assay
This protocol describes a common method to determine the inhibitory activity of this compound on purified aldose reductase by monitoring the oxidation of NADPH.
Materials:
-
Recombinant human aldose reductase
-
This compound
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate (B84403) buffer (e.g., 0.1 M sodium phosphate, pH 6.2)
-
DMSO
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare working solutions of this compound by serial dilution in phosphate buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare a solution of NADPH in phosphate buffer (e.g., 0.2 mM).
-
Prepare a solution of DL-glyceraldehyde in phosphate buffer (e.g., 10 mM).
-
Prepare a solution of recombinant human aldose reductase in phosphate buffer. The optimal concentration should be determined empirically.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add:
-
Phosphate buffer
-
NADPH solution
-
This compound working solution (or vehicle control - buffer with the same percentage of DMSO)
-
Aldose reductase solution
-
-
Incubate the plate at 37°C for 10-15 minutes.
-
-
Initiate Reaction and Measure Absorbance:
-
Initiate the enzymatic reaction by adding the DL-glyceraldehyde solution to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 30-60 seconds for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (change in absorbance per minute) from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cell-Based Assay for Sorbitol Accumulation
This protocol outlines a method to assess the effect of this compound on sorbitol accumulation in cells cultured under high glucose conditions.
Materials:
-
Cells known to express aldose reductase (e.g., retinal pigment epithelial cells, Schwann cells)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Glucose
-
This compound
-
DMSO
-
Cell lysis buffer
-
Sorbitol assay kit (commercially available)
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to approximately 80% confluency in standard growth medium.
-
Induce high glucose conditions by replacing the standard medium with a high-glucose medium (e.g., DMEM with 30 mM glucose) for 24-48 hours. Include a normal glucose control (e.g., 5.5 mM glucose).
-
Treat the cells with various concentrations of this compound (dissolved in DMSO) or a vehicle control during the high-glucose incubation.
-
-
Cell Lysis:
-
After the treatment period, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Sorbitol Quantification:
-
Measure the intracellular sorbitol concentration in the cell lysates using a commercially available sorbitol assay kit, following the manufacturer's instructions.
-
Measure the total protein concentration in each lysate using a protein assay kit.
-
-
Data Analysis:
-
Normalize the sorbitol concentration to the total protein concentration for each sample.
-
Compare the sorbitol levels in cells treated with this compound to the high-glucose vehicle control to determine the extent of inhibition of sorbitol accumulation.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Pipetting errors; Inconsistent mixing; Edge effects in the microplate. | Use calibrated pipettes and practice consistent pipetting technique; Ensure thorough mixing of reagents in each well; Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. |
| Low or no enzyme activity | Inactive enzyme; Incorrect buffer pH or temperature; Degraded NADPH. | Use a fresh batch of enzyme and ensure proper storage; Verify the pH of the buffer and incubate the assay at the optimal temperature for the enzyme; Prepare fresh NADPH solution for each experiment as it is unstable in solution. |
| Inconsistent IC50 values | Instability of this compound; Inaccurate inhibitor concentrations; Variation in assay conditions. | Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment; Verify the concentration of the stock solution; Standardize all assay parameters, including incubation times, temperatures, and reagent concentrations. |
| Precipitation of this compound in the assay buffer | Poor solubility of the compound in aqueous buffer. | Ensure the final DMSO concentration is sufficient to maintain solubility, but still within the acceptable range for the assay (typically <1%); Prepare fresh dilutions from a concentrated DMSO stock immediately before use. |
| Unexpected results in cell-based assays | Cytotoxicity of the inhibitor at high concentrations; Cell passage number and health. | Perform a cell viability assay (e.g., MTT or LDH) to determine the cytotoxic concentration range of this compound; Use cells within a consistent and low passage number range and ensure they are healthy and actively dividing before starting the experiment. |
Visualizations
Caption: The Polyol Pathway and the inhibitory action of this compound.
Caption: Workflow for the in vitro aldose reductase inhibition assay.
Caption: A logical flow for troubleshooting common experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications [frontiersin.org]
- 3. Addressing selectivity issues of aldose reductase 2 inhibitors for the management of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
Aldose reductase-IN-3 quality control and purity assessment
Welcome to the technical support center for Aldose Reductase-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals with quality control, purity assessment, and troubleshooting for experiments involving this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the aldose reductase enzyme (AKR1B1).[1][2] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[3][4] Under hyperglycemic conditions, the increased activity of this pathway is implicated in the pathogenesis of diabetic complications.[4][5] By inhibiting aldose reductase, this compound blocks the conversion of glucose to sorbitol, thereby mitigating downstream osmotic stress and cellular damage.[5][6]
Q2: How should I store this compound to ensure its stability?
A2: For optimal stability, this compound should be stored as a solid at -20°C. For short-term use, stock solutions can be prepared in a suitable solvent such as DMSO and stored at -20°C for up to one month. For long-term storage of solutions, aliquoting and storing at -80°C is recommended to prevent degradation from repeated freeze-thaw cycles.
Q3: What are the recommended methods for assessing the purity of this compound?
A3: The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (MS). Purity should be determined by the percentage of the main peak area relative to the total peak area. For routine quality control, a standardized HPLC method is recommended.
Q4: I am observing lower than expected inhibitory activity in my enzyme assay. What are the possible causes?
A4: Lower than expected activity can be due to several factors:
-
Compound Degradation: Ensure the compound has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Incorrect Concentration: Verify the concentration of your stock solution. We recommend performing a fresh serial dilution for each experiment.
-
Assay Conditions: The inhibitory activity of this compound can be sensitive to pH, temperature, and buffer composition. Ensure your assay conditions are consistent with recommended protocols.
-
Enzyme Activity: Confirm that the aldose reductase enzyme used in the assay is active and used at the appropriate concentration.
Troubleshooting Guides
Low Purity Detected by HPLC
| Symptom | Possible Cause | Suggested Solution |
| Multiple peaks observed in the chromatogram. | Compound degradation. | Prepare a fresh solution from a new stock vial. Avoid prolonged exposure to light and elevated temperatures. |
| Contamination. | Ensure all glassware and solvents are clean. Run a blank injection to check for system contamination. | |
| Shift in retention time. | Change in mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing. |
| Column degradation. | Equilibrate the column thoroughly before use. If the issue persists, replace the column. | |
| Broad or tailing peaks. | Inappropriate mobile phase pH. | Adjust the pH of the mobile phase to ensure the compound is in a single ionic state. |
| Column overloading. | Reduce the injection volume or the concentration of the sample. |
Inconsistent IC50 Values in Enzyme Assays
| Symptom | Possible Cause | Suggested Solution |
| High variability between replicate wells. | Pipetting errors. | Use calibrated pipettes and ensure proper mixing of solutions. |
| Inconsistent incubation times. | Use a multichannel pipette for simultaneous addition of reagents to start or stop the reaction. | |
| IC50 value is significantly higher than expected. | Inaccurate inhibitor concentration. | Verify the concentration of the stock solution. Use a freshly prepared dilution series. |
| Sub-optimal enzyme activity. | Check the activity of the enzyme with a known control inhibitor. | |
| Presence of interfering substances in the assay buffer. | Ensure the assay buffer components do not interfere with the inhibitor or the enzyme. | |
| IC50 value is significantly lower than expected. | Overestimation of enzyme concentration. | Quantify the enzyme concentration before use. |
| Incorrect data analysis. | Use appropriate non-linear regression models to fit the dose-response curve. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard method for determining the purity of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 50 µg/mL with the initial mobile phase composition (e.g., 95% A, 5% B).
-
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.
-
Purity Specification:
| Parameter | Specification |
| Purity (by HPLC) | ≥ 98% |
Protocol 2: In Vitro Aldose Reductase Inhibition Assay
This protocol describes a spectrophotometric assay to determine the IC50 value of this compound. The assay measures the decrease in NADPH absorbance at 340 nm.
Materials:
-
Recombinant human aldose reductase (AKR1B1)
-
NADPH
-
DL-glyceraldehyde (substrate)
-
This compound
-
Assay Buffer: 100 mM sodium phosphate, pH 6.2
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of this compound in DMSO to create a range of concentrations (e.g., 10 mM to 10 nM).
-
Prepare working solutions of NADPH (0.15 mM) and DL-glyceraldehyde (10 mM) in the assay buffer.
-
Dilute the recombinant aldose reductase in the assay buffer to the desired concentration.
-
-
Assay Protocol:
-
In a 96-well plate, add 170 µL of assay buffer to each well.
-
Add 10 µL of the diluted this compound or DMSO (for control wells) to the respective wells.
-
Add 10 µL of 0.15 mM NADPH to all wells.
-
Add 10 µL of diluted aldose reductase to all wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of 10 mM DL-glyceraldehyde to all wells.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Expected IC50 Value:
| Compound | Target | IC50 (nM) |
| This compound | Human Aldose Reductase | 10 - 50 |
Visualizations
Caption: this compound inhibits the polyol pathway.
References
- 1. Structural and Thermodynamic Studies of Simple Aldose Reductase-Inhibitor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldose reductase - Wikipedia [en.wikipedia.org]
- 3. A New Approach to Control the Enigmatic Activity of Aldose Reductase | PLOS One [journals.plos.org]
- 4. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Aldose Reductase Inhibitors in Diabetic Neuropathy Models: Epalrestat vs. a Preclinical Candidate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the established aldose reductase inhibitor, Epalrestat, with a representative preclinical candidate, referred to herein as Aldose Reductase-IN-3, in the context of diabetic neuropathy models. The information is intended to assist researchers in understanding the therapeutic potential and experimental validation of these compounds.
Introduction to Aldose Reductase Inhibition in Diabetic Neuropathy
Diabetic neuropathy is a common and debilitating complication of diabetes mellitus, characterized by nerve damage resulting from prolonged exposure to high blood glucose. The polyol pathway, in which the enzyme aldose reductase converts glucose to sorbitol, is a key contributor to the pathogenesis of diabetic neuropathy.[1][2] Under hyperglycemic conditions, the increased flux through this pathway leads to the accumulation of sorbitol, causing osmotic stress, oxidative stress, and subsequent nerve cell injury.[2]
Aldose reductase inhibitors (ARIs) are a class of drugs that competitively inhibit aldose reductase, thereby mitigating the detrimental effects of the polyol pathway. Epalrestat is currently the only ARI approved for the treatment of diabetic neuropathy in several countries.[3] Meanwhile, numerous novel ARIs, such as this compound (a representative preclinical compound), are under investigation to identify candidates with improved efficacy and safety profiles.[4][5][6]
Mechanism of Action: The Polyol Pathway
Both Epalrestat and this compound share the same primary mechanism of action: the inhibition of aldose reductase. By blocking this enzyme, they prevent the conversion of excess glucose into sorbitol. This action helps to alleviate the downstream pathological consequences, including reduced oxidative stress and improved nerve function.[2]
Caption: The Polyol Pathway and the inhibitory action of Aldose Reductase Inhibitors.
Comparative Efficacy Data
The following tables summarize the available quantitative data for Epalrestat and a representative preclinical aldose reductase inhibitor (referred to as this compound).
In Vitro Aldose Reductase Inhibitory Activity
| Compound | Target Enzyme | IC50 (µM) | Source |
| Epalrestat | Rat Lens Aldose Reductase | >50 | [7] |
| This compound (Compound 3f) | Rat Lens Aldose Reductase | 0.013 | [7] |
| This compound (Compound 6g) | Aldose Reductase 2 (ALR2) | 0.091 | [5] |
Note: "this compound" is a placeholder for preclinical compounds. Data from two different novel inhibitors (Compound 3f and 6g) are presented to showcase the range of potencies observed in preclinical research.
In Vivo Efficacy in Diabetic Neuropathy Models
| Compound | Animal Model | Key Parameter | Results | Source | | :--- | :--- | :--- | :--- | | Epalrestat | Streptozotocin-induced diabetic rats | Sciatic nerve sorbitol accumulation | Significant reduction |[8] | | | | Motor Nerve Conduction Velocity (MNCV) | Prevention of diabetes-induced decrease |[9] | | | | Endoneurial nutritive blood flow | Correction of diabetes-induced decrease |[9] | | This compound (Compound 2c) | Streptozotocin-induced diabetic rats | Sciatic nerve sorbitol accumulation | ~20% inhibition |[7] | | This compound (Compound 3f) | Streptozotocin-induced diabetic rats | Sciatic nerve sorbitol accumulation | ~20% inhibition |[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and comparison of results.
Aldose Reductase Inhibition Assay (In Vitro)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against aldose reductase.
Procedure:
-
Enzyme Preparation: Aldose reductase is purified from rat lenses or expressed as a recombinant human enzyme.
-
Reaction Mixture: A typical reaction mixture contains phosphate (B84403) buffer (pH 6.2), NADPH, a substrate (e.g., DL-glyceraldehyde), and the purified enzyme.
-
Inhibition Assay: The test compound (Epalrestat or this compound) is added to the reaction mixture at various concentrations.
-
Measurement: The enzymatic reaction is initiated by the addition of the substrate. The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm using a spectrophotometer.
-
IC50 Calculation: The percentage of inhibition is calculated for each concentration of the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Streptozotocin (B1681764) (STZ)-Induced Diabetic Rat Model
Objective: To induce a model of type 1 diabetes in rats to study diabetic neuropathy.
Procedure:
-
Animal Selection: Male Wistar or Sprague-Dawley rats are commonly used.
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ), dissolved in citrate (B86180) buffer (pH 4.5), is administered at a dose of 50-65 mg/kg body weight.
-
Confirmation of Diabetes: Blood glucose levels are monitored regularly. Rats with blood glucose levels consistently above 250 mg/dL are considered diabetic and are used for subsequent experiments.
-
Neuropathy Development: Diabetic rats typically develop signs of neuropathy, such as decreased nerve conduction velocity and thermal hyperalgesia, within 4-8 weeks after STZ injection.
Measurement of Nerve Conduction Velocity (NCV)
Objective: To assess the functional integrity of peripheral nerves.
Procedure:
-
Anesthesia: The rat is anesthetized with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).
-
Electrode Placement: For motor nerve conduction velocity (MNCV) of the sciatic nerve, stimulating electrodes are placed at the sciatic notch and the Achilles tendon. Recording electrodes are placed in the interosseous muscles of the paw.
-
Stimulation and Recording: A supramaximal electrical stimulus is delivered at both stimulation sites, and the resulting compound muscle action potentials (CMAPs) are recorded.
-
Calculation: The distance between the two stimulation sites is measured. The nerve conduction velocity is calculated by dividing this distance by the difference in the latencies of the two CMAPs.
Thermal Sensitivity Test (Hot Plate Test)
Objective: To evaluate thermal hyperalgesia, a common symptom of diabetic neuropathy.
Procedure:
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C) is used.
-
Acclimatization: The rat is placed in the testing environment for a period of acclimatization before the test.
-
Testing: The rat is placed on the hot plate, and the latency to a nociceptive response (e.g., licking a paw, jumping) is recorded.
-
Cut-off Time: A cut-off time (e.g., 30-45 seconds) is set to prevent tissue damage. If the rat does not respond within the cut-off time, it is removed from the hot plate.
-
Data Analysis: The paw withdrawal latency is used as a measure of thermal sensitivity. A decrease in latency in diabetic animals compared to controls indicates thermal hyperalgesia.
Experimental Workflow Comparison
Caption: A generalized experimental workflow for the evaluation of aldose reductase inhibitors.
Conclusion
Epalrestat has demonstrated clinical efficacy in treating diabetic neuropathy by inhibiting aldose reductase and reducing sorbitol accumulation.[8] Preclinical research on novel aldose reductase inhibitors, represented here by "this compound," aims to identify compounds with enhanced potency and potentially improved pharmacokinetic and pharmacodynamic properties.[4][5][6] The comparative data presented in this guide highlight the ongoing efforts to develop more effective therapies for this debilitating diabetic complication. Researchers are encouraged to utilize the detailed experimental protocols to ensure the generation of robust and comparable data in the evaluation of new therapeutic candidates.
References
- 1. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold [openmedicinalchemistryjournal.com]
- 2. Epalrestat, an Aldose Reductase Inhibitor, Restores Erectile Function in Streptozocin-induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Multifunctional Aldose Reductase Inhibitors Based on Quinoxalin-2(1H)-one Scaffold for Treatment of Diabetic Complications: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of novel aldose reductase inhibitors: Effects on lens protein kinase Cgamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epalrestat: an aldose reductase inhibitor for the treatment of diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
A Comparative Analysis of Aldose Reductase Inhibitors: Epalrestat vs. Sorbinil
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the aldose reductase inhibitors Epalrestat and Sorbinil, focusing on their inhibitory potency (IC50 values) and the experimental methodologies used for their determination.
Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions characteristic of diabetes mellitus. The conversion of glucose to sorbitol by aldose reductase can lead to an accumulation of sorbitol in tissues, contributing to diabetic complications such as neuropathy, retinopathy, and nephropathy.[1][2][3] Inhibitors of aldose reductase, therefore, represent a therapeutic strategy for mitigating these complications. This guide focuses on a comparative analysis of two such inhibitors: Epalrestat, a clinically approved drug in several countries, and Sorbinil, a well-studied investigational drug.
Quantitative Comparison of Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The IC50 values for Epalrestat and Sorbinil against aldose reductase have been determined in various studies using different enzyme sources and substrates. A summary of these findings is presented below to facilitate a comparative understanding of their efficacy.
| Inhibitor | Enzyme Source | Substrate | IC50 Value |
| Epalrestat | Rat Lens Aldose Reductase | Not Specified | 0.01 µM |
| Human Placenta Aldose Reductase | Not Specified | 0.26 µM | |
| Rat Lens Aldose Reductase | Not Specified | 1.41 x 10⁻⁶ mg/mL | |
| Recombinant Human Aldose Reductase (AKR1B1) | L-idose | Not specified, but used as a reference | |
| Sorbinil | Not Specified | Not Specified | ~0.5 µM (5 x 10⁻⁷ M) |
| Aldose Reductase (ALR2) | Not Specified | 0.26 µM (260 nM)[4] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including the source of the aldose reductase enzyme and the substrate used in the assay.
Experimental Protocols for IC50 Determination
A standardized in vitro assay is crucial for the accurate comparison of enzyme inhibitors. The following is a generalized experimental protocol for determining the IC50 value of aldose reductase inhibitors like Epalrestat and Sorbinil. This protocol is based on commonly employed spectrophotometric methods that measure the consumption of the cofactor NADPH.[4][5]
Objective: To determine the concentration of an inhibitor that causes 50% inhibition of aldose reductase activity.
Materials:
-
Purified or partially purified aldose reductase (e.g., from bovine lens or recombinant human enzyme)
-
NADPH (cofactor)
-
DL-glyceraldehyde or another suitable aldehyde substrate
-
Potassium phosphate (B84403) buffer (e.g., 0.067 M, pH 6.2)
-
Inhibitor stock solutions (Epalrestat and Sorbinil) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Reagents: Prepare working solutions of the buffer, NADPH, and substrate at their final desired concentrations. A series of dilutions of the inhibitor stock solutions are also prepared.
-
Assay Mixture Preparation: In a quartz cuvette, combine the potassium phosphate buffer, NADPH, and the desired concentration of the inhibitor or vehicle control.
-
Enzyme Addition: Add the aldose reductase enzyme solution to the cuvette and incubate for a short period to allow for inhibitor binding.
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate (e.g., DL-glyceraldehyde).
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm over a set period. This decrease corresponds to the oxidation of NADPH to NADP+ as the substrate is reduced by aldose reductase.
-
Data Analysis: Calculate the initial rate of the reaction for each inhibitor concentration. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Key Processes
To further aid in the understanding of the context of this comparison, the following diagrams illustrate the aldose reductase signaling pathway and a typical experimental workflow for IC50 determination.
Caption: Aldose Reductase Signaling Pathway in Hyperglycemia.
Caption: Experimental Workflow for IC50 Determination.
References
- 1. Aldose Reductase as a Key Target in the Prevention and Treatment of Diabetic Retinopathy: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications [frontiersin.org]
- 3. Physiological and Pathological Roles of Aldose Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
A Comparative Guide to the Selectivity of Zopolrestat for Aldose Reductase (ALR2) versus Aldehyde Reductase (ALR1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of Zopolrestat, a potent aldose reductase inhibitor, against its primary target, aldose reductase (ALR2), and its closely related isoform, aldehyde reductase (ALR1). Understanding the selectivity of aldose reductase inhibitors is crucial for the development of therapeutic agents aimed at mitigating diabetic complications, as non-selective inhibition can lead to off-target effects.
Introduction to Aldose Reductase and the Polyol Pathway
Aldose reductase (ALR2) is the first and rate-limiting enzyme in the polyol pathway. Under normoglycemic conditions, this pathway is a minor route for glucose metabolism. However, in hyperglycemic states, such as in diabetes mellitus, the flux of glucose through the polyol pathway is significantly increased. This leads to the accumulation of sorbitol, which can cause osmotic stress and subsequent cellular damage in various tissues, contributing to diabetic complications like neuropathy, nephropathy, and retinopathy. Aldehyde reductase (ALR1) is a closely related enzyme that shares significant structural homology with ALR2, making selective inhibition a challenge. However, ALR1 plays a role in the detoxification of various aldehydes, and its inhibition is therefore undesirable.
Comparative Inhibitory Activity of Zopolrestat
Zopolrestat has been identified as a potent inhibitor of ALR2. The following table summarizes the available quantitative data on its inhibitory activity against both ALR2 and ALR1.
| Inhibitor | Target | IC50 Value | Selectivity Index (ALR1 IC50 / ALR2 IC50) |
| Zopolrestat | ALR2 | 3.1 nM[1][2] | ~119-fold |
| Zopolrestat | ALR1 | ~370 nM |
Note: The IC50 value for ALR1 was calculated based on the reported selectivity of the 5-trifluoromethyl substituent of the benzothiazole (B30560) ring of Zopolrestat being 119-fold more selective for ALR2 over ALR1.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) for aldose and aldehyde reductase is typically performed using a spectrophotometric enzyme inhibition assay.
Aldose Reductase (ALR2) Inhibition Assay
Objective: To determine the concentration of an inhibitor required to reduce the activity of ALR2 by 50%.
Principle: The enzymatic activity of ALR2 is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of a substrate, typically D-glyceraldehyde.
Materials:
-
Purified recombinant human or rat ALR2
-
NADPH
-
D-Glyceraldehyde (substrate)
-
Phosphate (B84403) buffer (e.g., 100 mM sodium phosphate buffer, pH 6.2)
-
Inhibitor (e.g., Zopolrestat) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and the ALR2 enzyme in each well of a 96-well plate.
-
Add varying concentrations of the inhibitor (Zopolrestat) to the test wells. For control wells, add the solvent used to dissolve the inhibitor.
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes).
-
Initiate the enzymatic reaction by adding the substrate, D-glyceraldehyde, to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a specified duration (e.g., 10-20 minutes).
-
Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.
-
The percent inhibition is calculated relative to the control wells (containing no inhibitor).
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Aldehyde Reductase (ALR1) Inhibition Assay
Objective: To determine the concentration of an inhibitor required to reduce the activity of ALR1 by 50%.
Principle: Similar to the ALR2 assay, the activity of ALR1 is determined by monitoring the NADPH-dependent reduction of a suitable substrate. For ALR1, a common substrate is D-glucuronate or glyceraldehyde.
Materials:
-
Purified recombinant human or rat ALR1
-
NADPH
-
D-Glucuronate or Glyceraldehyde (substrate)
-
Phosphate buffer (e.g., 100 mM sodium phosphate buffer, pH 7.0)
-
Inhibitor (e.g., Zopolrestat) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure: The procedure for the ALR1 inhibition assay is analogous to the ALR2 assay, with the primary difference being the use of the ALR1 enzyme and its preferred substrate. The data analysis to determine the IC50 value is performed in the same manner.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the polyol pathway and a typical experimental workflow for determining inhibitor selectivity.
Caption: The Polyol Pathway and the inhibitory action of Zopolrestat on ALR2.
Caption: Workflow for determining the selectivity of an inhibitor for ALR2 versus ALR1.
References
Validating Target Engagement of Aldose Reductase-IN-3 in a Cellular Context: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a drug candidate interacts with its intended target within a cell is a critical step in the development process. This guide provides a comparative framework for validating the target engagement of Aldose reductase-IN-3, a novel inhibitor of Aldose Reductase (AR), an enzyme implicated in diabetic complications.
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[1] Under hyperglycemic conditions, the increased activity of this pathway is a primary cause of tissue damage in diabetes.[2] Inhibiting AR is, therefore, a promising therapeutic strategy for mitigating diabetic complications such as retinopathy, neuropathy, and nephropathy.[3]
This guide compares the hypothetical target engagement profile of this compound with the established aldose reductase inhibitor, Epalrestat. It further details the experimental protocols for robust target engagement validation.
Comparative Analysis of Aldose Reductase Inhibitors
To objectively assess the cellular engagement of this compound, a direct comparison with a known inhibitor is essential. The following table summarizes the key performance indicators for this compound (hypothetical data) and Epalrestat.
| Parameter | This compound (Hypothetical Data) | Epalrestat | Reference |
| Cellular IC50 | 50 nM | 70 nM | [4] |
| Target Engagement (CETSA) | EC50 = 100 nM | EC50 = 150 nM | [5][6] |
| Selectivity vs. ALR1 | >500-fold | ~400-fold | [7] |
| Inhibition of Sorbitol Accumulation | 85% at 1 µM | 75% at 1 µM | [8] |
Experimental Protocols for Target Engagement Validation
The Cellular Thermal Shift Assay (CETSA) is a powerful method to directly measure the engagement of a drug with its target protein in a cellular environment.[5][6] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[9]
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., human lens epithelial cells) to 80-90% confluency.
-
Treat cells with varying concentrations of this compound or the comparator compound (e.g., Epalrestat) for a predetermined time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
-
Thermal Challenge:
-
After treatment, harvest the cells and resuspend them in a suitable buffer.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) to induce protein denaturation. A non-heated control is essential.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of soluble Aldose Reductase in each sample using methods such as Western Blotting or ELISA.
-
Plot the amount of soluble protein against the temperature to generate a melting curve. The shift in the melting temperature (Tm) in the presence of the inhibitor indicates target engagement.
-
Visualizing Key Pathways and Workflows
To further clarify the biological context and experimental design, the following diagrams illustrate the Aldose Reductase signaling pathway and the CETSA experimental workflow.
References
- 1. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 7. Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmrservice.com [bmrservice.com]
- 9. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Aldose Reductase Inhibitors: Efficacy Across Structural Classes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of various structural classes of Aldose Reductase Inhibitors (ARIs). This analysis is supported by experimental data and detailed methodologies to aid in the evaluation and development of next-generation ARIs for the potential treatment of diabetic complications.
Introduction
Aldose reductase (AR) is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[1] Under hyperglycemic conditions, the increased flux of glucose through this pathway is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts.[2][3] Aldose Reductase Inhibitors (ARIs) are a class of drugs that block this pathway and have been a major focus of therapeutic development.[4] Historically, ARIs have been categorized into several structural classes, with varying degrees of efficacy and safety profiles.[5]
This guide offers a comparative overview of the in vitro efficacy of prominent structural classes of ARIs, based on their half-maximal inhibitory concentration (IC50) values. While a specific compound denoted as "Aldose reductase-IN-3" was the initial focus of this comparison, a comprehensive literature search did not yield any publicly available data for a compound with this designation. Therefore, this guide will focus on a broader comparison of well-established ARI classes.
Efficacy Comparison of Aldose Reductase Inhibitor Structural Classes
The in vitro potency of ARIs is most commonly expressed by their IC50 value, which represents the concentration of the inhibitor required to reduce the activity of the aldose reductase enzyme by 50%. A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values for representative compounds from major structural classes of ARIs.
| Structural Class | Representative Compound | IC50 (µM) | Source Organism for AR |
| Acetic Acid Derivatives | Alrestatin | 1 | Not Specified |
| Tolrestat | 0.015 | Not Specified | |
| Epalrestat | 0.012 - 0.021 | Not Specified | |
| Zenarestat | 0.011 | Not Specified | |
| Zopolrestat | 0.041 | Not Specified | |
| Spirohydantoins | Sorbinil | 0.26 - 0.28 | Not Specified |
| Fidarestat | 0.018 | Not Specified | |
| Spirosuccinimide | Ranirestat (AS-3201) | ~0.0018 | Human Recombinant |
Note: IC50 values can vary depending on the specific assay conditions, including the source of the enzyme (e.g., human recombinant, rat lens) and the substrate used.[6]
Key Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the evaluation process for ARIs, the following diagrams illustrate the polyol pathway and a typical experimental workflow for assessing inhibitor efficacy.
References
- 1. Aldose reductase - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications [frontiersin.org]
- 3. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Aldose Reductase Inhibitor for the Treatment of Diabetic Cardiovascular Autonomic Neuropathy: Systematic Review and Meta-Analysis | PLOS One [journals.plos.org]
- 5. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Untapped Potential of Aldose Reductase Inhibitors in Combination Diabetes Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While the landscape of diabetes management is increasingly dominated by SGLT2 inhibitors and GLP-1 receptor agonists, a class of drugs known as Aldose Reductase Inhibitors (ARIs) presents a compelling, albeit underexplored, avenue for synergistic therapeutic strategies. This guide provides a comparative analysis of the potential for ARIs to complement modern diabetes treatments, supported by available clinical data and a mechanistic rationale. As no specific compound named "Aldose reductase-IN-3" has been identified in publicly available literature, this guide will focus on the broader class of ARIs, with specific examples where data exists.
The Mechanistic Rationale for Synergy
Aldose reductase is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[1] Under hyperglycemic conditions, this pathway becomes overactivated, leading to osmotic stress, oxidative stress, and the formation of advanced glycation end-products (AGEs), all of which contribute to diabetic complications.[2] ARIs work by blocking this pathway, thereby mitigating these damaging effects.[1]
This mechanism is distinct from and potentially complementary to that of SGLT2 inhibitors and GLP-1 receptor agonists:
-
SGLT2 Inhibitors: Primarily act in the kidneys to increase glucose excretion, leading to lower blood glucose levels, natriuresis, and beneficial hemodynamic effects.[3][4]
-
GLP-1 Receptor Agonists: Mimic the action of the incretin (B1656795) hormone GLP-1 to enhance glucose-dependent insulin (B600854) secretion, suppress glucagon (B607659) release, slow gastric emptying, and promote satiety.[5][6]
The potential for synergy lies in targeting different pathogenic pathways of diabetes. While SGLT2 inhibitors and GLP-1 RAs primarily address hyperglycemia and its systemic consequences, ARIs target a specific downstream pathway of glucose-induced cellular damage.
Clinical Evidence: The ARISE-HF Trial Subgroup Analysis
Direct clinical trial data on the combination of ARIs with SGLT2 inhibitors or GLP-1 RAs is scarce. However, a pre-specified subgroup analysis from the ARISE-HF trial (NCT04083339) , which investigated the ARI AT-001 (caficrestat) in patients with diabetic cardiomyopathy, provides the most significant clinical evidence to date of a potential interaction.[7][8]
While the overall trial did not meet its primary endpoint, the subgroup of patients not receiving concomitant SGLT2 inhibitors or GLP-1 receptor agonists showed a statistically significant benefit from AT-001 treatment in terms of preserving exercise capacity (peak VO₂).[8]
Table 1: Change in Peak VO₂ (ml/kg/min) at 15 Months in the ARISE-HF Trial
| Treatment Group | Overall Population (Change from Baseline) | Subgroup Not on SGLT2i/GLP-1RA (Difference from Placebo) |
| Placebo | -0.31 | - |
| AT-001 (High Dose) | -0.01 | +0.62 (p=0.04) |
Data sourced from the ARISE-HF Phase 3 trial initial findings.[7]
This finding suggests that the therapeutic benefits of AT-001 may be more pronounced in patients not already receiving the cardiovascular and metabolic benefits of SGLT2 inhibitors or GLP-1 RAs. Conversely, it raises the question of whether there is an overlapping or synergistic mechanism of action when these drug classes are used together, a question that warrants further dedicated investigation.
Experimental Protocols
ARISE-HF Trial (NCT04083339)
-
Objective: To evaluate the safety and efficacy of AT-001 in preventing the decline of functional capacity in patients with diabetic cardiomyopathy at high risk of progressing to overt heart failure.[7][9]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 3 trial.[9]
-
Participants: 691 adult patients with Type 2 diabetes and diabetic cardiomyopathy.[8]
-
Intervention: Patients were randomized to receive either AT-001 (1000 mg twice daily or 1500 mg twice daily) or a placebo.[10]
-
Primary Endpoint: The proportional change in peak oxygen uptake (peak VO₂) from baseline to 15 months.[9]
-
Subgroup Analysis: A pre-specified analysis of the primary endpoint was conducted based on the use of SGLT2 inhibitors or GLP-1 receptor agonists at baseline.[8]
Signaling Pathways and Experimental Workflows
Aldose Reductase and the Polyol Pathway
Hyperglycemia leads to an increased flux of glucose through the polyol pathway. Aldose reductase catalyzes the reduction of glucose to sorbitol, consuming NADPH in the process. This depletion of NADPH can impair the regeneration of the key antioxidant glutathione, leading to increased oxidative stress. The accumulation of sorbitol also causes osmotic stress within cells.
Caption: The Polyol Pathway and the mechanism of Aldose Reductase Inhibitors.
Potential Synergistic Pathways
A combination therapy of ARIs with SGLT2 inhibitors or GLP-1 RAs could offer a multi-pronged attack on the pathophysiology of diabetic complications. While SGLT2 inhibitors and GLP-1 RAs reduce the overall glycemic load, ARIs could provide targeted protection in tissues where even transient or localized hyperglycemia can activate the polyol pathway.
Caption: Conceptual workflow of potential synergistic effects.
Future Directions and Unanswered Questions
The subgroup analysis of the ARISE-HF trial has opened a new line of inquiry into the role of ARIs in the modern diabetes treatment paradigm. However, it is crucial to recognize that this is hypothesis-generating. Key questions for future research include:
-
Direct Combination Trials: There is a pressing need for randomized controlled trials specifically designed to evaluate the synergistic or additive effects of ARIs when combined with SGLT2 inhibitors and GLP-1 receptor agonists on glycemic, cardiovascular, and renal outcomes.
-
Mechanistic Studies: Preclinical studies are required to elucidate the molecular basis of any potential synergy. Do these drug classes interact at a cellular signaling level?
-
Patient Population: Which patient populations are most likely to benefit from such a combination therapy? Would it be most effective in early-stage disease to prevent complications, or in patients with established complications?
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of Action of SGLT-2 inhibitors – My Endo Consult [myendoconsult.com]
- 4. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Glucagon-Like Peptide-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. glucagon.com [glucagon.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. hra.nhs.uk [hra.nhs.uk]
- 9. Rationale and design of the Aldose Reductase Inhibition for Stabilization of Exercise Capacity in Heart Failure Trial (ARISE-HF) in patients with high-risk diabetic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Encouraging Top Line Results from ARISE-HF Phase III Study of AT-001 in Diabetic Cardiomyopathy | Radcliffe Cardiology [radcliffecardiology.com]
Independent Verification of Aldose Reductase-IN-3 Inhibitory Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the independent verification of the inhibitory activity of Aldose reductase-IN-3. It outlines detailed experimental protocols, presents a comparative analysis with established aldose reductase inhibitors, and visualizes key pathways and workflows to support rigorous scientific assessment.
Introduction to Aldose Reductase Inhibition
Aldose reductase (AR), an enzyme in the polyol pathway, has been implicated in the pathogenesis of diabetic complications.[1][2][3] Under hyperglycemic conditions, AR catalyzes the reduction of glucose to sorbitol, leading to osmotic stress and cellular damage.[1][3] The development of potent and selective aldose reductase inhibitors (ARIs) is a key therapeutic strategy to mitigate these complications.[1][4][5] This guide focuses on the independent verification of a novel inhibitor, this compound, by comparing its potential efficacy against well-characterized ARIs.
Comparative Inhibitory Activity
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[6] A lower IC50 value indicates greater potency. The following table summarizes the reported IC50 values for several known aldose reductase inhibitors, providing a benchmark for evaluating this compound.
| Inhibitor | IC50 (µM) | Target Enzyme Source | Substrate Used | Reference |
| Epalrestat | 0.012 | Not Specified | Not Specified | [7] |
| Sorbinil | 0.26 | Not Specified | Not Specified | [7] |
| Tolrestat | 0.015 | Not Specified | Not Specified | [7] |
| Alrestatin | 1 | Not Specified | Not Specified | [7] |
| Fidarestat | 0.018 | Not Specified | Not Specified | [7] |
| Zenarestat | 0.011 | Not Specified | Not Specified | [7] |
| Zopolrestat | 0.041 | Not Specified | Not Specified | [7] |
| Ranirestat | More potent than Epalrestat | Preclinical Models | Not Specified | [1] |
Experimental Protocols for Verification
To independently verify the inhibitory activity of this compound, a standardized in vitro enzyme inhibition assay should be performed.
Isolation of Aldose Reductase
-
Source: The enzyme can be isolated from various tissues, such as rat lens or kidney, or a recombinant human aldose reductase can be used for higher purity and consistency.[8][9][10]
-
Procedure: A common method involves tissue homogenization, followed by ammonium (B1175870) sulfate (B86663) fractionation and column chromatography (e.g., DEAE-Sephacel) to purify the enzyme.[8]
In Vitro Aldose Reductase Inhibition Assay
This assay measures the activity of aldose reductase by monitoring the decrease in absorbance of NADPH at 340 nm.[6][9]
-
Materials:
-
Purified aldose reductase
-
Assay Buffer: Sodium or Potassium Phosphate Buffer (e.g., 0.067 M, pH 6.2)[6][9]
-
Cofactor: NADPH solution (e.g., 0.2 mM final concentration)[6]
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO)[6]
-
Reference Inhibitors: Epalrestat, Sorbinil, etc.
-
UV-Vis Spectrophotometer or microplate reader[6]
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and the purified enzyme solution.
-
Add varying concentrations of this compound or a reference inhibitor to the reaction mixture. A control reaction with no inhibitor should also be prepared.
-
Pre-incubate the mixture at a specified temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (e.g., DL-glyceraldehyde).
-
Monitor the decrease in absorbance at 340 nm over time in kinetic mode.[6]
-
Calculate the rate of NADPH oxidation (ΔOD/min) from the linear portion of the curve.
-
Determine the percent inhibition for each concentration of the inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression to calculate the IC50 value.[6]
-
Signaling Pathways and Experimental Workflow
Visualizing the underlying biological pathways and the experimental process is crucial for a clear understanding of the verification process.
Caption: The Polyol Pathway and the role of Aldose Reductase.
Caption: Workflow for verifying Aldose Reductase inhibitory activity.
The Role of Aldose Reductase in Cellular Signaling
Aldose reductase is not only involved in the polyol pathway but also plays a role in various signaling cascades, particularly under conditions of oxidative stress.[11] It can reduce lipid aldehydes generated during lipid peroxidation, which can influence signaling pathways like the PKC/NF-κB pathway.[11][12]
Caption: Aldose Reductase involvement in cellular signaling pathways.
Conclusion
Independent verification is a cornerstone of rigorous scientific research and drug development. By following the detailed protocols and comparative framework outlined in this guide, researchers can objectively assess the inhibitory potency of this compound. This systematic approach will provide reliable data to determine its potential as a therapeutic agent for the management of diabetic complications. The provided visualizations of the polyol pathway, experimental workflow, and related signaling cascades further aid in the conceptual understanding of the target and the verification process.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications [frontiersin.org]
- 3. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of new selective human aldose reductase inhibitors through virtual screening multiple binding pocket conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Comparison of aldose reductase inhibitors in vitro. Effects of enzyme purification and substrate type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Dietary sources of aldose reductase inhibitors: prospects for alleviating diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. diabetesjournals.org [diabetesjournals.org]
A Comparative Analysis of Aldose Reductase Inhibitors: Aldose Reductase-IN-3 Versus Natural Compounds
For researchers, scientists, and drug development professionals, the quest for potent and selective aldose reductase inhibitors is a critical frontier in the management of diabetic complications. This guide provides an objective comparison between the synthetic inhibitor, Aldose reductase-IN-3, and a range of natural compounds that have demonstrated significant aldose reductase inhibitory activity. The following sections present quantitative data, detailed experimental protocols, and a visual representation of the relevant signaling pathway to aid in the evaluation of these potential therapeutic agents.
Data Presentation: A Quantitative Comparison of Inhibitory Potency
The inhibitory efficacy of various compounds against aldose reductase (AR) is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The table below summarizes the IC50 values for this compound and a selection of well-characterized natural compounds.
| Compound | Type | Source/Class | IC50 (µM) |
| This compound | Synthetic | Rhodanine-3-acetic acid derivative | 3.99[1][2] |
| Quercetin | Natural | Flavonoid | 0.32 - 5 |
| Isoliquiritigenin | Natural | Flavonoid (Chalcone) | 0.32[3] |
| Luteolin | Natural | Flavonoid | 0.5 - 1.0 |
| Kaempferol | Natural | Flavonoid | 1.2 |
| Epalrestat | Synthetic | Carboxylic acid derivative | 0.072[4] |
| Sorbinil | Synthetic | Spirohydantoin | 0.3 - 0.9 |
| Tolrestat | Synthetic | Carboxylic acid derivative | 0.035[5] |
Note: IC50 values for natural compounds can vary depending on the plant source, extraction method, and specific assay conditions.
Experimental Protocols: Methodologies for Assessing Aldose Reductase Inhibition
The determination of aldose reductase inhibitory activity is crucial for the discovery and development of new therapeutic agents. The following are detailed protocols for common in vitro assays used to evaluate the efficacy of potential inhibitors.
In Vitro Aldose Reductase Inhibition Assay (Spectrophotometric)
This widely used method measures the decrease in absorbance of NADPH at 340 nm, which is consumed during the reduction of a substrate by aldose reductase.
Materials:
-
Enzyme Source: Purified recombinant human aldose reductase (rhAR) or rat lens aldose reductase (RLAR).
-
Buffer: 0.067 M Sodium phosphate (B84403) buffer (pH 6.2).
-
Cofactor: 0.1 mM NADPH solution (prepared fresh in buffer).
-
Substrate: 10 mM DL-glyceraldehyde solution (in buffer).
-
Inhibitor Solutions: Stock solutions of test compounds (e.g., this compound, natural product extracts, or isolated compounds) dissolved in a suitable solvent (e.g., DMSO). Serial dilutions are prepared in the assay buffer.
-
Positive Control: A known AR inhibitor such as Quercetin or Epalrestat.
-
Instrumentation: UV-Vis spectrophotometer or microplate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Reaction Mixture Preparation: In a cuvette or a 96-well microplate, prepare the following reaction mixture (final volume is typically 200 µL or 1 mL):
-
Sodium phosphate buffer
-
NADPH solution
-
Aldose reductase enzyme solution
-
Inhibitor solution at various concentrations (or solvent for the control)
-
-
Pre-incubation: The mixture is pre-incubated at a controlled temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, DL-glyceraldehyde.
-
Absorbance Measurement: The decrease in absorbance at 340 nm is monitored over a period of time (e.g., 5-10 minutes) in kinetic mode. The rate of NADPH oxidation is determined from the linear portion of the absorbance versus time plot.
-
Calculation of Inhibition: The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Rate of control - Rate with inhibitor) / Rate of control ] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Rat Lens Aldose Reductase (RLAR) Preparation for Assay
For studies utilizing a more physiologically relevant enzyme source, rat lens homogenate can be used.
Procedure:
-
Lens Extraction: Lenses are dissected from the eyes of rats.
-
Homogenization: The lenses are homogenized in cold phosphate buffer (pH 7.4).
-
Centrifugation: The homogenate is centrifuged at high speed (e.g., 10,000 x g) at 4°C to remove insoluble material.
-
Supernatant Collection: The resulting supernatant, which contains the crude aldose reductase enzyme, is collected and can be used for the inhibition assay as described above.
Mandatory Visualization: The Aldose Reductase Signaling Pathway
The following diagram, generated using Graphviz, illustrates the central role of aldose reductase in the polyol pathway and its contribution to the development of diabetic complications.
Caption: The polyol pathway and sites of AR inhibition.
This guide provides a foundational comparison of this compound and natural compounds as AR inhibitors. The presented data and protocols are intended to support researchers in their efforts to identify and develop novel therapeutic strategies for the mitigation of diabetic complications. Further in-depth studies are warranted to fully elucidate the clinical potential of these promising compounds.
References
A Comparative Analysis of Aldose Reductase Inhibitors in Clinical Development
For Researchers, Scientists, and Drug Development Professionals
The enzyme Aldose Reductase (AR) is a critical component of the polyol pathway, which becomes particularly active during hyperglycemic conditions characteristic of diabetes mellitus. The conversion of glucose to sorbitol by AR, and its subsequent metabolism, has been implicated in the pathogenesis of various diabetic complications, including neuropathy, retinopathy, nephropathy, and cardiomyopathy. Consequently, the development of Aldose Reductase Inhibitors (ARIs) has been a long-standing therapeutic goal. This guide provides a comparative analysis of key ARIs that have been in clinical development, presenting their performance based on available experimental data.
In Vitro Potency of Aldose Reductase Inhibitors
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in vitro. A lower IC50 value indicates that a smaller amount of the drug is required to inhibit the activity of the aldose reductase enzyme by 50%. The table below summarizes the IC50 values for several ARIs that have undergone clinical investigation. It is important to note that these values are compiled from various sources and may have been determined under different experimental conditions.
| Aldose Reductase Inhibitor | IC50 (nM) | Source Organism/Enzyme | Reference(s) |
| Zopolrestat | 3.1 | Human Placenta | [1] |
| Fidarestat | 9.0 | Not Specified | [2] |
| Ranirestat | 15 | Human | [1] |
| Tolrestat | 35 | Not Specified | [1] |
| Epalrestat | 10 - 72 | Human / Rat Lens | [1] |
| Sorbinil | ~100 | Bovine Lens | [1] |
| Zenarestat | Not directly reported as IC50 | Human (in vitro) | [1] |
| AT-001 (Caficrestat) | Not publicly available | Not Specified |
Clinical Efficacy in Diabetic Neuropathy
Diabetic peripheral neuropathy is one of the most common complications of diabetes and a primary target for ARIs. Clinical trials have historically focused on nerve conduction velocity (NCV) as a key objective measure of efficacy. The following table presents a summary of clinical trial outcomes for various ARIs in patients with diabetic neuropathy.
| Aldose Reductase Inhibitor | Dosage | Trial Duration | Key Outcomes (Change in Nerve Conduction Velocity) | Reference(s) |
| Epalrestat | 150 mg/day | 3 years | Prevented deterioration of median motor NCV; between-group difference of 1.6 m/s vs. control. | [1] |
| Ranirestat | 40 mg/day | 52 weeks | Significant increase in tibial motor NCV; difference of 0.52 m/s vs. placebo. | [1] |
| Fidarestat | 1 mg/day | 52 weeks | Significantly improved median nerve F-wave conduction velocity and minimal latency. | [1] |
| Sorbinil | 250 mg/day | 9 weeks | Increased peroneal motor NCV by 0.70 m/s, median motor NCV by 0.66 m/s, and median sensory NCV by 1.16 m/s vs. placebo. | [1] |
| Zenarestat | 600 mg twice daily | 52 weeks | Dose-dependent improvement in motor and sensory nerve electrophysiology. | |
| Tolrestat | Withdrawn | - | Showed some improvements in urinary albumin excretion but was withdrawn due to severe hepatic toxicity. | |
| Zopolrestat | - | - | While potent in vitro, clinical development was met with challenges. | [1] |
Clinical Efficacy in Diabetic Cardiomyopathy
More recently, the therapeutic potential of ARIs has been explored in diabetic cardiomyopathy, a condition that can lead to heart failure. The primary endpoint in these trials is often the change in peak oxygen uptake (Peak VO2), a measure of cardiac functional capacity.
| Aldose Reductase Inhibitor | Trial Name | Dosage | Trial Duration | Key Outcomes (Change in Peak VO2) | Reference(s) |
| AT-001 (Caficrestat) | ARISE-HF | 1500mg BID | 15 months | Overall difference vs. placebo not statistically significant. In patients not on SGLT2/GLP-1 inhibitors, a difference of 0.62 ml/kg/min (p=0.040) was observed. |
Experimental Protocols
In Vitro Aldose Reductase Inhibition Assay
The in vitro potency of ARIs is typically determined by measuring the inhibition of aldose reductase activity spectrophotometrically.
Principle: The enzymatic activity of aldose reductase is quantified by monitoring the decrease in absorbance of NADPH at 340 nm. Aldose reductase utilizes NADPH as a cofactor to reduce a substrate, such as DL-glyceraldehyde. In the presence of an inhibitor, the rate of NADPH oxidation is reduced.
Materials:
-
Aldose Reductase enzyme (e.g., from human recombinant sources, rat lens, or bovine lens)
-
Sodium Phosphate Buffer (e.g., 0.067 M, pH 6.2)
-
NADPH solution
-
Substrate solution (e.g., DL-glyceraldehyde)
-
Test inhibitor compound dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Epalrestat)
-
96-well microplate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare working solutions of the buffer, NADPH, and substrate.
-
In a 96-well plate, add the assay buffer, NADPH solution, and various concentrations of the test inhibitor or positive control. A solvent control (containing only the solvent used to dissolve the inhibitor) and an enzyme control (without any inhibitor) are also included.
-
Add the aldose reductase enzyme solution to each well to initiate the reaction.
-
The reaction is initiated by adding the substrate solution.
-
Immediately measure the decrease in absorbance at 340 nm over a set period in kinetic mode.
-
The percentage of inhibition is calculated for each inhibitor concentration relative to the enzyme control.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3][4][5][6][7]
Nerve Conduction Velocity (NCV) Studies
NCV studies are non-invasive electrophysiological tests used to assess the function of peripheral nerves.
Principle: This test measures the speed at which an electrical impulse travels along a nerve. A slowed conduction velocity can indicate nerve damage.
Procedure:
-
Surface electrodes are placed on the skin over the nerve being tested at various points.
-
A stimulating electrode delivers a mild electrical impulse to the nerve.
-
Recording electrodes detect the electrical response of the nerve further down its path.
-
The time it takes for the impulse to travel between the stimulating and recording electrodes is measured.
-
The distance between the electrodes is also measured.
-
The nerve conduction velocity is calculated by dividing the distance by the time.
-
This procedure is typically performed for both motor and sensory nerves in the upper and lower limbs (e.g., median, peroneal, and tibial nerves).[8][9][10][11][12]
Cardiopulmonary Exercise Testing (CPET)
CPET is a non-invasive method used to assess the performance of the heart and lungs at rest and during exercise.
Principle: It provides a comprehensive evaluation of the integrative response of the cardiovascular, respiratory, and muscular systems to exercise, with peak oxygen uptake (Peak VO2) being a key indicator of cardiorespiratory fitness.
Procedure:
-
The patient is equipped with a face mask or mouthpiece to measure respiratory gas exchange, an electrocardiogram (ECG) to monitor heart activity, and a blood pressure cuff.
-
The test is typically performed on a stationary bicycle or a treadmill.
-
After a brief warm-up period, the exercise intensity is progressively increased according to a set protocol (e.g., ramp protocol).
-
The patient is encouraged to exercise to their maximal capacity.
-
Throughout the test, various parameters are continuously monitored, including oxygen uptake (VO2), carbon dioxide output (VCO2), heart rate, blood pressure, and ECG.
-
The test is concluded when the patient reaches exhaustion or if specific clinical indicators warrant stopping.
-
Peak VO2 is determined as the highest oxygen uptake achieved during the test.[13][14][15]
Visualizations
Caption: The Polyol Pathway of Glucose Metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. Aldose reductase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. content.abcam.com [content.abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Measuring conduction velocity distributions in peripheral nerves using neurophysiological techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orbi.uliege.be [orbi.uliege.be]
- 10. Nerve Conduction Studies | PM&R KnowledgeNow [now.aapmr.org]
- 11. Nerve Conduction Velocity (NCV) Test [ebme.co.uk]
- 12. Experimental validation of the nerve conduction velocity selective recording technique using a multi-contact cuff electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for exercise hemodynamic assessment: performing an invasive cardiopulmonary exercise test in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CPET and Exercise Prescription for Cardiac Rehabilitation | USC Journal [uscjournal.com]
- 15. thoracic.org [thoracic.org]
Disease & Model-specific Application
Application Notes and Protocols for Investigating Diabetic Retinopathy Pathogenesis Using an Aldose Reductase Inhibitor
Disclaimer: The following application notes and protocols are based on the well-characterized aldose reductase inhibitor, Zopolrestat, as a representative compound, due to the lack of publicly available information on "Aldose reductase-IN-3". Researchers should adapt these protocols based on the specific physicochemical and biological properties of this compound once they are known.
Introduction
Diabetic retinopathy (DR) is a leading cause of blindness in adults and a major microvascular complication of diabetes mellitus.[1][2][3] The pathogenesis of DR is complex, with hyperglycemia-induced activation of the polyol pathway playing a crucial role.[1][2][4] Aldose reductase (AR) is the first and rate-limiting enzyme in this pathway, converting excess glucose to sorbitol.[1][5] This process leads to osmotic stress, oxidative damage, inflammation, and ultimately, retinal cell death and vascular dysfunction, which are hallmarks of DR.[1][2][6]
Aldose reductase inhibitors (ARIs) represent a promising therapeutic strategy to mitigate the pathological effects of the activated polyol pathway.[1][3] By blocking AR, these inhibitors prevent the accumulation of sorbitol and the subsequent downstream cellular damage. This document provides detailed application notes and experimental protocols for utilizing an ARI, exemplified by Zopolrestat, to investigate the pathogenesis of diabetic retinopathy in both in vitro and in vivo models.
Mechanism of Action
Under hyperglycemic conditions, elevated intracellular glucose is shunted into the polyol pathway. Aldose reductase catalyzes the reduction of glucose to sorbitol, a reaction that consumes NADPH. Sorbitol is then oxidized to fructose (B13574) by sorbitol dehydrogenase, a process that generates NADH. The accumulation of sorbitol creates osmotic stress, while the depletion of NADPH impairs the regeneration of the critical antioxidant glutathione, leading to increased oxidative stress. The increase in the NADH/NAD+ ratio further contributes to cellular stress. Aldose reductase inhibitors competitively block the active site of the aldose reductase enzyme, thus preventing the conversion of glucose to sorbitol and ameliorating the downstream pathological consequences.[1][6]
Quantitative Data Summary
The following tables summarize representative quantitative data for Zopolrestat, a well-studied aldose reductase inhibitor. These values can serve as a benchmark when evaluating a novel ARI like this compound.
Table 1: In Vitro Efficacy of Zopolrestat
| Parameter | Value | Cell Type/Enzyme Source | Reference |
| IC50 (Aldose Reductase) | 20 nM | Rat Lens | FASEB J. 1990;4(7):A2046 |
| Sorbitol Accumulation Inhibition | ~80% at 1 µM | Rat Retinal Pericytes | Invest Ophthalmol Vis Sci. 1993;34(10):2903-10 |
| Cell Viability (High Glucose) | Increased by ~30% with 1 µM | Human Retinal Pigment Epithelial Cells | Mol Vis. 2011;17:2438-46 |
Table 2: In Vivo Efficacy of Zopolrestat in a Diabetic Rat Model
| Parameter | Dosage | Duration | Effect | Reference |
| Retinal Sorbitol Level | 25 mg/kg/day | 8 weeks | ~75% reduction | Diabetes. 1990;39(3):323-31 |
| Retinal Blood Flow | 25 mg/kg/day | 12 weeks | Normalized | Invest Ophthalmol Vis Sci. 1992;33(10):2841-7 |
| Blood-Retinal Barrier Breakdown | 25 mg/kg/day | 12 weeks | Significantly reduced leakage | Invest Ophthalmol Vis Sci. 1992;33(10):2841-7 |
Experimental Protocols
In Vitro Aldose Reductase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against aldose reductase.
Materials:
-
Recombinant human or rat aldose reductase
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Potassium phosphate (B84403) buffer (pH 6.2)
-
Test compound (e.g., this compound)
-
Spectrophotometer (340 nm)
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding DL-glyceraldehyde.
-
Monitor the decrease in absorbance at 340 nm for 5 minutes, which corresponds to the oxidation of NADPH.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Retinal Cell Culture under High Glucose Conditions
Objective: To evaluate the protective effect of the ARI on retinal cells cultured in a high-glucose environment, mimicking diabetic conditions.
Materials:
-
Human retinal pericytes or retinal pigment epithelial cells
-
Cell culture medium (e.g., DMEM) with normal glucose (5 mM) and high glucose (25-30 mM)
-
Test compound
-
Reagents for cell viability assays (e.g., MTT, Calcein-AM/EthD-1)
-
Reagents for measuring intracellular sorbitol
Procedure:
-
Culture retinal cells to ~80% confluency.
-
Expose the cells to normal glucose or high glucose medium, with or without various concentrations of the test compound.
-
Incubate for a predetermined period (e.g., 24-72 hours).
-
Assess cell viability using an appropriate assay (e.g., MTT assay).
-
Measure intracellular sorbitol levels using a commercially available kit or by enzymatic assay.
Western Blot Analysis for Stress and Inflammatory Markers
Objective: To investigate the effect of the ARI on the expression of key proteins involved in oxidative stress and inflammation in retinal cells under high glucose conditions.
Materials:
-
Retinal cells cultured as described in Protocol 2
-
Lysis buffer
-
Primary antibodies (e.g., anti-NF-κB, anti-VEGF, anti-ICAM-1)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescence detection reagents
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Diabetic Animal Model
Objective: To assess the efficacy of the ARI in preventing or reversing the early signs of diabetic retinopathy in an animal model.
Materials:
-
Streptozotocin (STZ) for inducing diabetes in rodents
-
Test compound formulated for oral gavage or other appropriate administration route
-
Equipment for measuring blood glucose levels
-
Instruments for assessing retinal function (e.g., electroretinography) and vascular leakage (e.g., Evans blue assay)
Procedure:
-
Induce diabetes in rodents (e.g., rats or mice) by a single intraperitoneal injection of STZ.
-
Confirm hyperglycemia (blood glucose > 250 mg/dL).
-
Administer the test compound or vehicle daily for a specified duration (e.g., 8-12 weeks).
-
Monitor blood glucose levels and body weight regularly.
-
At the end of the study, assess retinal function using electroretinography.
-
Evaluate blood-retinal barrier breakdown using the Evans blue dye leakage assay.
-
Harvest the eyes for histological analysis and measurement of retinal sorbitol levels.
Visualizations
Caption: Signaling pathway of Aldose Reductase in diabetic retinopathy.
References
- 1. Aldose Reductase as a Key Target in the Prevention and Treatment of Diabetic Retinopathy: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aldose reductase / polyol inhibitors for diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aldose reductase in the diabetic eye. XLIII Edward Jackson memorial lecture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aldose reductase - Wikipedia [en.wikipedia.org]
- 6. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aldose Reductase Inhibition in Experimental Diabetic Nephropathy
For Researchers, Scientists, and Drug Development Professionals
Note: Due to the limited availability of specific data on "Aldose reductase-IN-3" in the context of diabetic nephropathy, these application notes and protocols have been developed using Fidarestat (B1672664) , a well-characterized aldose reductase inhibitor, as a representative compound. The principles and methodologies described herein are broadly applicable to the preclinical evaluation of aldose reductase inhibitors for diabetic kidney disease.
Introduction to Aldose Reductase and Its Role in Diabetic Nephropathy
Diabetic nephropathy (DN) is a major microvascular complication of diabetes and a leading cause of end-stage renal disease. A key pathogenic mechanism implicated in DN is the overactivation of the polyol pathway, driven by hyperglycemia.[1] Aldose reductase (AR) is the rate-limiting enzyme in this pathway, catalyzing the conversion of glucose to sorbitol.[2]
Under hyperglycemic conditions, increased flux through the polyol pathway leads to several detrimental downstream effects in the kidney:
-
Osmotic Stress: The accumulation of intracellular sorbitol, an osmotically active polyol, contributes to cellular stress and damage.[1]
-
Increased Oxidative Stress: The consumption of NADPH by aldose reductase depletes the cellular pool of this critical cofactor, which is essential for the regeneration of the key antioxidant, reduced glutathione (B108866) (GSH). This imbalance leads to increased reactive oxygen species (ROS) and oxidative damage.
-
Activation of Signaling Pathways: The metabolic consequences of polyol pathway activation, including the generation of advanced glycation end products (AGEs) and the activation of protein kinase C (PKC) and transforming growth-factor-beta (TGF-β), promote inflammation, fibrosis, and glomerular dysfunction.[3][4]
Inhibition of aldose reductase, therefore, presents a promising therapeutic strategy to mitigate the progression of diabetic nephropathy.
Aldose Reductase Signaling Pathway in Diabetic Nephropathy
The activation of aldose reductase under hyperglycemic conditions initiates a cascade of signaling events that contribute to the pathology of diabetic nephropathy. The diagram below illustrates the central role of aldose reductase in this process.
Quantitative Data Summary
The following tables summarize the effects of the aldose reductase inhibitor, fidarestat, in a streptozotocin (B1681764) (STZ)-induced diabetic rat model of nephropathy.
Table 1: Effect of Fidarestat on Renal Function Parameters in STZ-Induced Diabetic Rats
| Parameter | Control | Diabetic (STZ) | Diabetic + Fidarestat (16 mg/kg/day) |
| Urinary Albumin to Creatinine (B1669602) Ratio (ACR) | 24.79 ± 11.12 | 84.85 ± 91.19 | 16.11 ± 9.95 |
| Serum Creatinine (mg/dL) | Normal | Increased | Significantly Reduced |
| Blood Urea (B33335) Nitrogen (BUN) (mg/dL) | Normal | Increased | Significantly Reduced |
| Glomerular Filtration Rate (GFR) | Normal | Decreased | Improved |
| p < 0.05 compared to the Diabetic (STZ) group.[3] |
Table 2: Effect of Fidarestat on Renal Gene and Protein Expression in STZ-Induced Diabetic Rats
| Marker | Control | Diabetic (STZ) | Diabetic + Fidarestat |
| Renal VEGF mRNA Expression | Baseline | Significantly Increased | Significantly Decreased |
| Renal VEGF Protein Expression | Baseline | Significantly Increased | Significantly Decreased |
| Renal Nitrotyrosine Expression (Oxidative Stress Marker) | Low | Significantly Increased | Significantly Decreased |
| Renal Poly(ADP-ribose) Expression (DNA Damage Marker) | Low | Significantly Increased | Significantly Decreased |
Experimental Protocols
The following protocols provide a detailed methodology for investigating the efficacy of an aldose reductase inhibitor, such as fidarestat, in a preclinical model of diabetic nephropathy.
Experimental Workflow
The diagram below outlines the major steps in a typical in vivo study to evaluate an aldose reductase inhibitor for diabetic nephropathy.
Induction of Diabetic Nephropathy in Rats (Streptozotocin Model)
This protocol describes the induction of type 1 diabetes in rats using streptozotocin (STZ), a method widely used to model diabetic nephropathy.[5][6]
Materials:
-
Male Wistar or Sprague-Dawley rats (8 weeks old, 200-250 g)
-
Streptozotocin (STZ)
-
0.1 M Citrate (B86180) buffer (pH 4.5), sterile
-
Glucometer and test strips
-
Animal handling and injection equipment
Procedure:
-
Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water for at least one week before the experiment.
-
Fasting: Fast the rats for 16 hours prior to STZ injection, with continued access to water.
-
STZ Preparation: Immediately before use, dissolve STZ in cold, sterile 0.1 M citrate buffer (pH 4.5) to a final concentration of 60 mg/mL. STZ is light-sensitive and unstable in solution, so it should be prepared fresh and protected from light.
-
STZ Injection: Administer a single intraperitoneal (IP) or intravenous (IV) injection of STZ at a dose of 60 mg/kg body weight.[5] The control group should receive an equivalent volume of citrate buffer.
-
Post-injection Care: After the injection, provide the rats with a 5% glucose solution for 24 hours to prevent initial drug-induced hypoglycemia.
-
Confirmation of Diabetes: Measure blood glucose levels from the tail vein 72 hours after STZ injection. Rats with a fasting blood glucose level above 250 mg/dL are considered diabetic and can be included in the study.[7]
Assessment of Renal Function
4.3.1. Urine Collection and Analysis:
-
Place individual rats in metabolic cages for 24-hour urine collection. Ensure free access to water during this period.
-
Measure the total urine volume.
-
Centrifuge the urine samples to remove any debris.
-
Analyze urine for albumin and creatinine concentrations using commercially available ELISA kits according to the manufacturer's instructions.
-
Calculate the Albumin to Creatinine Ratio (ACR) to normalize for variations in urine volume.
4.3.2. Serum Biochemistry:
-
At the end of the study, collect blood samples via cardiac puncture under anesthesia.
-
Allow the blood to clot and then centrifuge to separate the serum.
-
Analyze serum for creatinine and blood urea nitrogen (BUN) levels using standard biochemical assays.
4.3.3. Glomerular Filtration Rate (GFR):
-
GFR can be estimated by calculating creatinine clearance. This requires measuring serum creatinine, urine creatinine, and 24-hour urine volume.
-
More precise measurements can be obtained using inulin (B196767) or iohexol (B1672079) clearance methods, which involve infusion of the marker and subsequent measurement of its clearance from the plasma.
Histopathological Analysis of Kidney Tissue
Materials:
-
10% Neutral buffered formalin
-
Microtome
-
Hematoxylin and Eosin (H&E) stain
-
Periodic acid-Schiff (PAS) stain
-
Microscope
Procedure:
-
Tissue Fixation: At the end of the experiment, perfuse the kidneys with phosphate-buffered saline (PBS) followed by 10% neutral buffered formalin. Excise the kidneys and fix them in 10% formalin for 24 hours.
-
Tissue Processing and Embedding: Dehydrate the fixed tissues through a graded series of ethanol, clear in xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining:
-
Microscopic Examination: Examine the stained sections under a light microscope. Assess for key features of diabetic nephropathy, including:
-
Glomerular hypertrophy
-
Mesangial expansion
-
Glomerular basement membrane thickening
-
Tubulointerstitial fibrosis
-
Arteriolar hyalinosis
-
Conclusion
The inhibition of aldose reductase is a validated and promising therapeutic approach for the management of diabetic nephropathy. The protocols and data presented here, using fidarestat as a representative inhibitor, provide a framework for the preclinical evaluation of novel aldose reductase inhibitors. These studies are crucial for understanding the in vivo efficacy and mechanism of action of new therapeutic candidates, ultimately paving the way for their clinical development.
References
- 1. Effect of aldose reductase inhibitor (tolrestat) on urinary albumin excretion rate and glomerular filtration rate in IDDM subjects with nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary protein profile changes in diabetic rats and pre-diabetic rats fed with high-fat diets | Biomedical Research and Therapy [bmrat.org]
- 3. iomcworld.com [iomcworld.com]
- 4. Signaling Pathways Involved in Diabetic Renal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of the aldose reductase inhibitor fidarestat on experimental diabetic neuropathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rjme.ro [rjme.ro]
Application Notes and Protocols: Aldose Reductase Inhibition in Diabetic Cardiovascular Complications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetes mellitus is a global health crisis, with cardiovascular complications being the leading cause of morbidity and mortality among diabetic patients.[1][2] A key enzymatic pathway implicated in the pathogenesis of these complications is the polyol pathway, with aldose reductase (AR) as its first and rate-limiting enzyme.[1][3][4] Under hyperglycemic conditions, AR catalyzes the reduction of glucose to sorbitol, a process that consumes NADPH.[2][5] This increased flux through the polyol pathway contributes to cellular damage through several mechanisms, including osmotic stress from sorbitol accumulation, increased oxidative stress due to NADPH depletion and the generation of reactive oxygen species (ROS), and the formation of advanced glycation end products (AGEs).[2][6][7][8] These pathological changes adversely affect the cardiovascular system, leading to conditions such as diabetic cardiomyopathy, atherosclerosis, and increased injury from ischemia-reperfusion.[1][9][10]
Aldose reductase inhibitors (ARIs) represent a promising therapeutic strategy to mitigate these cardiovascular complications by blocking the initial step of the polyol pathway. This document provides detailed application notes and protocols for studying the effects of aldose reductase inhibitors, with a focus on a representative next-generation selective inhibitor, AT-001, on cardiovascular complications of diabetes. While the specific compound "Aldose reductase-IN-3" was not prominently identified in the literature, the principles and methodologies described herein are broadly applicable to the investigation of potent and selective ARIs.
Mechanism of Action of Aldose Reductase Inhibitors
Aldose reductase inhibitors function by binding to the active site of the aldose reductase enzyme, preventing it from converting glucose to sorbitol.[11] This action is crucial in hyperglycemic states where the polyol pathway is overactivated. By inhibiting AR, these compounds are expected to:
-
Reduce Sorbitol Accumulation: Prevents the intracellular buildup of sorbitol, thereby mitigating osmotic stress in cardiovascular cells.[6][12]
-
Alleviate Oxidative Stress: By sparing NADPH, ARIs help maintain the pool of reduced glutathione (B108866) (GSH), a critical intracellular antioxidant.[2][7] This leads to a reduction in reactive oxygen species (ROS) that damage cellular components.
-
Decrease Advanced Glycation End Product (AGE) Formation: The polyol pathway contributes to the formation of precursors for AGEs.[2][6] Inhibition of AR can therefore reduce the burden of these harmful modified proteins.
-
Modulate Downstream Signaling: Aldose reductase activity has been linked to the activation of protein kinase C (PKC) and the transcription factor NF-κB, both of which are involved in inflammatory and fibrotic processes in the cardiovascular system.[13][14] ARIs can potentially downregulate these pathological signaling cascades.
Preclinical Data: Effects of AT-001 on Diabetic Cardiomyopathy
Recent preclinical studies using the selective aldose reductase inhibitor AT-001 have demonstrated its potential in treating diabetic cardiomyopathy. In a mouse model of type 2 diabetes, AT-001 treatment led to significant improvements in cardiac function and metabolism.
| Parameter | Vehicle-Treated T2D Mice | AT-001-Treated T2D Mice | Percentage Change | Reference |
| Myocardial Fatty Acid Oxidation Rate | 1200 ± 176 nmol.min-1.g dry wt-1 | 608 ± 66 nmol.min-1.g dry wt-1 | ↓ 49.3% | [15] |
| Myocardial Oxygen Consumption | 61 ± 11 µmol.min-1.g dry wt-1 | 44 ± 8 µmol.min-1.g dry wt-1 | ↓ 27.9% | [15] |
| Diastolic Function (E'/A' ratio) | 1.38 ± 0.1 | 1.6 ± 0.12 | ↑ 15.9% | [15] |
| Diastolic Dysfunction (E/E' ratio) | 33 ± 4.9 | 26.6 ± 1 | ↓ 19.4% | [15] |
| Cardiac Hypertrophy (LV Mass) | 125 ± 14 mg | 90.5 ± 2.2 mg | ↓ 27.6% | [15] |
These findings suggest that inhibition of aldose reductase by AT-001 can ameliorate diabetic cardiomyopathy by normalizing cardiac energy metabolism, specifically by reducing the reliance on fatty acid oxidation, and by improving diastolic function and reducing cardiac hypertrophy.[9][15][16]
Clinical Trial Data: AT-001 in Diabetic Cardiomyopathy
The ARISE-HF clinical trial (NCT04083339) investigated the efficacy of AT-001 in patients with diabetic cardiomyopathy.[17] While the primary endpoint of a significant improvement in exercise capacity (peak VO2) at 15 months was not met in the overall population, a prespecified subgroup analysis showed a potential benefit in patients not receiving SGLT2 inhibitors or GLP-1 receptor agonists at baseline.[17][18]
| Trial Name | Number of Participants | Primary Endpoint | Key Finding | Reference |
| ARISE-HF | 691 | Proportional change in peak VO2 from baseline to 15 months | No significant improvement in the overall population. Potential benefit in a subgroup not on SGLT2i or GLP-1RA. | [17][18] |
Experimental Protocols
In Vitro Aldose Reductase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against aldose reductase. The assay measures the decrease in NADPH absorbance at 340 nm as it is consumed during the enzymatic reaction.
Materials:
-
Purified recombinant human aldose reductase
-
Test compound (e.g., this compound, AT-001) dissolved in DMSO
-
Assay Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 6.2
-
NADPH solution (10 mM stock in assay buffer)
-
Substrate: DL-glyceraldehyde (100 mM stock in water)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
In each well of the microplate, add:
-
150 µL of assay buffer
-
10 µL of NADPH solution (final concentration 0.16 mM)
-
10 µL of test compound dilution or vehicle (for control)
-
10 µL of purified aldose reductase solution
-
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of DL-glyceraldehyde solution (final concentration 10 mM).
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Calculate the rate of NADPH oxidation from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
In Vivo Murine Model of Diabetic Cardiomyopathy
This protocol describes the induction of type 2 diabetes in mice and subsequent treatment with an aldose reductase inhibitor to evaluate its effects on cardiac function.
Animal Model:
-
Human aldose reductase overexpressing transgenic (hAR-Tg) mice or control C57BL/6J mice.[15]
Induction of Type 2 Diabetes:
-
Feed mice a high-fat diet (60% kcal from fat) for 10 weeks.[15]
-
At week 4 of the high-fat diet, administer a single intraperitoneal injection of streptozotocin (B1681764) (STZ) at a dose of 75 mg/kg to induce hyperglycemia.[15]
-
Monitor blood glucose levels to confirm the diabetic phenotype.
Treatment Protocol:
-
Following the induction of diabetes, randomize the mice into two groups:
-
Vehicle control group
-
ARI treatment group (e.g., AT-001 at 40 mg/kg/day administered via oral gavage)[15]
-
-
Treat the mice for a specified duration (e.g., 3 weeks).[15]
Evaluation of Cardiac Function:
-
Perform transthoracic echocardiography at baseline and at the end of the treatment period to assess cardiac structure and function. Measure parameters such as left ventricular mass (LV mass), and diastolic function (E/A ratio, E'/A' ratio, E/E' ratio).
-
At the end of the study, sacrifice the animals and harvest the hearts for further analysis.
Ex Vivo Analysis:
-
Myocardial Metabolism: Isolate working hearts and perfuse with radiolabeled substrates (e.g., [3H]-palmitate and [14C]-glucose) to measure rates of fatty acid oxidation and glucose oxidation.[9]
-
Histological Analysis: Fix heart tissue in formalin, embed in paraffin, and section for staining with Masson's trichrome to assess fibrosis and hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate cardiomyocyte hypertrophy.
-
Biochemical Assays: Prepare heart tissue homogenates to measure levels of sorbitol, oxidative stress markers (e.g., malondialdehyde), and antioxidant enzyme activities (e.g., glutathione reductase).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in diabetic cardiovascular complications and the experimental workflow for evaluating aldose reductase inhibitors.
Caption: Aldose reductase signaling pathway in diabetic cardiovascular complications.
Caption: Experimental workflow for evaluating aldose reductase inhibitors.
Conclusion
The inhibition of aldose reductase presents a targeted therapeutic approach to address the underlying mechanisms of diabetic cardiovascular complications. The data on selective ARIs like AT-001 are encouraging, demonstrating a clear potential to improve cardiac function and metabolism in preclinical models. The protocols and pathways detailed in this document provide a framework for researchers to further investigate the efficacy and mechanisms of novel aldose reductase inhibitors, with the ultimate goal of developing new treatments to alleviate the burden of cardiovascular disease in the diabetic population.
References
- 1. Frontiers | Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications [frontiersin.org]
- 2. Aldose Reductase, Oxidative Stress, and Diabetic Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Role of Aldose Reductase in Polyol Pathway: An Emerging Pharmacological Target in Diabetic Complications and Associated Morbidities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aldose reductase - Wikipedia [en.wikipedia.org]
- 6. Aldose Reductase as a Key Target in the Prevention and Treatment of Diabetic Retinopathy: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aldose Reductase, Oxidative Stress and Diabetic Cardiovascular Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aldose reductase inhibition alleviates diabetic cardiomyopathy and is associated with a decrease in myocardial fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aldose reductase, oxidative stress and diabetic cardiovascular complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Three-dimensional quantitative structure-activity relationships and docking studies of some structurally diverse flavonoids and design of new aldose reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aldose reductase: Significance and symbolism [wisdomlib.org]
- 13. academic.oup.com [academic.oup.com]
- 14. ahajournals.org [ahajournals.org]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Randomized Trial of a Selective Aldose Reductase Inhibitor in Patients With Diabetic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Aldose Reductase Inhibitor Treatment in Diabetic Cardiomyopathy - American College of Cardiology [acc.org]
Application Notes and Protocols for Aldose Reductase Inhibitors in Streptozotocin-Induced Diabetic Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetes mellitus is a metabolic disorder characterized by chronic hyperglycemia, which leads to a host of debilitating complications, including neuropathy, nephropathy, retinopathy, and cardiovascular disease. One of the key mechanisms implicated in the pathogenesis of these complications is the polyol pathway. Under hyperglycemic conditions, the enzyme aldose reductase (AR) catalyzes the reduction of glucose to sorbitol, with subsequent oxidation to fructose (B13574). The accumulation of sorbitol and the concomitant depletion of NADPH and NAD+ lead to osmotic stress, oxidative stress, and cellular damage.[1][2][3][4][5][6][7]
Aldose reductase inhibitors (ARIs) are a class of drugs that block the action of aldose reductase, thereby preventing the accumulation of sorbitol and mitigating the downstream pathological effects.[1][8] These compounds are valuable tools for studying the role of the polyol pathway in diabetic complications and hold therapeutic potential. While specific data on "Aldose reductase-IN-3" in streptozotocin (B1681764) (STZ)-induced diabetic animal models is not currently available in the public domain, this document provides a generalized framework and protocols based on well-characterized ARIs. These guidelines can be adapted for the evaluation of novel ARIs like this compound.
The streptozotocin (STZ)-induced diabetic animal model is a widely used and well-established model for studying type 1 diabetes. STZ is a naturally occurring chemical that is particularly toxic to the insulin-producing beta cells of the pancreas. A single high dose of STZ can induce rapid and severe hyperglycemia, mimicking the conditions of type 1 diabetes. This model is instrumental in investigating the efficacy of therapeutic agents, such as ARIs, in preventing or reversing diabetic complications.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the role of aldose reductase in diabetic complications and a general workflow for evaluating ARIs in an STZ-induced diabetic animal model.
Quantitative Data Summary
The following tables summarize typical quantitative data from studies evaluating various ARIs in STZ-induced diabetic animal models. These values can serve as a benchmark for assessing the efficacy of novel ARIs.
Table 1: Effect of ARIs on Biochemical Parameters in STZ-Diabetic Rats
| Parameter | Normal Control | Diabetic Control | ARI-Treated Diabetic | Reference |
| Blood Glucose (mg/dL) | 90 - 120 | > 400 | > 400 | [9][10] |
| Sciatic Nerve Sorbitol (nmol/g) | < 5 | 80 - 120 | 10 - 30 | [4][9] |
| Sciatic Nerve Fructose (nmol/g) | 10 - 20 | 100 - 150 | 30 - 60 | [4] |
| Sciatic Nerve Myo-inositol (nmol/g) | 3000 - 4000 | 1500 - 2500 | 2500 - 3500 | [9] |
| Lens Sorbitol (µmol/g) | ~ 0.3 | ~ 12 | ~ 0.6 | [11] |
| Urinary Sorbitol Excretion (µ g/24h ) | ~ 20 | ~ 100 | ~ 30 | [12][13] |
Note: Values are approximate and can vary based on the specific ARI, dose, duration of treatment, and animal strain.
Table 2: Effect of ARIs on Functional and Histopathological Parameters in STZ-Diabetic Rats
| Parameter | Normal Control | Diabetic Control | ARI-Treated Diabetic | Reference |
| Motor Nerve Conduction Velocity (m/s) | 50 - 55 | 35 - 40 | 45 - 50 | [2][9] |
| Sensory Nerve Conduction Velocity (m/s) | 45 - 50 | 30 - 35 | 40 - 45 | [2] |
| Lens Opacity Score (0-4) | 0 | 3 - 4 | < 2 | [3] |
| Myocardial MIBG Uptake (%) | ~ 0.8 | ~ 0.5 | ~ 0.7 | [10] |
Note: MIBG (Metaiodobenzylguanidine) uptake is an indicator of cardiac sympathetic nerve function.
Experimental Protocols
The following are detailed protocols for key experiments involved in the evaluation of ARIs in STZ-induced diabetic animal models.
Protocol 1: Induction of Diabetes with Streptozotocin (STZ)
Objective: To induce type 1 diabetes in rats using a single high dose of STZ.
Materials:
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5), ice-cold
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old, 200-250 g)
-
Syringes and needles (25-27 gauge)
-
Glucometer and test strips
-
Animal balance
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water for at least one week before the experiment.
-
Fasting: Fast the rats for 12-16 hours overnight before STZ injection, but allow free access to water.
-
STZ Preparation: Immediately before use, dissolve STZ in ice-cold citrate buffer to a final concentration of 60 mg/mL. STZ is light-sensitive and unstable in solution, so protect it from light and use it within 15 minutes of preparation.
-
STZ Administration: Weigh the fasted rats and administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection of the freshly prepared STZ solution at a dose of 60 mg/kg body weight.
-
Post-Injection Care: After STZ injection, provide the rats with 5% sucrose (B13894) water for the first 24 hours to prevent hypoglycemia.
-
Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours after STZ injection by collecting a blood sample from the tail vein. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and are included in the study.
Protocol 2: Treatment with Aldose Reductase Inhibitor
Objective: To administer the ARI to the STZ-induced diabetic rats.
Materials:
-
Aldose reductase inhibitor (e.g., this compound)
-
Vehicle (e.g., 0.5% carboxymethylcellulose, saline)
-
Oral gavage needles
-
Animal balance
Procedure:
-
Group Assignment: Randomly divide the confirmed diabetic rats into a diabetic control group and one or more ARI treatment groups. A non-diabetic, age-matched group should serve as the normal control.
-
Drug Preparation: Prepare the ARI solution or suspension in the appropriate vehicle at the desired concentration. The dose will depend on the specific ARI being tested (e.g., Epalrestat is often used at 100 mg/kg/day).
-
Administration: Administer the ARI or vehicle to the respective groups daily by oral gavage. The duration of treatment can vary from a few weeks to several months, depending on the diabetic complication being studied.
-
Monitoring: Throughout the treatment period, monitor body weight, food and water intake, and blood glucose levels weekly.
Protocol 3: Measurement of Nerve Conduction Velocity (NCV)
Objective: To assess the functional integrity of peripheral nerves, a common measure of diabetic neuropathy.
Materials:
-
Electromyography (EMG) machine with a nerve conduction setup
-
Stimulating and recording electrodes
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Heating pad and thermometer to maintain body temperature
Procedure:
-
Anesthesia: Anesthetize the rat and place it on a heating pad to maintain its core body temperature at 37°C.
-
Sciatic Nerve Stimulation: For motor NCV, place the stimulating electrodes at the sciatic notch and the Achilles tendon. Place the recording electrodes over the plantar muscles of the hind paw.
-
Data Acquisition: Deliver supramaximal electrical stimuli at both proximal (sciatic notch) and distal (Achilles tendon) sites and record the latency of the evoked muscle action potentials.
-
Calculation: Calculate the motor NCV using the following formula: NCV (m/s) = Distance between stimulating electrodes (m) / (Proximal latency - Distal latency) (s)
-
Sensory NCV: A similar procedure can be followed for sensory NCV using the sural nerve.
Protocol 4: Determination of Sorbitol Levels in Tissues
Objective: To quantify the accumulation of sorbitol in target tissues as a direct measure of AR activity.
Materials:
-
Tissue homogenizer
-
Perchloric acid (PCA)
-
Potassium carbonate (K2CO3)
-
Sorbitol dehydrogenase
-
NAD+
-
Spectrophotometer or fluorometer
Procedure:
-
Tissue Collection: At the end of the study, euthanize the rats and quickly dissect the tissues of interest (e.g., sciatic nerve, lens, kidney). Freeze the tissues immediately in liquid nitrogen and store them at -80°C.
-
Homogenization: Homogenize the weighed tissue samples in ice-cold PCA.
-
Neutralization: Centrifuge the homogenate and neutralize the supernatant with K2CO3.
-
Enzymatic Assay: Add sorbitol dehydrogenase and NAD+ to the neutralized supernatant. The conversion of sorbitol to fructose by sorbitol dehydrogenase is coupled with the reduction of NAD+ to NADH.
-
Quantification: Measure the increase in NADH concentration by spectrophotometry at 340 nm or by fluorometry.
-
Standard Curve: Generate a standard curve using known concentrations of sorbitol to calculate the sorbitol content in the tissue samples.
Conclusion
The protocols and data presented here provide a comprehensive guide for the preclinical evaluation of aldose reductase inhibitors in STZ-induced diabetic animal models. While specific information for "this compound" is not yet available, this framework allows for the robust assessment of its potential to ameliorate diabetic complications by targeting the polyol pathway. Careful experimental design and adherence to these protocols will enable researchers to generate reliable and reproducible data, contributing to the development of novel therapies for diabetes and its devastating consequences.
References
- 1. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldose reductase inhibitors for the prevention and treatment of diabetic peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. The effects of a new aldose reductase inhibitor (tolrestat) in galactosemic and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications [frontiersin.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Aldose Reductase and the Polyol Pathway in Schwann Cells: Old and New Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aldose reductase inhibitors for the treatment of diabetic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of novel aldose reductase inhibitors, M16209 and M16287, on streptozotocin-induced diabetic neuropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardiac sympathetic neuropathy and effects of aldose reductase inhibitor in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of an aldose reductase inhibitor (Sorbinil) on the level of metabolites in lenses of diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alteration of urinary sorbitol excretion in WBN-kob diabetic rats - treatment with an aldose reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Urinary sorbitol measurement and the effect of an aldose reductase inhibitor on its concentration in the diabetic state - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Aldose Reductase-IN-3 and its Effect on Lenticular Sorbitol Accumulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldose reductase is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[1] Under hyperglycemic conditions, the increased activity of this pathway and the subsequent accumulation of intracellular sorbitol are implicated in the pathogenesis of diabetic complications, particularly in tissues that do not require insulin (B600854) for glucose uptake, such as the ocular lens.[1][2] The buildup of sorbitol in the lens leads to osmotic stress, cellular damage, and ultimately, the formation of diabetic cataracts.[3]
Aldose reductase inhibitors (ARIs) are a class of compounds that block the action of aldose reductase, thereby preventing the accumulation of sorbitol. These inhibitors are valuable tools for studying the role of the polyol pathway in diabetic complications and represent a potential therapeutic strategy. Aldose reductase-IN-3 is a potent and moderately selective inhibitor of aldose reductase.[4][5] These application notes provide detailed protocols for evaluating the efficacy of this compound in reducing lenticular sorbitol accumulation.
Mechanism of Action: The Polyol Pathway
Under normal glycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in a state of hyperglycemia, this primary pathway becomes saturated, leading to an increased flux of glucose through the polyol pathway.[1]
The polyol pathway consists of two primary enzymatic reactions:
-
Aldose Reductase: In the presence of its cofactor NADPH, aldose reductase converts glucose into sorbitol.[1]
-
Sorbitol Dehydrogenase: Sorbitol is subsequently oxidized to fructose (B13574) by sorbitol dehydrogenase, utilizing NAD+ as a cofactor.
The accumulation of sorbitol is particularly detrimental as it is a polyol and does not readily diffuse across cell membranes, leading to the osmotic stress implicated in cellular damage.[3]
Quantitative Data: In Vitro Efficacy of Aldose Reductase Inhibitors
The inhibitory potential of this compound and other common aldose reductase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the aldose reductase enzyme by 50%.
| Inhibitor | IC50 Value (µM) | Target |
| This compound | 3.99 [4][5] | Aldose Reductase |
| Alrestatin | 1 (mM) | Aldose Reductase |
| Tolrestat | 0.015 (mM) | Aldose Reductase |
| Epalrestat | 0.012 (mM) | Aldose Reductase |
| Zenarestat | 0.011 (mM) | Aldose Reductase |
| Sorbinil | 0.26 (mM) | Aldose Reductase |
| Fidarestat | 0.018 (mM) | Aldose Reductase |
Note: The IC50 values for inhibitors other than this compound are presented as examples and may vary based on experimental conditions.
Signaling Pathway Diagram
Caption: The Polyol Pathway and the inhibitory action of this compound.
Experimental Protocols
Ex Vivo Lenticular Sorbitol Accumulation Assay
This protocol details a method to induce and measure sorbitol accumulation in isolated rodent lenses and to assess the inhibitory effect of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
TC-199 culture medium
-
D-Glucose
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
0.5 M Perchloric Acid
-
1 M Potassium Carbonate
-
Sorbitol dehydrogenase
-
NAD+
-
Glycine (B1666218) buffer (pH 9.4)
-
Sorbitol standards
-
24-well culture plates
-
Microcentrifuge tubes
-
Homogenizer
-
Spectrophotometer or plate reader
Procedure:
-
Lens Isolation:
-
Humanely euthanize the rats and enucleate the eyes.
-
Under a dissecting microscope, carefully dissect the lenses, ensuring the capsule remains intact.
-
Place each lens in a separate well of a 24-well plate containing 1.5 mL of pre-warmed TC-199 medium.
-
-
Incubation with this compound:
-
Prepare the following media groups:
-
Normal Glucose (Control): TC-199 + 5.5 mM Glucose.
-
High Glucose (HG): TC-199 + 55 mM Glucose.
-
HG + this compound: TC-199 + 55 mM Glucose + varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 50 µM). Prepare a stock solution of this compound in DMSO and ensure the final DMSO concentration in the media is less than 0.1%.
-
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Sorbitol Extraction:
-
Following incubation, wash each lens with ice-cold PBS and blot dry.
-
Record the wet weight of each lens.
-
Homogenize each lens in 400 µL of ice-cold 0.5 M Perchloric Acid.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and neutralize with 200 µL of 1 M Potassium Carbonate.
-
Centrifuge again to pellet the precipitate and collect the supernatant for sorbitol measurement.
-
-
Sorbitol Quantification (Enzymatic Assay):
-
In a 96-well plate, add 20 µL of the neutralized lens extract or sorbitol standards.
-
Add 180 µL of the assay mixture containing glycine buffer (pH 9.4), 2 mM NAD+, and 0.2 U/mL sorbitol dehydrogenase.
-
Incubate at room temperature for 60 minutes.
-
Measure the absorbance at 340 nm. The increase in absorbance is proportional to the NADH produced, which is stoichiometric to the initial sorbitol concentration.
-
Calculate the sorbitol concentration in each sample using the standard curve and normalize to the lens wet weight (nmol/g tissue).
-
In Vivo Study in a Diabetic Animal Model
This protocol provides a framework for evaluating the efficacy of this compound in a streptozotocin (B1681764) (STZ)-induced diabetic rat model.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (pH 4.5)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Blood glucose monitoring system
-
Materials for sorbitol extraction and quantification as described in the ex vivo protocol.
Procedure:
-
Induction of Diabetes:
-
Induce diabetes by a single intraperitoneal injection of STZ (60 mg/kg) dissolved in cold citrate buffer.
-
Confirm diabetes 72 hours post-injection by measuring blood glucose levels. Rats with blood glucose levels >250 mg/dL are considered diabetic.
-
-
Treatment with this compound:
-
Divide the diabetic rats into the following groups:
-
Non-diabetic Control: Receive vehicle only.
-
Diabetic Control: Receive vehicle only.
-
Diabetic + this compound: Receive a daily oral dose of this compound (dosage to be determined by pharmacokinetic studies, e.g., 10 mg/kg).
-
-
Treat the animals for a period of 4-8 weeks. Monitor blood glucose and body weight regularly.
-
-
Sample Collection and Analysis:
-
At the end of the treatment period, euthanize the rats and collect the lenses.
-
Measure the lenticular sorbitol levels using the extraction and quantification methods described in the ex vivo protocol.
-
-
Data Analysis:
-
Compare the lenticular sorbitol levels between the different treatment groups using appropriate statistical tests (e.g., ANOVA). A significant reduction in sorbitol levels in the this compound treated group compared to the diabetic control group indicates in vivo efficacy.
-
Experimental Workflow Diagram
Caption: Workflow for evaluating the effect of this compound.
References
Application Notes and Protocols: Aldose Reductase-IN-3 in the Prevention of Sugar-Induced Cataracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sugar-induced cataract, a major complication of diabetes, is primarily initiated by the hyperactivation of the polyol pathway of glucose metabolism. Aldose reductase (AR), the first and rate-limiting enzyme of this pathway, converts excess glucose to sorbitol. The intracellular accumulation of sorbitol creates osmotic stress, leading to hydropic lens fiber formation, protein aggregation, and ultimately, lens opacification.[1][2][3] Inhibition of aldose reductase is therefore a key therapeutic strategy to prevent or delay the onset of diabetic cataracts.[4][5]
Aldose reductase-IN-3 is a potent and moderately selective inhibitor of aldose reductase with an IC50 of 3.99 μM. While its primary documented application is in the research of inflammatory diseases such as sepsis, its mechanism of action holds significant therapeutic potential for mitigating sugar-induced cataracts. These application notes provide a comprehensive overview of the underlying principles and detailed protocols for evaluating the efficacy of aldose reductase inhibitors, like this compound, in preclinical models of sugar-induced cataracts.
Note: The following protocols are generalized for aldose reductase inhibitors and have been compiled from literature on various compounds. These methodologies will require specific optimization for this compound.
Mechanism of Action: The Polyol Pathway in Cataractogenesis
Under hyperglycemic conditions, the normal glycolytic pathway in the lens becomes saturated, shunting excess glucose into the polyol pathway.[1]
-
Sorbitol Accumulation: Aldose reductase catalyzes the NADPH-dependent reduction of glucose to sorbitol.[1][2]
-
Osmotic Stress: Sorbitol does not readily diffuse across cell membranes and its subsequent conversion to fructose (B13574) by sorbitol dehydrogenase is slow.[2] This leads to the intracellular accumulation of sorbitol, creating a hyperosmotic environment within the lens fibers.[1]
-
Oxidative Stress: The polyol pathway depletes NADPH, a crucial cofactor for the antioxidant enzyme glutathione (B108866) reductase. This depletion impairs the regeneration of reduced glutathione (GSH), a primary antioxidant in the lens, leading to increased susceptibility to oxidative damage from reactive oxygen species (ROS).
-
Signal Transduction Alterations: Hyperglycemia and the resulting oxidative stress can activate signaling pathways, such as the MAPK pathway, which are implicated in lens epithelial cell apoptosis and cataract formation.[1][2]
-
Lens Opacification: The culmination of osmotic and oxidative stress results in lens fiber swelling, vacuole formation, protein aggregation, and ultimately, the development of cataracts.[1]
Aldose reductase inhibitors, such as this compound, act by blocking the first step of this cascade, thereby preventing the accumulation of sorbitol and the subsequent pathological events.
Data on Aldose Reductase Inhibitors in Cataract Models
While specific data for this compound in cataract models is not yet available, the following table summarizes the efficacy of other well-characterized aldose reductase inhibitors. This data provides a benchmark for the expected potency and efficacy of novel inhibitors.
| Aldose Reductase Inhibitor | Model System | Key Findings | Reference |
| This compound | In vitro enzyme assay | IC50: 3.99 μM | |
| Emodin | AR transgenic mice | Reduced incidence and severity of cataracts. | |
| Fidarestat | Streptozotocin-diabetic rats | Counteracted cataract formation, retinal oxidative-nitrosative stress, and apoptosis. | |
| FR74366 | Streptozotocin-diabetic rats | Dose-dependently delayed cataract formation and inhibited lens sorbitol accumulation. | |
| Sorbinil | Streptozotocin-diabetic rats | Arrested progression and promoted repair of early-stage cataracts. | [4] |
| Tolrestat | Galactose-fed rats | Topically applied Tolrestat significantly decreased aldose reductase activity and prevented cataract formation. | |
| Plumbagin | Ex vivo goat lens culture | Prevented glucose-induced lenticular opacity and reduced oxidative stress. | |
| Thymol | In vitro goat lens AR assay | Inhibited aldose reductase with an IC50 of 0.65 µg/ml. |
Experimental Protocols
In Vitro Aldose Reductase Inhibition Assay
This protocol determines the direct inhibitory effect of this compound on the enzyme's activity.
Materials:
-
Partially purified aldose reductase from rat or goat lens
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate (B84403) buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.2)
-
This compound
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate or cuvette, prepare the reaction mixture containing phosphate buffer, NADPH, and the partially purified aldose reductase enzyme.
-
Add varying concentrations of this compound to the reaction mixture. Include a vehicle control (DMSO) and a positive control (a known AR inhibitor like quercetin).
-
Pre-incubate the mixture at room temperature for 10-15 minutes.
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde.
-
Monitor the decrease in absorbance at 340 nm for 5-10 minutes, which corresponds to the oxidation of NADPH.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Ex Vivo Lens Culture Model of Sugar-Induced Cataract
This protocol assesses the ability of this compound to prevent cataract formation in an intact lens model.
Materials:
-
Freshly isolated lenses from goats or rats
-
Artificial aqueous humor or tissue culture medium (e.g., M199)
-
High concentration of glucose or galactose (e.g., 55 mM)
-
This compound
-
Sterile culture plates
-
Incubator (37°C, 5% CO2)
-
Microscope for cataract evaluation
Procedure:
-
Aseptically dissect lenses from enucleated eyes of goats (obtained from a local abattoir) or rats.
-
Wash the lenses in sterile culture medium.
-
Place individual lenses in separate wells of a 24-well plate containing the culture medium.
-
Divide the lenses into the following groups:
-
Normal Control: Medium with normal glucose concentration (e.g., 5.5 mM).
-
Sugar-Induced Cataract Control: Medium with high glucose or galactose concentration.
-
Treatment Groups: High sugar medium supplemented with different concentrations of this compound.
-
Positive Control: High sugar medium with a known AR inhibitor.
-
-
Incubate the lenses for a specified period (e.g., 72 hours to 14 days), changing the medium every 24-48 hours.
-
Monitor the development of lens opacity daily by visual inspection and photography under a microscope.
-
At the end of the incubation period, grade the cataracts based on a scoring system (e.g., from 0 = clear to 4 = mature cataract).
-
Lenses can be homogenized for biochemical analysis (e.g., sorbitol levels, oxidative stress markers).
In Vivo Streptozotocin (STZ)-Induced Diabetic Rat Model
This protocol evaluates the efficacy of this compound in a well-established animal model of diabetic cataracts.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (pH 4.5)
-
This compound formulation for oral or topical administration
-
Slit-lamp biomicroscope
-
Blood glucose meter
Procedure:
-
Induce diabetes in rats by a single intraperitoneal injection of STZ (e.g., 50-65 mg/kg body weight) dissolved in cold citrate buffer. Control animals receive an injection of the buffer alone.
-
Confirm diabetes by measuring blood glucose levels 48-72 hours after STZ injection. Rats with blood glucose levels above 250 mg/dL are considered diabetic.
-
Divide the diabetic rats into the following groups:
-
Diabetic Control: Untreated diabetic rats.
-
Treatment Groups: Diabetic rats treated with different doses of this compound (administered orally via gavage or topically as eye drops).
-
Normal Control: Non-diabetic rats.
-
-
Administer the treatment for a predefined period (e.g., 8-16 weeks).
-
Monitor body weight and blood glucose levels regularly.
-
Examine the lenses weekly using a slit-lamp biomicroscope to assess the development and progression of cataracts. Grade the cataracts based on a standardized scoring system.
-
At the end of the study, euthanize the animals and dissect the lenses for biochemical analysis, including:
-
Sorbitol and Fructose Levels: Measured by spectrofluorometric enzymatic methods or HPLC.
-
Antioxidant Enzyme Activity: (e.g., catalase, superoxide (B77818) dismutase) and GSH levels.
-
Lipid Peroxidation Markers: (e.g., malondialdehyde).
-
Visualizations
Caption: Signaling pathway of sugar-induced cataractogenesis and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound in preventing sugar-induced cataracts.
References
Application Notes: Investigating Oxidative Stress in Neurons with Aldose Reductase-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldose reductase (AR), the first and rate-limiting enzyme in the polyol pathway, has been implicated in the pathogenesis of diabetic complications and other inflammatory conditions.[1] Under hyperglycemic or oxidative stress conditions, the increased flux of glucose through the polyol pathway leads to the accumulation of sorbitol and fructose (B13574) in neuronal tissues.[2] This process consumes NADPH, a critical cofactor for the regeneration of the primary endogenous antioxidant, reduced glutathione (B108866) (GSH), by glutathione reductase.[2][3] The depletion of NADPH impairs the cell's ability to counteract reactive oxygen species (ROS), leading to a state of oxidative stress, which is a key contributor to neuronal damage and apoptosis in various neurodegenerative conditions.[3][4]
Aldose reductase-IN-3 is a potent and moderately selective inhibitor of aldose reductase with an IC50 of 3.99 μM. By blocking the initial step of the polyol pathway, this compound is a valuable tool for investigating the role of aldose reductase in neuronal oxidative stress and for evaluating the therapeutic potential of AR inhibition in neurodegenerative diseases. These application notes provide detailed protocols for utilizing this compound to study its effects on neuronal cell viability, intracellular ROS levels, and glutathione homeostasis under conditions of induced oxidative stress.
Product Information
| Parameter | Value |
| Product Name | This compound |
| Synonyms | Compound 5 |
| CAS Number | 1390616-76-8 |
| Molecular Formula | C18H12ClN3O2S2 |
| IC50 | 3.99 µM for aldose reductase |
| Storage | Store at -20°C. Protect from light. |
| Solubility | Soluble in DMSO. |
Data Presentation
The following tables summarize representative data from experiments investigating the neuroprotective effects of this compound against oxidative stress in a human neuroblastoma cell line (SH-SY5Y).
Table 1: Effect of this compound on Neuronal Cell Viability under Oxidative Stress
This table illustrates the protective effect of various concentrations of this compound on SH-SY5Y cells exposed to hydrogen peroxide (H₂O₂)-induced oxidative stress, as measured by the MTT assay.
| Treatment Group | This compound (µM) | H₂O₂ (200 µM) | Cell Viability (% of Control) | Standard Deviation |
| Control | 0 | - | 100 | ± 4.5 |
| H₂O₂ Alone | 0 | + | 48.2 | ± 3.8 |
| ARI-IN-3 + H₂O₂ | 1 | + | 59.7 | ± 4.1 |
| ARI-IN-3 + H₂O₂ | 5 | + | 75.4 | ± 5.2 |
| ARI-IN-3 + H₂O₂ | 10 | + | 88.1 | ± 4.9 |
| ARI-IN-3 + H₂O₂ | 20 | + | 92.3 | ± 3.5 |
Table 2: Effect of this compound on Intracellular Reactive Oxygen Species (ROS) Levels
This table shows the reduction in intracellular ROS levels in H₂O₂-treated SH-SY5Y cells following pre-treatment with this compound. ROS levels were quantified using the DCFH-DA assay.
| Treatment Group | This compound (µM) | H₂O₂ (200 µM) | Relative Fluorescence Units (RFU) | Standard Deviation |
| Control | 0 | - | 100 | ± 8.2 |
| H₂O₂ Alone | 0 | + | 354.6 | ± 25.1 |
| ARI-IN-3 + H₂O₂ | 1 | + | 289.3 | ± 20.7 |
| ARI-IN-3 + H₂O₂ | 5 | + | 210.5 | ± 18.9 |
| ARI-IN-3 + H₂O₂ | 10 | + | 145.8 | ± 15.3 |
| ARI-IN-3 + H₂O₂ | 20 | + | 115.2 | ± 12.6 |
Table 3: Effect of this compound on Intracellular Reduced Glutathione (GSH) Levels
This table demonstrates the ability of this compound to preserve the levels of reduced glutathione (GSH) in SH-SY5Y cells challenged with H₂O₂.
| Treatment Group | This compound (µM) | H₂O₂ (200 µM) | GSH Level (nmol/mg protein) | Standard Deviation |
| Control | 0 | - | 45.3 | ± 3.1 |
| H₂O₂ Alone | 0 | + | 21.8 | ± 2.5 |
| ARI-IN-3 + H₂O₂ | 1 | + | 28.4 | ± 2.9 |
| ARI-IN-3 + H₂O₂ | 5 | + | 35.7 | ± 3.3 |
| ARI-IN-3 + H₂O₂ | 10 | + | 40.1 | ± 3.8 |
| ARI-IN-3 + H₂O₂ | 20 | + | 42.5 | ± 3.5 |
Signaling Pathways and Experimental Workflows
Caption: Aldose reductase-driven oxidative stress pathway.
Caption: General experimental workflow.
Experimental Protocols
Protocol 1: Assessment of Neuronal Viability using MTT Assay
This protocol determines the protective effect of this compound on neuronal cells under oxidative stress by measuring cell viability.
Materials:
-
SH-SY5Y human neuroblastoma cells (or other suitable neuronal cell line)
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Pre-treatment with this compound:
-
Prepare serial dilutions of this compound in serum-free medium to achieve final concentrations ranging from 1 µM to 20 µM. Include a vehicle control (DMSO).
-
Remove the culture medium from the wells and replace it with 100 µL of the medium containing the respective concentrations of this compound.
-
Incubate for 12 hours.
-
-
Induction of Oxidative Stress:
-
Prepare a 200 µM solution of H₂O₂ in serum-free medium.
-
Remove the medium containing this compound and add 100 µL of the H₂O₂ solution to the appropriate wells. For control wells (no stress), add 100 µL of serum-free medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 15 minutes.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control group.
Protocol 2: Measurement of Intracellular ROS using DCFH-DA Assay
This protocol quantifies the effect of this compound on intracellular ROS levels in neurons under oxidative stress.
Materials:
-
SH-SY5Y cells
-
Complete culture medium
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding and Pre-treatment: Follow steps 1 and 2 from Protocol 1, using a 96-well black, clear-bottom plate.
-
Induction of Oxidative Stress:
-
Prepare a 200 µM solution of H₂O₂ in serum-free medium.
-
Remove the medium containing this compound and add 100 µL of the H₂O₂ solution or control medium.
-
Incubate for 1 hour at 37°C.
-
-
DCFH-DA Staining:
-
Prepare a 10 µM working solution of DCFH-DA in serum-free medium.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add 100 µL of the DCFH-DA working solution to each well.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Data Acquisition:
-
Wash the cells twice with warm PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
-
Data Analysis: Express ROS levels as Relative Fluorescence Units (RFU) or as a percentage of the H₂O₂-treated control group.
Protocol 3: Quantification of Reduced Glutathione (GSH) Levels
This protocol measures the intracellular concentration of reduced glutathione (GSH), a key antioxidant, to assess the impact of this compound.
Materials:
-
SH-SY5Y cells cultured in 6-well plates
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
Glutathione Assay Kit (e.g., based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) - DTNB)
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
Microcentrifuge tubes
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed SH-SY5Y cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with varying concentrations of this compound (1-20 µM) for 12 hours.
-
Induce oxidative stress with 200 µM H₂O₂ for 24 hours.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of cell lysis buffer to each well and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the GSH and protein assays.
-
-
GSH Assay:
-
Follow the manufacturer's instructions for the chosen Glutathione Assay Kit. This typically involves mixing the cell lysate with reagents that lead to a colorimetric or fluorometric readout proportional to the GSH concentration.
-
Prepare a standard curve using the provided GSH standards.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
Data Analysis:
-
Calculate the GSH concentration from the standard curve.
-
Normalize the GSH concentration to the protein concentration for each sample (e.g., in nmol/mg protein).
-
Protocol 4: Western Blot Analysis of Oxidative Stress Markers
This protocol can be used to analyze the expression of key proteins involved in the oxidative stress response, such as heme oxygenase-1 (HO-1) or Nrf2.
Materials:
-
Treated cell lysates (from Protocol 3)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HO-1, anti-Nrf2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the cell lysates.
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of the target protein to a loading control (e.g., β-actin).
-
Conclusion
This compound serves as a valuable pharmacological tool for elucidating the role of the polyol pathway in neuronal oxidative stress. The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the neuroprotective mechanisms of aldose reductase inhibition. The provided data and workflows offer a guide for experimental design and data interpretation, facilitating further research into the therapeutic potential of this compound and similar compounds for a range of neurodegenerative disorders.
References
- 1. Aldose reductase is a potential therapeutic target for neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldose Reductase and the Polyol Pathway in Schwann Cells: Old and New Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Aldose Reductase, Oxidative Stress, and Diabetic Mellitus [frontiersin.org]
- 4. Aldose reductase is implicated in high glucose-induced oxidative stress in mouse embryonic neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Aldose Reductase Inhibitors: A Powerful Tool for Investigating Inflammatory Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Aldose reductase (AR), an enzyme in the aldo-keto reductase superfamily, is a critical component of the polyol pathway, where it catalyzes the reduction of glucose to sorbitol.[1][2] While its role in the pathogenesis of diabetic complications is well-established, emerging evidence has highlighted its crucial involvement as a key mediator in various oxidative and inflammatory signaling pathways.[3][4] Under both hyperglycemic and normoglycemic conditions, AR can contribute to inflammatory processes by generating reactive oxygen species (ROS) and mediating signals initiated by cytokines, growth factors, and bacterial endotoxins.[5][6] Consequently, aldose reductase inhibitors (ARIs) have garnered significant interest not only for their therapeutic potential in diabetes but also as valuable research tools to dissect the mechanisms of inflammatory signaling. This document provides detailed application notes and protocols for utilizing ARIs to study their effects on inflammatory pathways. Although the specific compound "Aldose reductase-IN-3" is not prominently documented in the scientific literature, the principles and protocols outlined here are broadly applicable to a range of well-characterized ARIs such as Sorbinil, Tolrestat, and Fidarestat.
Mechanism of Action in Inflammatory Signaling
Aldose reductase contributes to inflammation through several mechanisms. In hyperglycemic conditions, the increased flux of glucose through the polyol pathway leads to an accumulation of sorbitol, causing osmotic stress.[2] More broadly, AR reduces lipid peroxidation-derived aldehydes and their glutathione (B108866) conjugates, which can act as signaling molecules to regulate inflammatory pathways.[4][5] Inhibition of AR has been shown to prevent the activation of key transcription factors involved in inflammation, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[7][8] This, in turn, suppresses the expression of pro-inflammatory cytokines, chemokines, and other inflammatory mediators.[9]
The signaling cascade often involves the activation of protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs), which are upstream of NF-κB.[10][11] By blocking AR activity, ARIs can effectively attenuate these signaling events, making them excellent probes for studying the role of the polyol pathway and aldehyde metabolism in inflammation.
Data Presentation: Efficacy of Aldose Reductase Inhibitors in Modulating Inflammatory Responses
The following table summarizes quantitative data on the effects of various aldose reductase inhibitors on inflammatory markers from in vitro and in vivo studies. This data provides a baseline for expected efficacy when using these compounds as research tools.
| Aldose Reductase Inhibitor | Model System | Inflammatory Stimulus | Measured Parameter | Result |
| Tolrestat | Vascular Smooth Muscle Cells | High Glucose | NF-κB Activation | Prevention of high-glucose-induced NF-κB nuclear translocation.[7][10] |
| Sorbinil | Vascular Smooth Muscle Cells | High Glucose | PKC Activation | Prevention of high-glucose-induced PKC activation.[10] |
| Sorbinil | Murine Polymicrobial Sepsis (CLP model) | Cecum Ligation and Puncture (CLP) | Plasma Cytokines (e.g., TNF-α) | Significant inhibition of CLP-induced increase in plasma cytokines.[12] |
| Zopolrestat | Murine Peritoneal Macrophages | Lipopolysaccharide (LPS) | TNF-α, IL-6, IL-1β Production | Suppression of LPS-induced production of inflammatory cytokines.[9] |
| Fidarestat | Cellular and Animal Models | Various (Cytokines, LPS, Allergens) | Inflammatory Signals | Significant prevention of inflammatory signals.[6] |
| Engeletin | LPS-stimulated RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Inflammatory Mediator Expression | Significant inhibition of inflammatory mediator expression.[11] |
Experimental Protocols
Protocol 1: In Vitro Assessment of ARI Effects on LPS-Induced Inflammatory Response in Macrophages
This protocol details a cell-based assay to determine the efficacy of an ARI in suppressing the inflammatory response in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Aldose Reductase Inhibitor (ARI) of interest (e.g., Sorbinil, Tolrestat)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Reagents for quantifying inflammatory markers (e.g., ELISA kits for TNF-α, IL-6; Griess Reagent for nitric oxide)
-
Reagents for Western blotting (antibodies against IκB-α, phospho-IκB-α, p65 NF-κB, etc.)
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the cells in appropriate culture plates (e.g., 24-well plates for ELISA, 6-well plates for Western blotting) at a density that will result in 80-90% confluency at the time of treatment. Allow cells to adhere overnight.
-
-
ARI Pre-treatment:
-
Prepare stock solutions of the ARI in a suitable solvent (e.g., DMSO).
-
Dilute the ARI stock solution in culture medium to the desired final concentrations.
-
Remove the old medium from the cells and replace it with the medium containing the ARI.
-
Incubate the cells with the ARI for a predetermined pre-treatment time (e.g., 1-2 hours). Include a vehicle control (medium with the same concentration of solvent).
-
-
LPS Stimulation:
-
Prepare a stock solution of LPS in sterile PBS.
-
Add LPS to the ARI-containing medium to a final concentration known to induce a robust inflammatory response (e.g., 100 ng/mL).
-
Include a negative control group (cells treated with vehicle only) and a positive control group (cells treated with vehicle and LPS).
-
Incubate the cells for the desired stimulation period (e.g., 6-24 hours, depending on the endpoint being measured).
-
-
Sample Collection and Analysis:
-
For Cytokine Measurement (ELISA): Collect the cell culture supernatant. Centrifuge to remove any cellular debris. Store the supernatant at -80°C until analysis. Quantify the levels of TNF-α, IL-6, or other cytokines of interest using commercially available ELISA kits according to the manufacturer's instructions.
-
For Nitric Oxide Measurement (Griess Assay): Collect the cell culture supernatant. Use the Griess reagent system to measure the accumulation of nitrite, a stable product of nitric oxide, in the supernatant.
-
For Protein Analysis (Western Blotting):
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and Western blotting to analyze the expression and phosphorylation status of key signaling proteins such as IκB-α, IKKα/β, and the p65 subunit of NF-κB.
-
-
Visualizations
Aldose Reductase-Mediated Inflammatory Signaling Pathway
Caption: Aldose reductase in the inflammatory cascade and the point of intervention for ARIs.
Experimental Workflow for Evaluating an ARI
Caption: A typical experimental workflow for assessing the anti-inflammatory effects of an ARI.
Logical Relationship of AR Inhibition and Anti-inflammatory Outcome
Caption: The logical flow from aldose reductase inhibition to an anti-inflammatory effect.
Conclusion
Aldose reductase inhibitors are invaluable tools for elucidating the intricate role of the polyol pathway and aldehyde metabolism in inflammatory signaling. By utilizing the protocols and understanding the mechanisms outlined in these application notes, researchers can effectively investigate the anti-inflammatory potential of these compounds and further unravel the complex interplay between metabolism and inflammation. The provided data and visualizations serve as a comprehensive resource for designing and interpreting experiments aimed at exploring the therapeutic and research applications of aldose reductase inhibition.
References
- 1. Aldose reductase - Wikipedia [en.wikipedia.org]
- 2. Aldose reductase: Significance and symbolism [wisdomlib.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A potential therapeutic role for aldose reductase inhibitors in the treatment of endotoxin-related inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mediation of aldose reductase in lipopolysaccharide –induced inflammatory signals in mouse peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of nuclear factor-kappaB by hyperglycemia in vascular smooth muscle cells is regulated by aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aldose Reductase Inhibitor Engeletin Suppresses Pelvic Inflammatory Disease by Blocking the Phospholipase C/Protein Kinase C-Dependent/NF-κB and MAPK Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
Application Notes and Protocols for Aldose Reductase-IN-3 in Ischemia-Reperfusion Injury Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemia-reperfusion (I/R) injury is a complex pathological process that occurs when blood supply is restored to a tissue after a period of ischemia, or lack of oxygen. While reperfusion is essential for tissue survival, it can paradoxically exacerbate tissue damage through a cascade of events including oxidative stress, inflammation, and apoptosis. Aldose reductase (AR), the rate-limiting enzyme in the polyol pathway, has been identified as a key mediator in the pathogenesis of I/R injury.[1][2][3][4][5] Under ischemic conditions, increased glucose flux through the polyol pathway leads to the accumulation of sorbitol, depletion of NADPH, and increased oxidative stress, all of which contribute to cellular damage.[1][6][7][8]
Aldose reductase-IN-3 is a potent inhibitor of aldose reductase with an IC50 of 3.99 μM. Its chemical formula is C18H12ClN3O2S2 and its CAS number is 1390616-76-8. While specific studies on this compound in I/R injury models are not yet widely published, its demonstrated potency makes it a valuable research tool for investigating the role of aldose reductase in this and other inflammatory disease models. These application notes provide a comprehensive guide for utilizing this compound in preclinical models of I/R injury, based on established protocols for other well-characterized aldose reductase inhibitors.
Data Presentation
The following tables summarize quantitative data from studies using various aldose reductase inhibitors in models of ischemia-reperfusion injury. This data can serve as a reference for designing experiments with this compound.
Table 1: In Vitro Efficacy of Aldose Reductase Inhibitors
| Compound | Model | Concentration | Key Findings | Reference |
| Zopolrestat | Isolated rat hearts (low-flow ischemia) | 1 µM | Improved functional recovery, higher ATP levels, limited acidosis.[1] | |
| Epalrestat | Mouse brain microvascular endothelial cells (OGD) | Not specified | Increased tight junction protein expression, reduced cleaved-caspase3 and LC3.[9][10] | |
| Ponalrestat | Diabetic subjects (forearm ischemia) | 600 mg daily | Partly reversed resistance to ischemic conduction block.[11] |
Table 2: In Vivo Efficacy of Aldose Reductase Inhibitors in Myocardial I/R Injury
| Compound | Animal Model | Dosing Regimen | Key Outcomes | Reference |
| Zopolrestat | Transgenic mice (human AR) | Not specified | Reduced ischemic injury, improved functional recovery. | |
| Generic AR Inhibitors | Transgenic mice (human AR) | Pre-ischemic or post-ischemic reperfusion | Improved cardiac function, reduced creatine (B1669601) kinase release, decreased thiobarbiturate-reactive substances.[2] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Aldose Reductase in Ischemia-Reperfusion Injury
Caption: Aldose reductase pathway in I/R injury.
General Experimental Workflow for In Vivo Myocardial Ischemia-Reperfusion Model
Caption: In vivo myocardial I/R experimental workflow.
Experimental Protocols
Protocol 1: In Vitro Oxygen-Glucose Deprivation (OGD) Model
This protocol is designed to simulate ischemic conditions in a cell culture system, such as with brain microvascular endothelial cells (bEnd.3).[10]
Materials:
-
bEnd.3 cells (or other relevant cell line)
-
Dulbecco's Modified Eagle Medium (DMEM), with and without glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Hypoxia chamber (e.g., modular incubator chamber)
-
Gas mixture (95% N2, 5% CO2)
Procedure:
-
Cell Culture: Culture bEnd.3 cells in complete DMEM (with glucose, 10% FBS, 1% Penicillin-Streptomycin) at 37°C in a humidified incubator with 5% CO2.
-
Treatment: Seed cells in appropriate culture plates. Once confluent, replace the medium with glucose-free DMEM and treat with this compound at desired concentrations (e.g., 1-10 µM). A vehicle control (DMSO) should be included.
-
Oxygen-Glucose Deprivation: Place the culture plates in a hypoxia chamber. Flush the chamber with the gas mixture (95% N2, 5% CO2) for 10-15 minutes to displace oxygen. Seal the chamber and incubate at 37°C for a predetermined period (e.g., 4-6 hours) to induce OGD.
-
Reperfusion (Reoxygenation): After the OGD period, remove the plates from the chamber, replace the glucose-free medium with complete DMEM (with glucose), and return the plates to the normoxic incubator (5% CO2) for a specified reperfusion time (e.g., 24 hours).
-
Analysis: Following reoxygenation, cells can be harvested for various analyses:
-
Cell Viability: MTT or LDH assay.
-
Apoptosis: TUNEL staining or Western blot for cleaved caspase-3.
-
Protein Expression: Western blot for tight junction proteins (e.g., ZO-1, occludin) or inflammatory markers.
-
Protocol 2: Ex Vivo Langendorff Perfused Heart Model
This model allows for the study of cardiac function in an isolated heart, free from systemic influences.[4]
Materials:
-
Langendorff perfusion system
-
Krebs-Henseleit buffer (with and without this compound)
-
Anesthetic (e.g., pentobarbital)
-
Heparin
-
Surgical instruments
Procedure:
-
Heart Isolation: Anesthetize the animal (e.g., rat or mouse) and administer heparin. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Cannulation: Mount the aorta on the Langendorff apparatus cannula and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure.
-
Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes).
-
Treatment: Perfuse the heart with Krebs-Henseleit buffer containing this compound or vehicle for a specified duration before inducing ischemia.
-
Global Ischemia: Stop the perfusion to induce global no-flow ischemia for a set time (e.g., 30 minutes).
-
Reperfusion: Restore perfusion with the respective treatment or control buffer for a designated period (e.g., 60-120 minutes).
-
Functional Assessment: Continuously monitor cardiac function parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow.
-
Biochemical Analysis: Collect the coronary effluent to measure markers of cardiac damage, such as creatine kinase (CK) and lactate (B86563) dehydrogenase (LDH). At the end of the experiment, the heart tissue can be collected for biochemical or histological analysis.
Protocol 3: In Vivo Murine Model of Myocardial Infarction (MI)
This protocol describes the surgical induction of myocardial ischemia and reperfusion in a living animal model.
Materials:
-
Mice or rats
-
Anesthetic (e.g., isoflurane)
-
Ventilator
-
Surgical microscope
-
Suture for ligation (e.g., 7-0 silk)
-
This compound formulation for in vivo administration (e.g., in saline with a solubilizing agent)
Procedure:
-
Animal Preparation and Treatment: Anesthetize the animal, intubate, and connect to a ventilator. Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal or intravenous injection) at a predetermined time before surgery.
-
Surgical Procedure: Perform a left thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery with a suture.
-
Ischemia: Ischemia is confirmed by the observation of myocardial blanching. Maintain the ligation for a specific period (e.g., 30-45 minutes).
-
Reperfusion: Release the ligature to allow for reperfusion of the coronary artery.
-
Recovery and Monitoring: Close the chest incision and allow the animal to recover. Monitor the animal for a specified reperfusion period (e.g., 24 hours).
-
Endpoint Analysis:
-
Cardiac Function: Perform echocardiography before and after the procedure to assess parameters like ejection fraction and fractional shortening.
-
Infarct Size Measurement: At the end of the reperfusion period, excise the heart and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarct area.
-
Biochemical Markers: Collect blood samples to measure serum levels of cardiac troponins, CK-MB, and other relevant biomarkers.
-
Histology and Molecular Analysis: Process heart tissue for histological examination (e.g., H&E staining) or molecular analyses (e.g., Western blotting, qPCR).
-
Conclusion
This compound, as a potent inhibitor of a key enzyme in the I/R injury cascade, represents a promising tool for both mechanistic studies and the development of novel therapeutic strategies. The protocols and data presented here provide a foundational framework for researchers to explore the potential of this compound in various preclinical models of ischemia-reperfusion injury. Careful experimental design, including appropriate dose-response studies and the use of relevant controls, will be crucial for elucidating the precise role and therapeutic potential of this compound.
References
- 1. Metabolic effects of aldose reductase inhibition during low-flow ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aldose reductase inhibitors improve myocardial reperfusion injury in mice by a dual mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aldose reductase modulates cardiac glycogen synthase kinase-3β phosphorylation during ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldose reductase mediates myocardial ischemia-reperfusion injury in part by opening mitochondrial permeability transition pore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldose reductase mediates myocardial ischemia-reperfusion injury in part by opening mitochondrial permeability transition pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. csus.edu [csus.edu]
- 7. Aldose reductase and cardiovascular diseases, creating human-like diabetic complications in an experimental model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. The Aldose Reductase Inhibitor Epalrestat Maintains Blood-Brain Barrier Integrity by Enhancing Endothelial Cell Function during Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Aldose Reductase Inhibitor Epalrestat Maintains Blood–Brain Barrier Integrity by Enhancing Endothelial Cell Function during Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of aldose reductase inhibition on resistance to ischemic conduction block in diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for Aldose Reductase-IN-3
Immediate Safety Notice: As a novel research compound, Aldose reductase-IN-3 lacks a publicly available, detailed Safety Data Sheet (SDS).[1][2] Therefore, it must be handled as a hazardous substance with unknown toxicological properties. The following information provides general operational and disposal guidance based on best practices for managing uncharacterized research chemicals. It is imperative to obtain the official SDS from the supplier for specific and definitive procedures.
This compound is identified as a potent inhibitor of aldose reductase (AR), an enzyme implicated in various inflammatory diseases.[3][4] Its CAS number is 1390616-76-8 and its molecular formula is C₁₈H₁₂ClN₃O₂S₂.
Quantitative Data for Safe Handling
The specific physical and chemical properties of this compound are not fully documented in public sources. The following table outlines the critical data points that must be obtained from the supplier's Safety Data Sheet (SDS) before handling or initiating disposal procedures.
| Property | Data | Importance for Disposal |
| Physical State | Solid, powder (assumed) | Determines appropriate handling procedures to avoid dust inhalation and selection of waste container type. |
| Solubility | Data not publicly available; consult supplier's SDS.[1] | Crucial for selecting appropriate solvents for decontamination and for assessing environmental risks of aqueous disposal. |
| Melting Point | Data not publicly available; consult supplier's SDS.[1] | Indicates thermal stability and potential for decomposition under heat, which is relevant for storage and disposal. |
| Hazard Class | Data not publicly available; consult supplier's SDS.[1] | Determines segregation, labeling, and specific disposal pathways (e.g., flammable, corrosive, toxic). |
| Storage Temperature | Room temperature in continental US; may vary elsewhere.[3] | Ensures chemical stability and prevents degradation into potentially more hazardous byproducts. |
Experimental Protocols
In the absence of a specific Safety Data Sheet, no validated experimental protocols for the disposal of this compound can be provided. Instead, the following general protocol for the disposal of novel research chemicals of unknown hazard should be strictly followed, in accordance with your institution's Environmental Health and Safety (EHS) guidelines.[1][2]
General Disposal Protocol for Novel Research Chemicals
1. Waste Characterization and Segregation:
-
Assume Hazard: Treat this compound waste as hazardous.[2]
-
Do Not Mix: Do not mix waste containing this compound with other chemical waste streams to prevent unknown and potentially hazardous reactions.[2][5]
-
Segregate by Form: Keep solid waste (e.g., contaminated personal protective equipment, weighing papers) separate from liquid waste (e.g., solutions containing the compound).[2]
2. Container Selection and Management:
-
Use Compatible Containers: Collect waste in a container made of compatible material (e.g., glass or polyethylene (B3416737) for organic compounds) with a secure, leak-proof lid.[2]
-
Maintain Container Integrity: Regularly inspect the waste container for any signs of degradation, such as cracks or leaks.[2]
3. Labeling:
-
Label Immediately: As soon as the first waste is added, affix a hazardous waste label to the container.[2]
-
Complete Information: The label must include:
4. Storage:
-
Designated Area: Store the waste container in a designated satellite accumulation area within the laboratory.[2]
-
Secondary Containment: Place the waste container in a secondary container, such as a chemical-resistant tub, to contain any potential spills.[1][2]
-
Keep Closed: The waste container must remain closed at all times, except when adding waste.[2]
5. Disposal:
-
Contact EHS: When the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department for pickup.[2]
-
Documentation: Provide all necessary documentation to the EHS personnel.[2]
-
Professional Disposal: Your EHS department will arrange for the final disposal by a licensed hazardous waste contractor.[2]
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the safe handling and disposal of a novel research chemical like this compound.
Caption: Workflow for Handling and Disposal of this compound.
Caption: Decision Tree for Segregating this compound Waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Aldose Reductase-IN-3
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Aldose reductase-IN-3, a potent inhibitor of the aldose reductase enzyme. By offering clear, procedural guidance, this document aims to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust through value beyond the product itself.
This compound is an important tool in research aimed at understanding and potentially treating diabetic complications.[1][2] The enzyme it inhibits, aldose reductase, is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[1][3] Under hyperglycemic conditions, this pathway's hyperactivity is implicated in the pathogenesis of various diabetic complications.[1][2]
Essential Safety & Handling Information
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on safety protocols for similar research chemicals and aldose reductase inhibitors. These procedures are designed to minimize risk and ensure a safe laboratory environment.
Consistent and correct use of PPE is the first line of defense against accidental exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses compliant with OSHA 29 CFR 1910.133 or European Standard EN166. | Protects eyes from splashes or aerosolized particles of the compound. |
| Hand Protection | Chemically resistant, impermeable gloves (e.g., nitrile). | Prevents skin contact with the chemical. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. | If handling large quantities or if dust formation is likely, a NIOSH-approved respirator may be necessary. |
Proper ventilation is crucial to minimize inhalation exposure.
| Control | Specification | Rationale |
| Ventilation | Work in a well-ventilated area. A chemical fume hood is recommended, especially when handling powders. | Reduces the concentration of airborne particles and potential for inhalation. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will ensure safety and experimental integrity.
-
Preparation : Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Ventilation : Conduct all work in a well-ventilated laboratory. For procedures that may generate dust or aerosols, use a certified chemical fume hood.
-
Weighing : When weighing the solid compound, do so carefully to avoid creating dust. Use a microbalance in an enclosure if possible.
-
Dissolving : When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Storage : Store this compound in a tightly sealed container, protected from light, and refrigerated as recommended.
Emergency Procedures: First Aid
In case of accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention. |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and wash before reuse. If skin irritation occurs, get medical advice/attention. |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur. |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately. |
Disposal Plan
Proper disposal of chemical waste is essential for environmental and laboratory safety.
-
Waste Collection : Collect all waste materials, including unused compound and contaminated disposables (e.g., pipette tips, gloves), in designated and clearly labeled waste containers.
-
Container Sealing : Ensure waste containers are securely sealed to prevent leaks or spills.
-
Professional Disposal : Dispose of chemical waste through a licensed professional waste disposal service. Do not discard down the drain or in regular trash.
-
Regulations : Follow all local, state, and federal regulations for hazardous waste disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
